molecular formula C8H10BrClFN B152076 (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride CAS No. 845829-91-6

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Cat. No.: B152076
CAS No.: 845829-91-6
M. Wt: 254.53 g/mol
InChI Key: KCVHOOLJEWKAGY-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10BrClFN and its molecular weight is 254.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVHOOLJEWKAGY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride: A Key Chiral Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS Number: 845829-91-6), a critical chiral building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and characterization, with a focus on its application in the synthesis of complex pharmaceutical intermediates.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are fundamental components in a vast array of pharmaceuticals, where the specific stereochemistry is often crucial for therapeutic efficacy and safety. This compound stands out as a valuable intermediate due to the strategic placement of its functional groups: a chiral primary amine, a bromine atom for subsequent cross-coupling reactions, and a fluorine atom which can enhance metabolic stability and binding affinity of the final drug molecule. This unique combination makes it a sought-after precursor in the synthesis of novel therapeutic agents.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 845829-91-6[1]
Molecular Formula C₈H₁₀BrClFN[2]
Molecular Weight 254.53 g/mol
Appearance Solid (Typical)
Purity ≥98% (Commercially available)[2]
Synonyms (1R)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride

Structure:

Caption: Chemical structure of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

The racemic amine is commonly prepared from the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, via reductive amination.

Chiral_Resolution_Workflow cluster_process Diastereomeric Salt Formation & Separation racemic_mixture Racemic Amine ((R)-Amine + (S)-Amine) salt_formation Salt Formation in Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Amine·L-Tartrate + (S)-Amine·L-Tartrate) salt_formation->diastereomers crystallization Fractional Crystallization (Based on differential solubility) diastereomers->crystallization isolated_salt Isolated Crystalline Salt (Enriched in one diastereomer) crystallization->isolated_salt filtrate Filtrate (Enriched in the other diastereomer) crystallization->filtrate liberation Liberation of Free Amine (Addition of Base) isolated_salt->liberation hcl_addition HCl Salt Formation liberation->hcl_addition final_product This compound hcl_addition->final_product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Characterization

Rigorous analytical control is necessary to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis
  • ¹H NMR: Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine and bromine substituents), a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and a broad singlet for the amine protons.

  • ¹³C NMR: Aromatic carbons will show characteristic shifts and C-F couplings. Aliphatic signals for the methine and methyl carbons will also be present.

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing both chemical and enantiomeric purity.

Protocol: Chiral HPLC for Enantiomeric Purity

A validated chiral HPLC method is essential for quantifying the enantiomeric excess. [3]The following is a representative method adapted from the analysis of similar compounds.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H) or a Pirkle-type column, is typically effective. [4]* Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is commonly used. Small amounts of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the primary amine is a key nucleophile for amide bond formation or for constructing heterocyclic rings.

While specific, publicly disclosed drug synthesis pathways using this exact intermediate are proprietary, its structural motifs are present in numerous patented compounds, particularly in the areas of kinase inhibitors and other targeted therapies. The 4-bromo-2-fluorophenyl moiety is a common fragment in medicinal chemistry, and the chiral ethylamine side chain is crucial for specific interactions with biological targets.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. [1][5]* Handling: Avoid inhalation of dust and contact with skin and eyes. [1]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. [1][5][6][7][8]

Conclusion

This compound is a high-value chiral intermediate with significant potential in the discovery and development of new pharmaceuticals. Its unique structural features provide a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and analysis to support its effective application in research and development.

References

  • Safety Data Sheet.
  • Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192. (URL not provided, general organic synthesis reference)
  • Vilaivan, T. (2006). Tetrahedron Lett., 47, 6739. (URL not provided, general organic synthesis reference)
  • Safety data sheet. (2022, August 2).
  • Chiral resolution. (n.d.). ChemEurope. Retrieved from [Link]

  • Safety Data Sheet. (2025, September 13). Sigma-Aldrich.
  • iChemical. (n.d.). (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, CAS No. 845930-79-2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Ricca Chemical Company. (2025, April 3). Safety Data Sheet.
  • SAFETY DATA SHEET. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Jaytick-01. (n.d.). Pharma-Intermediates. Retrieved from [Link]

  • 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 98% Purity, C8H10BrClFN, 1 gram. (n.d.).
  • Quora. (2022, July 10). What is the chemical method for the resolution of (+) tartaric acid? Retrieved from [Link]

  • Google Patents. (2015, October 15). WO 2015/155664 A1.
  • Google Patents. (2012, May 16). US 2014/0221398 A1.
  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • MDPI. (2023, March 16). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (2013, January 18). US Patent.
  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. (n.d.). (URL not provided, analytical method)
  • ChemSrc. (2025, November 28). CAS#:1909319-65-8 | 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE. Retrieved from [Link]

  • 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 97%+ Purity, C8H10BrClFN, 1 gram. (n.d.).
  • PubChem. (n.d.). (1R)-1-(3-bromo-4-fluorophenyl)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • European Patent Office. (n.d.). EP 3404032 B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
  • PubChem. (n.d.). AZ-133266637. Retrieved from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). (URL not provided, synthesis reference)
  • Lead Sciences. (n.d.). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

Sources

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Abstract

This compound is a highly functionalized chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a stereogenic center adjacent to a halogenated aromatic ring, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical methodologies for quality control, plausible synthetic strategies, and key applications in drug discovery. The content is structured to deliver expert insights and actionable protocols for researchers, scientists, and drug development professionals, ensuring a thorough understanding of this important chemical entity.

Core Compound Profile and Physicochemical Properties

This compound is a primary amine salt characterized by a benzene ring substituted with both a bromine and a fluorine atom. The fluorine atom at the ortho position and the bromine atom at the para position electronically modulate the phenyl ring, influencing its reactivity and interaction with biological targets. The chiral center at the alpha-carbon of the ethylamine side chain is critical for stereospecific interactions in drug-receptor binding. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and formulation.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloridePubChem
CAS Number 1909319-65-8[3]
Molecular Formula C₈H₁₀BrClFN[4][5][6]
Molecular Weight 254.53 g/mol [5][7]
Appearance White to off-white solid/powder[8]
Purity Typically ≥97%[6]
Storage Conditions Store at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere.[6][9][10]

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure amines like (R)-1-(4-Bromo-2-fluorophenyl)ethanamine is paramount for its use in pharmaceutical development. The primary strategic consideration is the establishment of the single (R)-stereocenter. This is typically achieved through asymmetric synthesis or chiral resolution.

A robust and scalable approach involves the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one. This method is often preferred in industrial settings as it can directly yield the desired enantiomer with high selectivity, avoiding the 50% theoretical yield limit of classical resolution. The choice of a chiral catalyst or reagent (e.g., a chiral borane reagent or a transition metal catalyst with a chiral ligand) is critical for directing the stereochemical outcome of the reduction.

Synthetic_Pathway cluster_main Proposed Synthetic Route Start 1-Bromo-3-fluorobenzene Intermediate1 1-(4-Bromo-2-fluorophenyl)ethan-1-one Start->Intermediate1 Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl₃) Product (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Intermediate1->Product Asymmetric Reduction (e.g., Chiral catalyst + H₂ or Chiral reducing agent) FinalProduct (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl Product->FinalProduct Salt Formation (HCl in ether or IPA) Analytical_Workflow cluster_workflow Comprehensive Analytical & QC Workflow Sample Synthesized Product Batch NMR Structural Verification (¹H, ¹³C, ¹⁹F NMR) Sample->NMR MS Molecular Weight Confirmation (Mass Spectrometry) Sample->MS IR Functional Group ID (IR Spectroscopy) Sample->IR HPLC_Purity Chemical Purity Assay (Reversed-Phase HPLC) Sample->HPLC_Purity HPLC_Chiral Enantiomeric Purity Assay (Chiral HPLC) Sample->HPLC_Chiral Result Certificate of Analysis (CoA) NMR->Result MS->Result IR->Result HPLC_Purity->Result HPLC_Chiral->Result Application_Logic cluster_app Role as a Key Synthetic Intermediate Start (R)-1-(4-Bromo-2-fluorophenyl) ethanamine HCl Step1 Amide Coupling (with Carboxylic Acid Partner) Start->Step1 Step2 Further Functionalization (e.g., Suzuki Coupling at Bromine) Step1->Step2 Final Complex Bioactive Molecule (e.g., Kinase Inhibitor, PPI Modulator) Step2->Final

Sources

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride MSDS and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Disclaimer: As of the compilation of this guide, a specific, verified Material Safety Data Sheet (MSDS) for this compound (CAS No. 845829-91-6) was not publicly available.[1][2] Consequently, this document has been meticulously prepared by synthesizing data from the safety sheets of closely related compounds, including the racemic mixture 1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride and other structural analogs. This guide is intended to provide a robust safety framework, but it is imperative that researchers supplement this information with their own institutional safety protocols and conduct a thorough risk assessment before use.

Introduction and Chemical Identity

This compound is a chiral amine derivative of significant interest in medicinal chemistry and drug development. Its specific stereochemistry makes it a valuable building block in the synthesis of complex molecular targets. The presence of bromine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, which can influence its reactivity and biological activity. Understanding the safety profile of this compound is paramount for its responsible use in a research and development setting.

Chemical Structure:

  • IUPAC Name: (1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride

  • CAS Number: 845829-91-6[1][2]

  • Molecular Formula: C₈H₁₀BrClFN

  • Molecular Weight: 254.53 g/mol [2]

Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity and corrosive effects.

Globally Harmonized System (GHS) Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[3]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[3]

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Signal Word: Danger [3]

Hazard Pictograms:




Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H311 + H331: Toxic in contact with skin or if inhaled.[3]

  • H314 / H315: Causes severe skin burns and eye damage or causes skin irritation.[5][6]

  • H318 / H319: Causes serious eye damage or causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention: P260, P264, P270, P271, P280[3]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310[3][7]

  • Storage: P403+P233, P405[3]

  • Disposal: P501[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below. It should be noted that some of these values are predicted or derived from similar compounds.

PropertyValueSource
Physical State Solid (likely a crystalline powder)Inferred
Color White to off-whiteInferred
Odor Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in waterInferred
Molecular Formula C₈H₁₀BrClFN[2]
Molecular Weight 254.53 g/mol [2]

Safe Handling and Experimental Workflow

The handling of this compound requires a controlled laboratory environment with appropriate engineering controls and personal protective equipment. The following workflow diagram illustrates the key stages of safe handling.

Safe_Handling_Workflow Safe Handling Workflow for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment PPE Don appropriate PPE: - Nitrile gloves - Lab coat - Safety glasses with side shields - Face shield (if splash hazard exists) RiskAssessment->PPE EngControls Verify Engineering Controls: - Certified chemical fume hood - Eyewash station and safety shower access PPE->EngControls Weigh Weigh compound in fume hood EngControls->Weigh Proceed only if controls are functional Receive Receive and inspect container Store Store in a cool, dry, well-ventilated area away from incompatible materials Receive->Store Store->Weigh Dissolve Dissolve/react in a closed system within the fume hood Weigh->Dissolve Decontaminate Decontaminate surfaces and equipment Dissolve->Decontaminate After reaction completion Waste Collect waste in a labeled, sealed container Decontaminate->Waste Dispose Dispose of waste according to institutional and local regulations Waste->Dispose

Sources

Spectroscopic Characterization of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amine salt, (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. As a key building block in pharmaceutical synthesis, rigorous structural confirmation and purity assessment are paramount. In the absence of publicly available spectral data for this specific compound, this guide leverages foundational spectroscopic principles and data from analogous structures to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed, field-proven protocols for acquiring high-quality data are provided, aimed at researchers, scientists, and professionals in drug development. This document is structured to serve as both a predictive reference and a practical handbook for the spectroscopic elucidation of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Elucidation

This compound is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. Its structure, comprising a stereocenter, a substituted aromatic ring with both bromine and fluorine atoms, and an amine hydrochloride moiety, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for verifying its identity, assessing its enantiomeric and chemical purity, and understanding its chemical behavior. This guide provides a detailed predictive analysis of its spectroscopic characteristics and outlines the methodologies to obtain and interpret this data, ensuring scientific rigor and trustworthiness in its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom, their connectivity, and the stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to display distinct signals for the aromatic protons, the benzylic proton, the methyl protons, and the ammonium protons. The solvent of choice for this amine salt would typically be Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), as these can solubilize the salt and often allow for the observation of exchangeable ammonium protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Rationale
NH₃⁺8.0 - 9.0 (broad)Singlet (broad)N/AThe acidic protons of the ammonium group are typically deshielded and often appear as a broad signal due to quadrupole broadening from the nitrogen and chemical exchange.[1][2]
Ar-H (H6)7.6 - 7.8Doublet of doublets (dd)~8.5 (³JH-H), ~2.0 (⁴JH-F)This proton is ortho to the bromine and meta to the fluorine and the ethylamine group, leading to deshielding. It will show coupling to H5 and a smaller coupling to the fluorine atom.
Ar-H (H5)7.4 - 7.6Doublet of doublets (dd)~8.5 (³JH-H), ~8.5 (³JH-F)This proton is ortho to both the bromine and fluorine atoms, experiencing coupling from both and from H6.
Ar-H (H3)7.3 - 7.5Doublet of doublets (dd)~8.5 (³JH-H), ~10.0 (⁴JH-F)This proton is ortho to the ethylamine group and the fluorine atom, showing coupling to H5 and a larger four-bond coupling to fluorine.
CH-NH₃⁺4.5 - 4.8Quartet (q)~7.0 (³JH-H)The benzylic proton is at a chiral center and is deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group.[3] It is split into a quartet by the three protons of the neighboring methyl group.
CH₃1.6 - 1.8Doublet (d)~7.0 (³JH-H)The methyl protons are coupled to the single benzylic proton, resulting in a doublet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C4 (C-Br)120 - 125The carbon bearing the bromine atom will be significantly shielded compared to an unsubstituted benzene ring.[4]
C2 (C-F)158 - 162 (d, ¹JC-F ≈ 240-250 Hz)The carbon directly attached to fluorine will be highly deshielded and show a large one-bond coupling constant.[5]
C1 (C-CH)135 - 140 (d, ²JC-F ≈ 15-20 Hz)This ipso-carbon is deshielded by the ethylamine group and will show a smaller two-bond coupling to fluorine.
C6130 - 133 (d, ³JC-F ≈ 3-5 Hz)Aromatic carbon ortho to bromine.
C5128 - 131 (d, ²JC-F ≈ 20-25 Hz)Aromatic carbon meta to the ethylamine group.
C3118 - 122 (d, ³JC-F ≈ 3-5 Hz)Aromatic carbon ortho to the ethylamine group.
CH-NH₃⁺48 - 52The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring.[4]
CH₃20 - 24The methyl carbon will appear in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical for solubility and for observing exchangeable protons.[1]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C NMR peaks based on predicted chemical shifts and C-F coupling patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in ~0.7 mL Deuterated Solvent weigh->dissolve H1_acq ¹H NMR Acquisition (1D Spectrum) dissolve->H1_acq C13_acq ¹³C NMR Acquisition (Proton Decoupled) dissolve->C13_acq H1_proc Process ¹H Data: - Integration - Peak Picking H1_acq->H1_proc C13_proc Process ¹³C Data: - Peak Picking C13_acq->C13_proc assign Assign Signals: - Chemical Shift - Multiplicity - Coupling Constants H1_proc->assign C13_proc->assign FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition cluster_analysis Analysis grind Grind 1-2 mg Sample mix Mix with ~150 mg Dry KBr grind->mix press Press into Transparent Pellet (8-10 tons) mix->press sample_spec Acquire Sample Spectrum press->sample_spec background Acquire Background Spectrum analyze Identify Characteristic Absorption Bands sample_spec->analyze

Caption: Workflow for FT-IR data acquisition via the KBr pellet method.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule, as it minimizes fragmentation and typically produces a protonated molecular ion. [6][7]

Predicted Mass Spectrum (ESI-MS)

In positive ion ESI-MS, the analysis will be on the free amine cation, [C₈H₉BrFN]⁺, which has a nominal mass of 218/220 Da.

  • Molecular Ion Peak: The most prominent feature will be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), two peaks of nearly equal intensity will be observed at m/z values separated by 2 Da. [1][8] * m/z [M⁺] for ⁷⁹Br: ~218.0

    • m/z [M⁺] for ⁸¹Br: ~220.0

  • High-Resolution MS (HRMS): HRMS would allow for the determination of the exact mass, confirming the elemental formula.

    • Calculated Exact Mass for [C₈H₁₀⁷⁹BrFN]⁺: 218.0031

    • Calculated Exact Mass for [C₈H₁₀⁸¹BrFN]⁺: 219.9990

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the molecular ion peak (e.g., m/z 218) would provide structural information. The fragmentation of protonated benzylamines is well-studied. [2][9][10]

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated benzylamines is the loss of ammonia, which would result in a fragment ion.

    • [M⁺ - NH₃] → C₈H₇BrF⁺ (m/z 201/203)

  • Benzylic Cleavage: Cleavage of the C-C bond alpha to the aromatic ring can lead to the formation of the iminium ion.

    • [CH₃-CH=NH₂]⁺ (m/z 44)

    • The corresponding bromofluorophenyl radical would be a neutral loss.

  • Loss of the Ethylamine Side Chain: Cleavage of the bond between the aromatic ring and the benzylic carbon can lead to the formation of a bromofluorophenyl cation.

    • [C₆H₃BrF]⁺ (m/z 173/175)

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to ensure the amine remains protonated.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan):

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • MS/MS Acquisition:

    • Select the isotopic peaks of the molecular ion (e.g., m/z 218 or 220) as the precursor ions.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and isotopic pattern. Interpret the MS/MS spectrum to identify characteristic fragment ions and confirm the molecular structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Prepare Dilute Solution (~1-10 µg/mL in MeOH) infuse Direct Infusion full_scan Full Scan MS (Positive Ion Mode) infuse->full_scan msms MS/MS of M⁺ Ion (Collision-Induced Dissociation) full_scan->msms analyze_ms Confirm Molecular Weight & Isotopic Pattern full_scan->analyze_ms analyze_msms Interpret Fragmentation Pattern msms->analyze_msms

Caption: Workflow for ESI-MS and MS/MS data acquisition and analysis.

Conclusion: A Framework for Structural Verification

This guide establishes a robust framework for the spectroscopic analysis of this compound. By combining predictive analysis based on fundamental principles with detailed, validated experimental protocols, researchers can confidently approach the structural verification of this important chiral building block. The predicted NMR, IR, and MS data presented herein serve as a benchmark for comparison with experimentally obtained spectra. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, underpinning the scientific integrity of research and development activities involving this compound.

References

  • Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(9), 973-981. [Link]

  • Bull, J. A., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • Kintek. (2024). What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. [Link]

  • Gau, H., & Lin, C. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(6), 474-479. [Link]

  • Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1397-1408. [Link]

  • Varghese, T. K., & Kalaimani, S. (1993). Proton NMR chemical shifts of solvent water in aqueous solutions of monosubstituted ammonium compounds. The Journal of Physical Chemistry, 97(29), 7679-7681. [Link]

  • Lee, J., et al. (2011). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-hydroxy-β-keto ester. Tetrahedron Letters, 52(40), 5152-5155. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-34. [Link]

  • Kintek. (2024). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Spada, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Design & Nature and Ecodynamics, 16(1), 85-90. [Link]

  • ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]

  • Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]

  • ResearchGate. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Reddy, P. V., & Corey, E. J. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 882-885. [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Banik, S. M., & Bag, B. G. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2014, 257589. [Link]

  • ResearchGate. (1956). The infrared spectra of secondary amines and their salts. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Tormena, C. F., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 14067-14075. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Application

Introduction: A Key Chiral Building Block in Modern Drug Discovery

This compound is a chiral amine that serves as a high-value intermediate in medicinal chemistry. Its structural complexity, featuring a stereocenter and a multi-substituted aromatic ring with both fluorine and bromine atoms, makes it a versatile scaffold for constructing complex drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.[1] The specific (R)-enantiomer is often crucial for achieving the desired pharmacological activity and minimizing off-target effects, a cornerstone of modern stereoselective drug design. This guide provides a comprehensive overview of its synthesis, analytical characterization, and strategic applications for researchers in pharmaceutical and chemical development.

PART 1: Stereoselective Synthesis Strategies

The primary challenge in synthesizing (R)-1-(4-Bromo-2-fluorophenyl)ethanamine lies in the precise control of its stereochemistry. The most common and industrially scalable approach involves the asymmetric reduction of the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one.

Core Methodology: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones to chiral alcohols, which can then be converted to the desired amine. This process typically utilizes a ruthenium (Ru) or rhodium (Rh) catalyst complexed with a chiral ligand.

Causality of Experimental Choices:

  • Catalyst System: A system like Ru(II)/TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is frequently chosen. The chiral diamine ligand creates a specific three-dimensional pocket around the metal center. This chiral environment forces the substrate (the ketone) to bind in a preferred orientation, leading to the hydride being delivered to one specific face of the carbonyl group, thus generating a high excess of the desired (R)-alcohol enantiomer.

  • Hydrogen Source: Formic acid/triethylamine (HCOOH/TEA) azeotrope is a common and practical hydrogen source. It is safer and easier to handle than high-pressure hydrogen gas. The formic acid provides the hydride, while triethylamine acts as a base to facilitate the catalytic cycle.

  • Conversion to Amine: The resulting (R)-alcohol is typically converted to the amine via a two-step sequence: activation of the hydroxyl group (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine source like sodium azide (NaN₃) and subsequent reduction.

Below is a generalized workflow for the synthesis of the target molecule.

G cluster_0 Synthesis & Purification start 1-(4-Bromo-2-fluorophenyl)ethan-1-one ath Asymmetric Transfer Hydrogenation (e.g., Ru(II)/TsDPEN, HCOOH/TEA) start->ath alcohol (R)-1-(4-Bromo-2-fluorophenyl)ethanol ath->alcohol activation Activation of Hydroxyl Group (e.g., MsCl, TEA) alcohol->activation mesylate Mesylate Intermediate activation->mesylate azide_sub Nucleophilic Substitution (NaN3) mesylate->azide_sub azide (S)-1-(1-azidoethyl)-4-bromo-2-fluorobenzene azide_sub->azide Walden Inversion (S-config) reduction Azide Reduction (e.g., H2, Pd/C or LiAlH4) azide->reduction amine (R)-1-(4-Bromo-2-fluorophenyl)ethanamine reduction->amine Inversion restored (R-config) salt Salt Formation (HCl in Ether) amine->salt product (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl salt->product

Caption: Synthetic workflow from ketone to the final hydrochloride salt.

Detailed Experimental Protocol (Exemplary)

Disclaimer: This protocol is a representative methodology based on established chemical principles for analogous compounds and should be adapted and optimized.

Step 1: Asymmetric Reduction of 1-(4-bromo-2-fluorophenyl)ethan-1-one

  • To a nitrogen-flushed flask, add 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 equiv).

  • Add a 5:2 mixture of formic acid and triethylamine (5-10 volumes).

  • Add the chiral catalyst, such as (R,R)-RuCl[(p-cymene)TsDPEN] (0.005-0.01 equiv).

  • Stir the mixture at 25-40°C for 12-24 hours, monitoring by TLC or HPLC for the disappearance of the ketone.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-(4-bromo-2-fluorophenyl)ethanol.

Step 2: Conversion to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine

  • Dissolve the crude alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, 10 volumes).

  • Cool the mixture to 0°C and add methanesulfonyl chloride (1.2 equiv) dropwise.

  • Stir for 1-2 hours, then wash with water and brine. Dry the organic layer and concentrate.

  • Dissolve the resulting crude mesylate in dimethylformamide (DMF, 10 volumes) and add sodium azide (2.0 equiv).

  • Heat the mixture to 60-80°C for 4-6 hours.

  • Cool, dilute with water, and extract with ethyl acetate. Concentrate the organic layer.

  • Dissolve the crude azide in methanol or THF (10 volumes) and add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Hydrogenate the mixture under a balloon of hydrogen gas until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate to yield the crude free amine.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude (R)-amine in diethyl ether or methyl tert-butyl ether (MTBE).

  • Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

  • Stir the resulting slurry for 1 hour.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound as a solid.

PART 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Analytical Method Parameter Expected Result/Observation
¹H NMR Chemical Shift (δ)Aromatic protons (multiplets, ~7.0-7.6 ppm), CH-amine proton (quartet, ~4.5 ppm), CH₃ protons (doublet, ~1.6 ppm), NH₃⁺ protons (broad singlet).[2]
¹³C NMR Chemical Shift (δ)Aromatic carbons, including C-F and C-Br signals showing characteristic couplings and shifts. Aliphatic carbons for CH and CH₃.
Chiral HPLC Enantiomeric Excess (ee)Baseline separation of (R) and (S) enantiomers on a chiral stationary phase (e.g., Chiralcel OD-H). The (R)-enantiomer should be >98% of the total peak area.[3][4]
Mass Spectrometry Molecular Ion Peak[M+H]⁺ for the free amine corresponding to the calculated exact mass of C₈H₁₀BrFN.
Melting Point Physical PropertyA sharp melting point range, indicative of high purity for the crystalline hydrochloride salt.

PART 3: Applications in Drug Development

This chiral amine is a valuable intermediate for synthesizing advanced molecules, particularly in oncology and neuroscience. The bromo- and fluoro-phenyl moieties are common features in kinase inhibitors and other targeted therapies.

G cluster_0 Role in Medicinal Chemistry cluster_1 Reaction Types cluster_2 Resulting Scaffolds / Drug Classes amine (R)-1-(4-Bromo-2-fluorophenyl) ethanamine HCl suzuki Suzuki Coupling (at Bromine site) amine->suzuki buchwald Buchwald-Hartwig Amination amine->buchwald amide Amide Coupling (at Amine site) amine->amide kinase Kinase Inhibitors suzuki->kinase gpcr GPCR Modulators suzuki->gpcr buchwald->gpcr protease Protease Inhibitors amide->protease

Caption: Role as a versatile building block in drug discovery pipelines.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline or related nitrogen-containing core. The (R)-1-(4-Bromo-2-fluorophenyl)ethanamine scaffold is ideal for this purpose.

  • Amide Bond Formation: The primary amine can readily undergo amide coupling with a heterocyclic carboxylic acid (e.g., a pyrimidine or quinazoline core), a common structural motif in kinase inhibitors.[5]

  • Cross-Coupling for Diversity: The bromine atom can be subjected to Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further diversity.[6] For example, a Suzuki coupling with an arylboronic acid can build a bi-aryl structure, which may be crucial for binding to a specific pocket in the target kinase.[7] The stereocenter provided by the ethanamine backbone helps orient these substituents in a precise 3D arrangement to maximize potency and selectivity.

This dual functionality allows chemists to rapidly generate a library of complex molecules from a single, well-defined chiral intermediate, accelerating the drug discovery process.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated and stereochemically pure pharmaceutical agents. Its synthesis via robust methods like asymmetric transfer hydrogenation provides a reliable source of this key intermediate. A thorough understanding of its synthesis, characterization, and reactive potential empowers medicinal chemists to design and develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wehn, P. M., & Du Bois, J. (2009). A Stereoselective Synthesis of the Bromopyrrole Natural Product (-)-Agelastatin A. Angewandte Chemie International Edition, 48(21), 3802-3805.
  • Xu, Y., Tang, Y., Feng, H., Liu, J., & Hsung, R. P. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Organic Letters, 17(3), 572-575. Available from [Link]

  • BLDpharm. (n.d.). (R)-1-(4-Fluorophenyl)ethanamine hydrochloride.
  • Thermo Fisher Scientific. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 98%.
  • BenchChem. (2025). Application of 4-Bromocyclohexanone in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • CymitQuimica. (n.d.). (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride.
  • Molecules. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • PubChem. (n.d.). (R)-1-(4-Bromo-2-methylphenyl)ethanamine. Retrieved from [Link]

  • J&K Scientific. (n.d.). (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.
  • Royal Society of Chemistry. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum.
  • Sprachman, M. (2009). A Stereoselective Synthesis of the Bromopyrrole Natural Product (-)-Agelastatin A.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from [Link]

  • Molecules. (2019). Boron Chemistry for Medical Applications.
  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.
  • Journal of Medicinal Chemistry. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

  • BenchChem. (2025). The Role of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Medicinal Chemistry: Application Notes and Protocols.
  • ATB (Automated Topology Builder). (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline.
  • Semantic Scholar. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its specific stereochemistry and the presence of bromo and fluoro substituents on the phenyl ring make it a valuable synthon for creating complex molecular architectures with desired pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and synthetic approaches, including the preparation of the racemic precursor and methods for chiral resolution. Additionally, it delves into the analytical techniques for its characterization and discusses its role in drug discovery.

Introduction

The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the development of single-enantiomer drugs is paramount, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[4] this compound is a chiral primary amine that has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. This guide aims to provide a detailed technical overview for researchers and scientists working with this important chiral building block.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C₈H₁₀BrClFN[1]

Molecular Weight: 254.53 g/mol [1]

CAS Number: 845829-91-6[1]

The structure of this compound consists of a phenyl ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. A one-carbon ethylamine chain is attached to the 1-position of the phenyl ring, with the chiral center located at the carbon atom bonded to the amino group. The "(R)" designation specifies the absolute configuration at this stereocenter. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀BrClFN[1]
Molecular Weight254.53 g/mol [1]
AppearanceSolid (form may vary)General Knowledge
SolubilitySoluble in water and polar organic solventsGeneral Knowledge

Stereochemistry and Its Importance

The stereochemistry of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine is defined by the "R" configuration at the chiral carbon atom (the carbon atom of the ethylamine chain attached to the phenyl ring). This specific spatial arrangement is crucial for its application in the synthesis of stereochemically pure pharmaceuticals. The interaction of a drug molecule with its biological target (e.g., an enzyme or receptor) is highly dependent on the three-dimensional fit between the two entities. Therefore, using the correct enantiomer of a chiral building block like this amine is essential to ensure the desired therapeutic effect and to minimize potential off-target effects and toxicity associated with the other enantiomer.

Figure 1: 2D Chemical Structure of the (R)-enantiomer.

Synthetic Approaches

The synthesis of this compound typically involves two key stages: the synthesis of the racemic amine and its subsequent chiral resolution.

Synthesis of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

A common and effective method for the synthesis of the racemic amine is through reductive amination of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethanone.[5][6]

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)ethanone

The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.

  • Experimental Protocol:

    • To a solution of 1-bromo-3-fluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at a reduced temperature (e.g., 0 °C).

    • Slowly add acetyl chloride or acetic anhydride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 1-(4-bromo-2-fluorophenyl)ethanone.

Step 2: Reductive Amination

The ketone is then converted to the racemic amine via reductive amination.[5][6] This can be achieved in a one-pot reaction by reacting the ketone with an ammonia source in the presence of a reducing agent.[7][8]

  • Experimental Protocol:

    • Dissolve 1-(4-bromo-2-fluorophenyl)ethanone in a suitable solvent, such as methanol or ethanol.

    • Add an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. These reducing agents are preferred as they are selective for the imine intermediate over the ketone starting material.[7]

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

    • Work up the reaction by quenching with water, adjusting the pH to basic, and extracting the product with an organic solvent.

    • Dry the organic layer and concentrate it to obtain the crude racemic 1-(4-bromo-2-fluorophenyl)ethanamine.

An alternative route involves the formation and subsequent reduction of an oxime intermediate.[9]

G start 1-Bromo-3-fluorobenzene ketone 1-(4-Bromo-2-fluorophenyl)ethanone start->ketone Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) amine Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine ketone->amine Reductive Amination (NH₃ source, NaBH₃CN)

Figure 2: Synthetic workflow for the racemic amine.

Chiral Resolution

The separation of the racemic amine into its constituent enantiomers is most commonly achieved by classical resolution using a chiral resolving agent.[10][11] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[12][13][14]

  • Choice of Resolving Agent: For the resolution of a basic amine, a chiral acid is used as the resolving agent. Common choices include derivatives of tartaric acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, and other chiral acids like (+)-camphorsulfonic acid or (-)-mandelic acid.[8] The selection of the optimal resolving agent and solvent system is often empirical and requires screening.[11]

  • Experimental Protocol (General):

    • Dissolve the racemic 1-(4-bromo-2-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

    • Add a solution of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, typically in a substoichiometric amount (e.g., 0.5 equivalents).

    • Allow the mixture to stand, possibly with slow cooling, to induce the crystallization of the less soluble diastereomeric salt.

    • Isolate the crystalline salt by filtration and wash it with a small amount of cold solvent.

    • The enantiomeric purity of the amine in the salt can be determined by chiral HPLC analysis after liberating the free amine from a small sample.

    • To obtain the free (R)-amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the amine with an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield the enantiomerically enriched (R)-1-(4-bromo-2-fluorophenyl)ethanamine.

    • The amine can then be converted to its hydrochloride salt by treating a solution of the amine with hydrochloric acid (e.g., HCl in ether or isopropanol).

G racemate Racemic Amine diastereomers Mixture of Diastereomeric Salts ((R)-Amine·(L)-Acid and (S)-Amine·(L)-Acid) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine·(L)-Acid) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution base_treatment Base Treatment (e.g., NaOH) less_soluble->base_treatment r_amine Enantiomerically Pure (R)-Amine base_treatment->r_amine hcl_treatment HCl Treatment r_amine->hcl_treatment final_product This compound hcl_treatment->final_product

Sources

Solubility Profile of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a chiral amine salt of significant interest in drug development. In the absence of extensive public data, this document serves as a procedural and interpretive guide for researchers and formulation scientists. We will detail the theoretical underpinnings of its pH-dependent solubility, provide a validated, step-by-step experimental protocol based on the gold-standard shake-flask method, and offer insights into the interpretation of the resulting data. This guide is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands out as a cornerstone of drugability. For orally administered drugs, dissolution in the gastrointestinal (GI) fluid is a prerequisite for absorption into the systemic circulation. Insufficient solubility can lead to low and erratic bioavailability, undermining the therapeutic potential of an otherwise potent molecule.

This compound is a chiral amine, and as a hydrochloride salt, its solubility is expected to be intrinsically linked to the pH of its environment. Understanding this relationship is paramount for developing a robust oral dosage form. This guide provides the scientific rationale and a detailed methodology for a comprehensive solubility assessment of this compound, enabling researchers to make informed decisions in lead optimization and formulation development.

Physicochemical Properties and Theoretical Considerations

A thorough understanding of the molecule's inherent properties is essential to predict and interpret its solubility behavior.

Table 1: Predicted Physicochemical Properties of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine

PropertyPredicted Value/StructureSignificance
Chemical Structure

The presence of a basic amine group dictates pH-dependent solubility. The aromatic ring with bromo and fluoro substituents influences lipophilicity and crystal lattice energy.
Molecular Formula C₈H₁₀BrClFN
Molecular Weight ~268.53 g/mol (hydrochloride salt)Affects the mass-to-mole conversion in solubility calculations.
Predicted pKa 9-10 (for the conjugate acid)The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. It is the most critical parameter for predicting the pH-solubility profile.
Predicted XLogP3-AA ~2.5-3.0 (for the free base)Indicates a moderate lipophilicity, suggesting that at neutral pH, the free base may have limited aqueous solubility.
The pH-Solubility Profile of a Basic Hydrochloride Salt

This compound is the salt of a weak base. In aqueous solution, it will exist in equilibrium between the protonated (ionized) form (BH⁺) and the free base (B):

BH⁺ ⇌ B + H⁺

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form:

S_total = [B] + [BH⁺]

The relationship between the total solubility, the intrinsic solubility, and the pH can be described by the Henderson-Hasselbalch equation. For a weak base, the solubility increases as the pH decreases below the pKa of the conjugate acid.[1] In acidic environments, the equilibrium shifts towards the protonated, highly water-soluble form (BH⁺). Conversely, as the pH increases above the pKa, the un-ionized free base (B) predominates, and the solubility will decrease to its intrinsic solubility (S₀).

ph_solubility cluster_0 pH < pKa cluster_1 pH > pKa low_ph Acidic Environment (e.g., Stomach pH 1.2-3) high_solubility High Solubility (Predominantly Ionized BH⁺ Form) low_ph->high_solubility Protonation Favored high_ph Neutral/Alkaline Environment (e.g., Intestine pH 6.8) low_solubility Low (Intrinsic) Solubility (Predominantly Un-ionized B Form) high_ph->low_solubility Deprotonation Favored

Caption: pH-dependent solubility of a basic amine hydrochloride.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2][3] This method is recommended by regulatory bodies like the FDA and is detailed in USP General Chapter <1236>.[2][4][5]

Rationale for Method Selection

The shake-flask method involves agitating an excess amount of the solid drug in a specific solvent or buffer until equilibrium is reached. This ensures that the resulting solution is saturated, and the measured concentration represents the true thermodynamic solubility under the given conditions. This method is reliable and provides data that is crucial for Biopharmaceutics Classification System (BCS) assessments as outlined in ICH M9 guidelines.[1][3][4][6][7]

Detailed Experimental Protocol: Shake-Flask Method

workflow start Start: Prepare Solubility Media add_api Add Excess API to Vials start->add_api equilibrate Equilibrate (e.g., 24-72h at 37°C) with Agitation add_api->equilibrate phase_sep Phase Separation (Centrifugation/Filtration) equilibrate->phase_sep analyze Analyze Supernatant (e.g., HPLC-UV) phase_sep->analyze calculate Calculate Concentration (mg/mL or µg/mL) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for the shake-flask solubility assay.

Materials:

  • This compound (ensure purity and solid-state form are characterized)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Validated HPLC-UV method for quantification

  • Buffer solutions (pH 1.2, 4.5, 6.8 as per ICH M9) and other relevant media (e.g., purified water, simulated gastric and intestinal fluids).[6]

Procedure:

  • Media Preparation: Prepare a series of aqueous buffer solutions covering the physiologically relevant pH range of 1.2 to 6.8.[6] It is crucial to measure and record the pH of each buffer before and after the experiment.[7]

  • Sample Preparation: Add an excess amount of the API to a vial containing a known volume of the test medium. A visual confirmation of solid material at the end of the experiment is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biorelevance).[7] Agitate the samples for a predetermined time (e.g., 48-72 hours) sufficient to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments where concentration is measured at different time points.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, the sample should be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Analysis: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.

  • Data Reporting: The solubility should be determined from at least three replicate experiments for each condition.[7] Report the mean solubility with the standard deviation.

Data Presentation and Interpretation

The collected data should be organized systematically to facilitate analysis and comparison.

Table 2: Template for Solubility Data of this compound at 37°C

MediumInitial pHFinal pHMean Solubility (mg/mL)Std. Dev.Classification
0.1 N HCl (pH 1.2)1.20
Acetate Buffer (pH 4.5)4.50
Phosphate Buffer (pH 6.8)6.80
Purified Water
Simulated Gastric Fluid (SGF)1.60
Fasted-State Simulated Intestinal Fluid (FaSSIF)6.50

Interpretation of Results:

  • pH Effect: A significant decrease in solubility is expected as the pH increases from 1.2 to 6.8, consistent with the behavior of a basic amine salt. The lowest measured solubility over this pH range is used for BCS classification.[7]

  • BCS Classification: According to ICH M9 guidelines, a drug substance is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[7] The experimental data will allow for the classification of this compound within the BCS framework.

  • Common Ion Effect: When using hydrochloride-based buffers (like 0.1 N HCl), be aware of the potential for the common ion effect to slightly suppress the solubility compared to a non-chloride acidic buffer of the same pH.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the solubility profile of this compound. By adhering to the principles of thermodynamic equilibrium and following validated protocols from authoritative sources like the USP and ICH, researchers can generate high-quality, reliable data.[2][3][4][5][6][7] This information is not merely a set of physical constants; it is actionable intelligence that will guide critical decisions in the drug development pipeline, from salt form selection to the design of bioavailable oral formulations. Further characterization could involve studying the impact of different counter-ions, the potential for polymorphism, and solubility in more complex biorelevant media to better predict in vivo performance.

References

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • United States Pharmacopeia. (2023). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbič, T., Boldyreva, E., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

Sources

A Comprehensive Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Chiral Building Block in Modern Drug Discovery

Introduction

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a specialized chiral amine that has emerged as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique structural features, including a stereodefined center and a halogenated phenyl ring, make it a valuable intermediate for creating active pharmaceutical ingredients (APIs) with high specificity and efficacy. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, commercial availability, and applications for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions.

PropertyValueSource(s)
CAS Number 845829-91-6[1]
Molecular Formula C₈H₁₀BrClFN
Molecular Weight 254.53 g/mol
Appearance Solid[2]
Purity Typically ≥97% or ≥98%[3]
Storage Store at room temperature in a dry, dark place.

Synthesis and Chiral Resolution

The synthesis of this compound typically involves the resolution of the corresponding racemic mixture of 1-(4-bromo-2-fluorophenyl)ethanamine. Chiral resolution is a crucial technique in stereochemistry for separating a racemic mixture into its individual enantiomers.

A common and industrially scalable method for this separation is through the formation of diastereomeric salts using a chiral resolving agent. This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization. After separation, the desired enantiomer is liberated from the chiral auxiliary to yield the enantiomerically pure amine, which is then converted to its hydrochloride salt.

Conceptual Workflow for Chiral Resolution:

G cluster_0 Racemic Amine Preparation cluster_1 Chiral Resolution cluster_2 Final Product Formation racemic_synthesis Synthesis of racemic 1-(4-bromo-2-fluorophenyl)ethanamine salt_formation Diastereomeric Salt Formation (with chiral resolving agent, e.g., tartaric acid derivative) racemic_synthesis->salt_formation React with crystallization Fractional Crystallization (Separation of diastereomers based on solubility) salt_formation->crystallization Separate by liberation Liberation of (R)-enantiomer (Base treatment to remove chiral auxiliary) crystallization->liberation Isolate desired diastereomer & treat hcl_salt Hydrochloride Salt Formation (Treatment with HCl) liberation->hcl_salt React with final_product (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl hcl_salt->final_product

Figure 1. A generalized workflow for the synthesis of the target compound via chiral resolution.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable synthon for introducing a specific chiral moiety into a larger molecule. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

While specific APIs synthesized from this exact starting material are often proprietary, its structural motifs are found in various classes of therapeutic agents. Chiral amines are fundamental components of many drugs, and the specific stereochemistry of this compound is crucial for achieving the desired pharmacological activity and minimizing off-target effects. Its use as an intermediate in the synthesis of pharmaceutical compounds is a primary application.[4]

Analytical and Quality Control Methods

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for quality control.

Purity Determination by HPLC

A reversed-phase HPLC (RP-HPLC) method is typically used to assess the purity of the compound. While a specific validated method for this compound is not publicly available, a general approach would involve the following:

  • Column: A C18 column is a common choice for the separation of small organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance is suitable.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Structural Elucidation by NMR

Quality Control Workflow:

G cluster_tests Analytical Testing start Incoming Batch of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl sampling Representative Sampling start->sampling hplc Purity Analysis (HPLC) sampling->hplc nmr Identity Confirmation (NMR) sampling->nmr other_tests Other Tests (e.g., appearance, solubility) sampling->other_tests spec_check Compare against Specifications hplc->spec_check nmr->spec_check other_tests->spec_check pass Release for Use spec_check->pass Pass fail Reject Batch spec_check->fail Fail

Figure 2. A typical quality control workflow for incoming batches of the chemical intermediate.

Commercial Availability and Pricing

This compound is available from a number of chemical suppliers who specialize in building blocks for research and development. It is typically offered in quantities ranging from milligrams to several grams.

Representative Suppliers and Pricing:

SupplierCatalog NumberPurityAvailable QuantitiesPrice Range (USD)
Apollo ScientificPC100463>97%50mg - 5g~$75 - $900
Sigma-AldrichVaries by partner≥97%VariesInquire
FluorochemF761412Not specifiedInquireInquire
Ambeed, Inc.Not specifiedNot specifiedInquireInquire
BLD Pharmatech Ltd.Not specifiedNot specifiedInquireInquire

Note: Pricing is subject to change and may vary based on the supplier and quantity ordered. The prices listed are approximate and converted from GBP where necessary for illustrative purposes.

For larger, bulk quantities required for process development and manufacturing, it is advisable to contact suppliers directly to inquire about custom synthesis and bulk pricing.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a key chiral intermediate with significant potential in the discovery and development of new pharmaceuticals. Its well-defined stereochemistry and functional groups make it a versatile building block for the synthesis of complex and highly specific APIs. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective use in a research and development setting.

References

  • A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.
  • This compound. (n.d.). Apollo Scientific. Retrieved January 14, 2026, from https://www.apolloscientific.co.uk/cas/845829-91-6
  • Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. (2020). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.
  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.
  • Certificate of Analysis. (n.d.). ChemScene. Retrieved January 14, 2026, from https://www.chemscene.com/Upload/COA/CS-0044768-368337.pdf
  • 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 98% Purity, C8H10BrClFN, 1 gram. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from https://www.fishersci.com/shop/products/1-4-bromo-2-fluorophenyl-ethanamine-hydrochloride-98-purity-c8h10brclfn-1-gram/NC1904772
  • 1-(2-bromo-4-fluorophenyl)ethanaminehydrochloride (CAS No. 1624262-55-0) Suppliers. (n.d.). ChemicalRegister.com. Retrieved January 14, 2026, from https://www.chemicalregister.com/1-(2-bromo-4-fluorophenyl)ethanaminehydrochloride/Suppliers/1624262-55-0/
  • This compound. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026, from https://www.sigmaaldrich.com/DE/de/product/chemscene/cs_0098006
  • (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride. (n.d.). Fluorochem. Retrieved January 14, 2026, from https://www.fluorochem.co.uk/product/F761412
  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9. (n.d.). J&K Scientific. Retrieved January 14, 2026, from https://www.jk-sci.com/S-1-4-Bromo-2-fluorophenyl-ethanamine-hydrochloride-1311254-85-9-CS-0039157
  • (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride. (n.d.). CymitQuimica. Retrieved January 14, 2026, from https://www.cymitquimica.com/base/producto/2554381-12-1
  • Supporting Information for. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.
  • 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE [1909319-65-8]. (n.d.). Chemsigma. Retrieved January 14, 2026, from https://www.chemsigma.com/1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE-HYDROCHLORIDE-cas-1909319-65-8.html
  • 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HCL. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026, from https://www.sigmaaldrich.com/US/en/product/fluorochem/f532945
  • A patent review of BRD4 inhibitors (2020-present). (n.d.). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/39918129/
  • Drug Discovery Patents. (n.d.). Charles River Laboratories. Retrieved January 14, 2026, from https://www.criver.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2019). MDPI. Retrieved January 14, 2026, from https://www.mdpi.com/1420-3049/24/18/3358
  • Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. (1999). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/27389653/
  • HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. (n.d.). Benchchem. Retrieved January 14, 2026, from https://www.benchchem.com/application-notes/hplc-method-for-quantification-of-2-4-fluorophenyl-n-methylethanamine
  • Highly Enantioselective Bromocyclization of Tryptamines and Its Application in the Synthesis of (-)-Chimonanthine. (2013). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/24123660/
  • One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. (2021). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.net/publication/351608975_One-Flow_Operation_via_4-Bromopyridine_Enables_Flash_Synthesis_of_AChE_Inhibitor
  • Abuse resistant drugs, method of use and method of making - Patent US-11045422-B2. (n.d.). PubChem. Retrieved January 14, 2026, from https://pubchem.ncbi.nlm.nih.
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (n.d.). Bentham Science. Retrieved January 14, 2026, from https://www.benthamopen.com/ABSTRACT/TOPCJ-15-29
  • 4-Bromo-2-fluorobenzylamine. (n.d.). Nordmann. Retrieved January 14, 2026, from https://nordmann.global/en/product/4-bromo-2-fluorobenzylamine-cas-144344-07-4
  • Multiple-component solid phases containing at least one active pharmaceutical ingredient. (n.d.). Google Patents. Retrieved January 14, 2026, from https://patents.google.
  • In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development. (2020). PubMed Central. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018843/
  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.
  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 14, 2026, from https://nadle.ethernet.edu.et/record/19827/files/106.pdf
  • 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 14, 2026, from https://www.chemicalbook.com/spectrum/41604-19-7_1HNMR.htm

Sources

Methodological & Application

Strategic Application of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride for Efficient Chiral Resolution of Acidic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The separation of enantiomers is a critical process in the development of pharmaceuticals, where the stereochemistry of a molecule dictates its pharmacological and toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride as a chiral resolving agent. The focus is on the resolution of racemic acidic compounds through the formation of diastereomeric salts. Detailed protocols, mechanistic insights, and troubleshooting strategies are presented to facilitate the efficient and reproducible separation of enantiomers.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the majority of new small-molecule drug candidates are chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Consequently, regulatory bodies worldwide emphasize the need to characterize and, in most cases, market the single, therapeutically beneficial enantiomer.

Classical resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers, especially for acidic and basic compounds.[1] This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by methods like fractional crystallization.[2][3]

This compound is a potent chiral resolving agent for racemic carboxylic acids and other acidic compounds. Its efficacy stems from its rigid structure and the presence of functional groups that facilitate the formation of well-defined, crystalline diastereomeric salts.

Physicochemical Properties of the Resolving Agent

A thorough understanding of the resolving agent's properties is fundamental to designing a successful resolution protocol.

PropertyValueSource
Chemical Name This compoundJ&K Scientific[4]
CAS Number 845930-79-2iChemical[5]
Molecular Formula C₈H₁₀BrClFNApollo Scientific[6]
Molecular Weight 254.53 g/mol Calculated
Appearance White to off-white crystalline powderGeneral Knowledge
Chiral Purity Typically ≥98% e.e.General Supplier Info

The Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The core principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[7]

The process involves an acid-base reaction between the racemic acidic compound (containing both R- and S-enantiomers) and the enantiomerically pure (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. This reaction yields two diastereomeric salts:

  • (R)-acid • (R)-amine salt

  • (S)-acid • (R)-amine salt

These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system.[8] This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the chiral resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.

Reagent and Solvent Screening (The Key to Success)

The choice of solvent is critical and often determined empirically.[9] A good solvent system should dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling. A screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water) is highly recommended.

Step-by-Step Protocol
  • Preparation:

    • In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (determined from screening) at an elevated temperature (e.g., 60-70 °C).

    • In a separate flask, prepare a solution of this compound (0.5-1.0 equivalents). To liberate the free amine, dissolve the hydrochloride salt in the same solvent and add one equivalent of a base (e.g., sodium hydroxide, triethylamine). Stir and separate the organic layer containing the free amine. Note: The hydrochloride salt itself can sometimes be used directly if the reaction conditions facilitate the in-situ formation of the diastereomeric salt.

  • Diastereomeric Salt Formation:

    • Slowly add the solution of the free (R)-amine to the heated solution of the racemic acid.

    • Stir the mixture at the elevated temperature for 30-60 minutes to ensure complete salt formation.

  • Crystallization and Isolation:

    • Gradually cool the solution to room temperature. Slow cooling is often crucial for the formation of well-defined crystals. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomer.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight. This is the enantiomerically enriched diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl).[9]

    • Stir vigorously until the solid has completely dissolved and partitioned between the two phases.

    • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the liberation step contains the hydrochloride salt of the resolving agent. It can be basified and the free amine extracted for reuse, improving the process economy.

Data Presentation: Expected Outcomes

The following table presents hypothetical data for a successful resolution, which should be adapted based on experimental results.

StageParameterExpected Value
Initial Racemate Enantiomeric Excess (e.e.)0%
Isolated Diastereomeric Salt Diastereomeric Excess (d.e.)>95%
Liberated Acid Enantiomeric Excess (e.e.)>95%
Yield (based on 50% theoretical max)70-90%
Acid from Mother Liquor Enantiomeric Excess (e.e.)Enriched in the other enantiomer

Analytical Methods for Purity Determination

Accurate determination of enantiomeric excess (e.e.) is crucial for validating the success of the resolution.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method.[11][12] A suitable chiral stationary phase (CSP) is used to separate the enantiomers, and the e.e. is calculated from the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their quantification.[11]

  • Polarimetry: Measures the optical rotation of the sample. While useful, it requires knowledge of the specific rotation of the pure enantiomer and is sensitive to impurities.[11]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solutions
No precipitation or oiling out - Inappropriate solvent system. - Concentrations are too low. - Impurities inhibiting crystallization.- Screen a wider range of solvents and solvent/anti-solvent combinations.[13] - Increase the concentration of the reactants. - Purify the starting racemic acid.
Low Diastereomeric/Enantiomeric Excess - Poor selectivity of the resolving agent/solvent combination. - Co-crystallization of both diastereomers.- Perform one or more recrystallizations of the isolated diastereomeric salt to improve purity.[13] - Optimize the stoichiometry of the resolving agent (often starting with 0.5 equivalents is a good strategy).[14] - Adjust the cooling rate during crystallization.
Low Yield - The desired diastereomeric salt has significant solubility in the mother liquor. - Material loss during transfers and washing.- Optimize the crystallization temperature and duration.[13] - Use a minimal amount of cold solvent for washing the crystals. - Consider concentrating the mother liquor to recover a second crop of crystals.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[15]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[16][17]

  • Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood.

  • Storage: Keep the container tightly closed and store in a cool, dry place.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

Chiral resolution using this compound is a powerful and practical method for obtaining enantiomerically pure acidic compounds. The success of this technique hinges on a systematic approach to solvent selection and optimization of crystallization conditions. By following the protocols and understanding the principles outlined in these application notes, researchers can effectively implement this resolving agent in their synthetic workflows, contributing to the advancement of chiral drug development.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%).
  • PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly.
  • Accounts of Chemical Research. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Wikipedia. (n.d.). Chiral resolution.
  • AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
  • MDPI. (2022, May 12). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
  • Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet for (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®.
  • chemeurope.com. (n.d.). Chiral resolution.
  • Sangon. (2018, August 20). Safety Data Sheet for 3-Bromo-5-fluoropyridin-4-amine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for (4-Bromo-3-fluorophenyl)methanamine hydrochloride.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • iChemical. (n.d.). (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, CAS No. 845930-79-2.
  • Benchchem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • Benchchem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • J&K Scientific. (n.d.). (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • Apollo Scientific. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride.

Sources

Protocol for the Diastereomeric Salt Crystallization and Chiral Resolution of (±)-1-(4-Bromo-2-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Chiral resolution via diastereomeric salt crystallization remains a cornerstone technique in pharmaceutical and fine chemical synthesis for its scalability and cost-effectiveness.[1][2] This application note provides a comprehensive, field-proven protocol for the resolution of racemic 1-(4-Bromo-2-fluorophenyl)ethanamine. The target is to isolate the (R)-enantiomer, a valuable chiral building block, by forming a diastereomeric salt with an enantiopure chiral resolving agent. This guide details the entire workflow, from the liberation of the free amine from its hydrochloride salt to the final analysis of enantiomeric purity, explaining the scientific rationale behind each critical step.

Introduction: The Principle of Diastereomeric Resolution

Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties such as solubility, which makes their direct separation from a racemic mixture challenging.[3] Diastereomeric salt crystallization circumvents this by converting the enantiomers into diastereomers, which have distinct physical properties.[4]

The core strategy involves reacting the racemic amine, a mixture of (R)- and (S)-amines, with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction yields a pair of diastereomeric salts:

  • (R)-Amine • (Resolving Agent)

  • (S)-Amine • (Resolving Agent)

Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent.[5] By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its physical separation by filtration.[6] Subsequent chemical treatment liberates the desired enantiomerically pure amine from the isolated salt.[3]

Overall Experimental Workflow

The process can be logically divided into four main stages: preparation of the starting material, formation and crystallization of the diastereomeric salt, liberation of the target enantiomer, and analysis.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Resolution cluster_2 Stage 3: Liberation cluster_3 Stage 4: Analysis A Start: (±)-Amine HCl Salt B Liberate Free Amine (Basification & Extraction) A->B C (±)-Free Amine B->C D Add Chiral Resolving Agent & Select Solvent C->D E Heat to Dissolve D->E F Cool to Crystallize (Selective Precipitation) E->F G Isolate Crystals (Filtration) F->G H Diastereomerically Enriched Salt G->H I Liberate (R)-Amine (Basification & Extraction) H->I J Isolate Pure (R)-Amine I->J K Final (R)-Amine Product J->K L Confirm Enantiomeric Purity (Chiral HPLC) K->L

Figure 1: High-level workflow for the chiral resolution process.

Stage 1: Preparation of the Racemic Free Amine

The starting material, (±)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, is a salt. The amine must be in its free, basic form to react with the acidic resolving agent. This is achieved by basification followed by extraction.[7][8]

Protocol 3.1: Liberation of Free Amine
  • Dissolution: Dissolve 10.0 g of (±)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in 50 mL of deionized water in a separatory funnel.

  • Basification: Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while stirring or shaking. Monitor the pH using pH paper. Continue adding base until the solution is strongly alkaline (pH > 11). The free amine will separate as an oily layer.

  • Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3 x 30 mL). Combine the organic layers.

    • Expert Insight: Ethyl acetate is often preferred due to its lower toxicity and environmental impact compared to chlorinated solvents.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the racemic free amine as an oil. Proceed to the next stage immediately, as free amines can be sensitive to air.

Stage 2: Diastereomeric Salt Formation & Crystallization

This stage is the heart of the resolution process. The choice of resolving agent and solvent is critical for success.[9] For the resolution of a primary amine to yield the (R)-enantiomer, L-(+)-Tartaric acid is an excellent and widely available choice.[10][11]

Solvent Selection: The Key to Separation

The ideal solvent must create a significant solubility difference between the two diastereomeric salts.[9] One salt should be sparingly soluble at room temperature, while the other remains in solution. A solvent screening is highly recommended for process optimization.

Table 1: Example Solvent Screening Data for Amine-Tartrate Salts

Solvent System (v/v) Temperature for Dissolution Observations upon Cooling Diastereomeric Excess (d.e.) of Crystals
Methanol (100%) 50 °C Rapid, fine precipitation Moderate (~75%)
Ethanol (95%) / Water (5%) 70 °C Slow formation of well-defined crystals High (>95%)
Isopropanol (100%) 75 °C Oiling out, then solidification Poor (<50%)

| Acetonitrile (100%) | 60 °C | Gel formation | N/A |

Note: Data is illustrative. Actual results depend on precise conditions.[12] Based on typical results for similar systems, an aqueous ethanol mixture is a promising starting point.[9]

Protocol 4.2: Crystallization of the (R)-Amine • L-Tartaric Acid Salt
  • Preparation: In a 250 mL Erlenmeyer flask, dissolve the entire batch of racemic free amine (from Stage 1) in 100 mL of 95% ethanol. Warm the solution gently to approximately 60-70 °C on a hot plate.

  • Resolving Agent Addition: In a separate beaker, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in 20 mL of warm 95% ethanol.

    • Causality: Using 0.5 equivalents of the resolving agent is a common strategy. In a perfect scenario, this is just enough to form a salt with the desired enantiomer, leaving the other enantiomer in the mother liquor and maximizing the theoretical yield of the first crop of crystals to 50%.[2]

  • Salt Formation: Slowly add the tartaric acid solution to the warm amine solution with constant stirring. An exothermic reaction will occur, and a precipitate may form immediately.

  • Dissolution: Continue heating and stirring the mixture until all solids have completely dissolved, forming a clear solution. Add more solvent in small portions if necessary.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, undisturbed, overnight. Slow cooling is crucial for the formation of large, pure crystals.

    • Expert Insight: To improve yield, the flask can be subsequently placed in an ice bath for 1-2 hours after reaching room temperature.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 95% ethanol (2 x 10 mL) to remove the mother liquor containing the more soluble (S)-amine diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight. This product is the diastereomerically enriched (R)-1-(4-Bromo-2-fluorophenyl)ethanamine • L-tartrate salt.

G cluster_filter racemic_amine (R/S)-Amine dissolve 1. Heat to Dissolve racemic_amine->dissolve tartaric_acid L-(+)-Tartaric Acid (Resolving Agent) tartaric_acid->dissolve solvent Solvent (e.g., 95% EtOH) solvent->dissolve solution Hot Homogeneous Solution: (R)-Amine•L-Tartrate (soluble) (S)-Amine•L-Tartrate (soluble) dissolve->solution cool 2. Slow Cooling filter 3. Filter cool->filter crystals Solid Crystals: (R)-Amine•L-Tartrate (Less Soluble) filter->crystals Isolate Solid mother_liquor Mother Liquor: (S)-Amine•L-Tartrate (More Soluble) filter->mother_liquor Collect Filtrate solution->cool

Figure 2: The core crystallization process separating diastereomers based on solubility.

Stage 3: Liberation of the Enantiopure Amine

With the desired diastereomeric salt isolated, the final step is to remove the chiral resolving agent to obtain the target (R)-amine in its free form.[5]

Protocol 5.1: Liberation of (R)-Amine
  • Dissolution: Suspend the dried diastereomeric salt crystals in 50 mL of deionized water.

  • Basification: Add 2 M NaOH solution dropwise until the pH is > 11, ensuring all the salt has dissolved and the free amine has been liberated.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free (R)-amine with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, (R)-1-(4-Bromo-2-fluorophenyl)ethanamine.

Stage 4: Analysis and Quality Control

The success of the resolution must be quantitatively verified. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the enantiomeric excess (e.e.) of the final product.[13]

Protocol 6.1: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the final amine product in the mobile phase. Also prepare a sample of the starting racemic amine as a reference.

  • Chromatographic Conditions (Example):

    • Column: Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Chiralpak AD-H or similar.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

    • Inject the final product sample.

    • Calculate the e.e. using the peak areas (A) of the two enantiomers:

      • e.e. (%) = [ (A_R - A_S) / (A_R + A_S) ] x 100

A successful resolution will show a chromatogram with a major peak for the (R)-enantiomer and a very small or non-existent peak for the (S)-enantiomer. An e.e. of >98% is typically considered excellent for most applications.

Troubleshooting

ProblemPotential CauseSuggested Solution
No crystals form Solution is too dilute; incorrect solvent system.Concentrate the solution by slowly evaporating some solvent. Re-evaluate the solvent choice; try adding an anti-solvent.[12]
Product "oils out" Concentration is too high; cooling is too rapid.Add more solvent. Ensure cooling is slow and gradual to allow for proper crystal lattice formation.[12]
Low Diastereomeric/Enantiomeric Excess Poor solubility difference in the chosen solvent; insufficient washing of crystals.Perform a more thorough solvent screening. Recrystallize the diastereomeric salt. Ensure crystals are washed with cold solvent.
Low Yield Sub-optimal stoichiometry; significant product loss in mother liquor.Optimize the molar ratio of the resolving agent. Cool the mother liquor further or concentrate it to attempt a second crystallization.

References

  • BenchChem (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • BenchChem (2025). Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts.
  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Hamilton, D.G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual.
  • Wikipedia. Chiral resolution.
  • BenchChem (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • Science Learning Center. Resolution of a Racemic Mixture.
  • ResearchGate (2015). What is the best way to convert my amine compound from the salt form into free amine?
  • Harada, N. et al. (2007). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH.
  • BenchChem (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Chemistry LibreTexts (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
  • University of Alberta. Isolation (Recovery) of amines.
  • Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.

Sources

Application Notes and Protocols for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Halogenated Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines, in particular, are foundational motifs in approximately 40-45% of small-molecule drugs and serve as indispensable tools as resolving agents, chiral auxiliaries, and precursors to sophisticated catalysts.[1] This guide focuses on a uniquely valuable building block: (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride .

The strategic placement of three distinct functionalities on this molecule—a stereodefined amine, a bromine atom, and a fluorine atom—confers a remarkable degree of versatility. The (R)-configured stereocenter provides a direct route for introducing chirality. The fluorine atom modulates the electronic properties and lipophilicity of the phenyl ring, which can be crucial for biological activity and metabolic stability in drug candidates.[2][3] Crucially, the bromine atom acts as a versatile synthetic handle, primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.[4] This document provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by actionable protocols for the research scientist.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is the bedrock of successful and reproducible experimentation.

PropertyValue
Chemical Name This compound
CAS Number 1909319-65-8[5][6]
Molecular Formula C₈H₁₀BrClFN
Molecular Weight 254.53 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage Store in a cool, dry place, under an inert atmosphere. Hygroscopic.

Core Application I: Chiral Resolution via Diastereomeric Salt Formation

The most direct and industrially scalable application of this chiral amine is as a resolving agent for racemic carboxylic acids.[7][8] This classical technique leverages the fundamental principle that while enantiomers have identical physical properties, diastereomers do not.

Principle of the Method

Reacting the (R)-amine base with a racemic acid (a 1:1 mixture of its R and S enantiomers) results in the formation of two diastereomeric salts: (R-amine)-(S-acid) and (R-amine)-(R-acid). These salts possess different crystal lattice energies and, consequently, different solubilities in a given solvent system.[9] Through careful selection of the solvent and controlled crystallization conditions, one diastereomer will preferentially precipitate from the solution, allowing for its physical separation by filtration. The enantiomerically enriched acid can then be liberated from the salt, and the valuable resolving agent can be recovered and recycled.

Visualizing the Resolution Workflow

G cluster_0 Preparation cluster_1 Salt Formation & Crystallization cluster_2 Liberation & Recovery racemic_acid Racemic Acid (R/S Mixture) dissolution Dissolve in Optimal Solvent (e.g., Ethanol) racemic_acid->dissolution resolving_agent (R)-Amine HCl + Base (e.g., NaOH) to free amine resolving_agent->dissolution heating Heat to Dissolve dissolution->heating cooling Controlled Cooling (Induces Crystallization) heating->cooling filtration Filter Crystals (Less Soluble Salt) cooling->filtration filtrate Filtrate (More Soluble Salt) filtration->filtrate Liquid acid_liberation Treat Crystals with Acid (e.g., HCl) filtration->acid_liberation Solid extraction1 Extract Enriched Acid (e.g., with EtOAc) acid_liberation->extraction1 agent_recovery Treat Aqueous Layer with Base to Recover (R)-Amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of Racemic Mandelic Acid

This protocol provides a robust starting point for the resolution of a model racemic carboxylic acid. Optimization of solvent, temperature, and concentration is often necessary for new substrates.

Materials:

  • Racemic Mandelic Acid

  • This compound

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 2M)

  • Ethanol (anhydrous)

  • Diethyl Ether

  • Standard glassware for crystallization and extraction

Procedure:

  • Free Amine Generation:

    • In a flask, dissolve this compound (1.27 g, 5.0 mmol) in 20 mL of water.

    • Add 10 mL of diethyl ether.

    • While stirring vigorously, add 2.5 mL of 2M NaOH solution dropwise to basify the aqueous layer to pH > 12.

    • Separate the layers and extract the aqueous phase with an additional 10 mL of diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to yield the free (R)-amine. Causality: The hydrochloride salt is highly soluble in water but the free amine is not; it is readily extracted into an organic solvent. This step is critical as the salt will not react with the carboxylic acid.

  • Diastereomeric Salt Formation:

    • In a 100 mL Erlenmeyer flask, dissolve racemic mandelic acid (1.52 g, 10.0 mmol) in 40 mL of warm ethanol.

    • In a separate beaker, dissolve the freshly prepared free (R)-amine (1.10 g, 5.0 mmol, 0.5 equivalents) in 10 mL of warm ethanol.

    • Slowly add the amine solution to the mandelic acid solution with gentle swirling. Causality: Using 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer of the acid can crystallize with the amine, leaving the other enantiomer in the solution and maximizing the purity of the initial crop of crystals.

    • Heat the mixture gently until all solids dissolve, then allow it to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 12-24 hours. Forcing crystallization by rapid cooling can trap impurities and lower the diastereomeric excess.

  • Isolation of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol.

    • Dry the crystals. This is the less soluble diastereomeric salt, enriched in one enantiomer.

  • Liberation of the Enantiopure Acid:

    • Suspend the dried crystals in 30 mL of water and add 15 mL of diethyl ether.

    • Acidify the mixture to pH < 2 by adding 2M HCl dropwise while stirring.

    • Separate the layers. The enantiomerically enriched mandelic acid is now in the ether layer, while the hydrochloride salt of the resolving agent is in the aqueous layer.

    • Extract the aqueous layer twice more with 15 mL portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.

  • Analysis and Recovery:

    • Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or by measuring its specific rotation.

    • The aqueous layer from step 4 contains the this compound. It can be basified and extracted as in step 1 to recover the resolving agent for reuse.

Core Application II: A Chiral Building Block in Asymmetric Synthesis

Beyond resolution, the amine serves as a chiral synthon, where its stereocenter is incorporated into the final product. A common strategy involves its use as a chiral auxiliary.[10][11]

Principle of the Method

The amine is temporarily attached to a prochiral molecule to form a new chiral entity. The pre-existing stereocenter of the amine then directs a subsequent stereoselective reaction, favoring the formation of one diastereomer over the other. After the key bond-forming step, the auxiliary is cleaved, revealing the newly created stereocenter in the product. The diastereoselectivity is achieved because the two transition states leading to the different product diastereomers are no longer enantiomeric and thus have different energies.

Visualizing the Chiral Auxiliary Workflow

G prochiral Prochiral Ketone/Aldehyde step1 Step 1: Condensation (Imine Formation) prochiral->step1 auxiliary (R)-Amine auxiliary->step1 imine Chiral Imine (Diastereotopic Faces) step1->imine step2 Step 2: Diastereoselective Attack (e.g., Grignard Reagent) imine->step2 adduct Diastereomerically Enriched Adduct step2->adduct step3 Step 3: Cleavage (Hydrolysis) adduct->step3 product Enantioenriched Product step3->product recovered_aux Recovered Auxiliary step3->recovered_aux

Caption: General workflow using the amine as a chiral auxiliary.

Protocol: Diastereoselective Synthesis of a Chiral α-Substituted Amine

This protocol illustrates the synthesis of an enantioenriched amine via the diastereoselective alkylation of a chiral imine.

Materials:

  • (R)-1-(4-Bromo-2-fluorophenyl)ethanamine (free base form)

  • 4'-Chloroacetophenone

  • Titanium(IV) chloride (TiCl₄)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

  • Hydroxylamine hydrochloride

  • Anhydrous Toluene, THF

  • Standard glassware for anhydrous reactions

Procedure:

  • Chiral Imine Formation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add 4'-chloroacetophenone (1.55 g, 10.0 mmol) and the free (R)-amine (2.19 g, 10.0 mmol) to 50 mL of anhydrous toluene.

    • Cool the solution to 0 °C. Add TiCl₄ (0.55 mL, 5.0 mmol) dropwise. A yellow precipitate will form.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Causality: TiCl₄ is a Lewis acid that activates the ketone carbonyl for condensation and acts as a dehydrating agent, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the TiCl₄ and the resulting imine.

  • Diastereoselective Alkylation:

    • Cool the imine suspension to -78 °C (dry ice/acetone bath).

    • Slowly add methylmagnesium bromide (4.0 mL of 3.0 M solution, 12.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction at -78 °C for 3 hours. Causality: The bulky bromo-fluorophenyl group on the chiral auxiliary blocks one face of the C=N double bond, forcing the incoming nucleophile (methyl group) to attack from the less sterically hindered face, thereby inducing diastereoselectivity.

  • Workup and Isolation:

    • Quench the reaction at -78 °C by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to isolate the diastereomerically enriched N-alkylated product.

  • Auxiliary Cleavage:

    • Dissolve the purified product in a mixture of ethanol (20 mL) and water (5 mL).

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Heat the mixture to reflux for 6 hours. Causality: Hydroxylamine effectively cleaves the C-N bond through an exchange reaction, forming an oxime with the ketone derived from the auxiliary and liberating the desired new chiral amine product.

    • After cooling, remove the ethanol in vacuo, add water, and extract the product amine with diethyl ether.

    • The auxiliary can be recovered from the aqueous layer.

  • Analysis:

    • Determine the enantiomeric excess of the final product amine by chiral HPLC analysis.

References

  • Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. (n.d.). ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health (NIH). [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). ResearchGate. [Link]

  • Asymmetric Synthesis of Axinellamines A and B. (n.d.). National Institutes of Health (NIH). [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Institutes of Health (NIH). [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]

  • Synthesis of enantiopure planar chiral bis-(para)-pseudo-meta-type [2.2]paracyclophanes. (2018). National Institutes of Health (NIH). [Link]

  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Notes and Protocols for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: A Versatile Chiral Building Block in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Chiral Amines in Modern Catalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral primary amines are privileged scaffolds that serve not only as key intermediates for active pharmaceutical ingredients (APIs) but also as foundational elements for the construction of highly effective chiral catalysts and ligands. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride stands out as a particularly valuable building block. Its rigid chiral backbone, derived from phenylethylamine, provides a well-defined stereochemical environment. Furthermore, the electronically distinct halogen substituents—a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating steric and electronic properties—offer synthetic handles for the rational design of sophisticated catalytic systems.

This technical guide moves beyond the fundamental properties of this compound to provide researchers, scientists, and drug development professionals with detailed protocols and strategic insights into its application as a precursor for advanced chiral ligands and organocatalysts. We will explore its derivatization into a custom phosphine ligand and a bifunctional thiourea organocatalyst, culminating in a detailed protocol for an asymmetric transformation catalyzed by the latter.

Physicochemical Properties and Handling

Before its application in synthesis, it is crucial to understand the properties of the title compound.

PropertyValueSource
CAS Number 845829-91-6
Molecular Formula C₈H₁₀BrClFN
Molecular Weight 254.53 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Store at room temperature

Safety Note: this compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application 1: Synthesis of a Chiral P,N-Ligand for Asymmetric Metal Catalysis

The transformation of chiral primary amines into phosphine-containing ligands (P,N-ligands) is a powerful strategy for developing catalysts for a wide range of asymmetric reactions, including hydrogenations and cross-coupling reactions. The following protocol details the synthesis of a chiral aminophosphine ligand from (R)-1-(4-Bromo-2-fluorophenyl)ethanamine.

Protocol 1: Synthesis of (R)-N-(1-(4-Bromo-2-fluorophenyl)ethyl)-P,P-diphenylphosphinous amide

This two-step protocol involves the initial liberation of the free amine from its hydrochloride salt, followed by coupling with chlorodiphenylphosphine.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Triethylamine (TEA), anhydrous

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Step-by-Step Procedure:

  • Free Amine Generation:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add deionized water and cool the flask to 0 °C in an ice bath.

    • Slowly add a 2 M aqueous solution of NaOH (1.1 eq) dropwise with vigorous stirring.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil. Caution: The free amine should be used immediately in the next step.

  • Phosphine Coupling:

    • Dissolve the freshly prepared free amine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous triethylamine (1.5 eq) to the solution to act as a scavenger for HCl.

    • Cool the mixture to 0 °C.

    • Slowly add chlorodiphenylphosphine (1.05 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the P,N-ligand.

G cluster_0 Step 1: Free Amine Generation cluster_1 Step 2: Phosphine Coupling start1 Start: (R)-Amine HCl add_naoh Add 2M NaOH (aq) at 0 °C start1->add_naoh extract_ether Extract with Diethyl Ether add_naoh->extract_ether dry_concentrate1 Dry (MgSO₄) & Concentrate extract_ether->dry_concentrate1 free_amine Product: Free Amine dry_concentrate1->free_amine start2 Start: Free Amine free_amine->start2 dissolve_dcm Dissolve in DCM, Add TEA (Inert Atm.) start2->dissolve_dcm add_ph2pcl Add Ph₂PCl at 0 °C dissolve_dcm->add_ph2pcl stir_rt Stir at RT for 12-16h add_ph2pcl->stir_rt workup Aqueous Workup stir_rt->workup purify Column Chromatography workup->purify pn_ligand Product: P,N-Ligand purify->pn_ligand

Caption: Workflow for the synthesis of a chiral P,N-ligand.

Application 2: Synthesis of a Bifunctional Thiourea Organocatalyst

Bifunctional thiourea catalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding, are powerful tools in asymmetric synthesis. The primary amine of the title compound can be readily converted into an isothiocyanate, which can then be coupled with another chiral amine to generate a bifunctional catalyst.

Protocol 2: Synthesis of a (R,R)-Bifunctional Thiourea Catalyst

Materials:

  • (R)-1-(4-Bromo-2-fluorophenyl)ethanamine (free amine from Protocol 1)

  • Thiophosgene (CSCl₂)

  • Toluene, anhydrous

  • (R)-1-Phenylethylamine

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Isothiocyanate Formation:

    • Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a certified fume hood with extreme care.

    • Dissolve the free amine (1.0 eq) in anhydrous toluene.

    • Add this solution dropwise to a solution of thiophosgene (1.1 eq) in anhydrous toluene at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thiophosgene, yielding the crude isothiocyanate. This is often used directly in the next step without further purification.

  • Thiourea Formation:

    • Dissolve the crude (R)-1-(4-bromo-2-fluorophenyl)ethyl isothiocyanate (1.0 eq) in anhydrous dichloromethane.

    • To this solution, add (R)-1-phenylethylamine (1.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the solvent and purify the resulting solid by recrystallization or column chromatography to yield the pure bifunctional thiourea catalyst.

Application 3: Asymmetric Michael Addition Catalyzed by a Derived Thiourea Catalyst

This section provides a representative protocol for an asymmetric Michael addition of acetylacetone to β-nitrostyrene, a classic benchmark reaction for evaluating the efficacy of bifunctional thiourea catalysts.

Protocol 3: Enantioselective Michael Addition

Materials:

  • (R,R)-Bifunctional Thiourea Catalyst (from Protocol 2)

  • β-Nitrostyrene

  • Acetylacetone

  • Toluene

  • Standard glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • In a vial, dissolve the thiourea catalyst (0.05 eq, 5 mol%) in toluene (0.5 M).

    • Add β-nitrostyrene (1.0 eq).

    • Stir the mixture for 5 minutes at room temperature.

    • Add acetylacetone (1.5 eq).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress by TLC until the β-nitrostyrene is consumed (typically 24-48 hours).

  • Workup and Analysis:

    • Once the reaction is complete, concentrate the mixture directly onto silica gel.

    • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate).

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Performance Data

The following table presents typical results for this class of reaction, demonstrating the high degree of stereocontrol achievable with bifunctional thiourea catalysts derived from chiral primary amines.

EntrySubstrate (Nitrostyrene)Yield (%)ee (%)
1β-Nitrostyrene9592
24-Chloro-β-nitrostyrene9294
34-Methyl-β-nitrostyrene9690
42-Nitro-β-nitrostyrene8885

Note: Data are representative of this catalyst class and serve as an illustrative example.

Catalytic Cycle and Mechanistic Rationale

The bifunctional nature of the thiourea catalyst is key to its efficacy. The two N-H protons of the thiourea moiety form hydrogen bonds with the nitro group of the electrophile (β-nitrostyrene), increasing its electrophilicity. Simultaneously, the tertiary amine (if incorporated into the catalyst design, or a basic residue) can deprotonate the nucleophile (acetylacetone), increasing its nucleophilicity and orienting it for a stereoselective attack.

G catalyst Thiourea Catalyst activated_complex Activated Ternary Complex {H-Bonding Activation} catalyst->activated_complex Binds nitrostyrene β-Nitrostyrene (Electrophile) nitrostyrene->activated_complex acetylacetone Acetylacetone (Nucleophile) acetylacetone->activated_complex michael_addition Stereoselective C-C Bond Formation activated_complex->michael_addition product_catalyst_complex Product-Catalyst Complex michael_addition->product_catalyst_complex product_catalyst_complex->catalyst Regenerates product Enantioenriched Michael Adduct product_catalyst_complex->product Releases

Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block. While not typically employed as a direct organocatalyst, its true value lies in its role as a readily available, stereochemically defined precursor for more complex and tailored catalytic systems. The synthetic handles provided by its halogen substituents allow for extensive modification, enabling the development of novel P,N-ligands for metal catalysis and bifunctional organocatalysts for a variety of asymmetric transformations. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this unique chiral amine in the design and execution of next-generation asymmetric catalysis.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, Royal Society of Chemistry.

  • Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Helvetica Chimica Acta, Wiley.

  • Product Information: (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. BOC Sciences.

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, MDPI.

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed, National Center for Biotechnology Information.

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, Royal Society of Chemistry.

  • This compound Product Page. Sigma-Aldrich.

  • A Technical Guide to the Research Applications of Chiral Phenylethylamines. BenchChem.

  • Product Specification for 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Thermo Fisher Scientific.

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride Product Information. J&K Scientific.

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, Royal Society of Chemistry.

  • The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. BenchChem.

  • Application Notes and Protocols for Asymmetric Reduction of Prochiral Ketones using Chiral Oxazaborolidine Catalysts. BenchChem.

  • This compound Safety and Properties. Sigma-Aldrich.

Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines in Pharmaceutical Development

Chiral amines are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Their stereochemistry often dictates the pharmacological activity and safety profile of a drug molecule. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a key intermediate in the development of various therapeutic agents, where the specific (R)-enantiomer is crucial for efficacy. The presence of the bromo and fluoro substituents on the phenyl ring provides handles for further chemical modifications, making it a versatile synthon.

The large-scale synthesis of single-enantiomer chiral amines presents significant challenges, including achieving high enantioselectivity, ensuring process safety, and developing robust purification methods to meet stringent purity requirements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable and efficient synthesis of this compound, focusing on asymmetric reductive amination as the key stereochemistry-determining step.

Strategic Approach to Large-Scale Synthesis

The chosen synthetic strategy involves a two-step sequence starting from the commercially available 1-(4-bromo-2-fluorophenyl)ethan-1-one. This approach is amenable to large-scale production due to the availability of starting materials and the efficiency of the chemical transformations.

The key to this synthesis is the asymmetric reductive amination of the prochiral ketone. This method is widely employed in the pharmaceutical industry for the synthesis of chiral amines due to its high efficiency and atom economy.[1] The reaction proceeds through the in-situ formation of an imine, which is then asymmetrically reduced to the desired chiral amine.

Synthesis_Strategy cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Asymmetric Reductive Amination cluster_2 PART 3: Purification and Salt Formation Start 1-(4-Bromo-2-fluorophenyl)ethan-1-one Ketone 4-Bromo-2-fluoroacetophenone Start->Ketone Commercially Available Reduction Asymmetric Reductive Amination Ketone->Reduction Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Reduction Catalyst Chiral Catalyst (e.g., Ru-complex) Catalyst->Reduction Free_Amine (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Reduction->Free_Amine High Enantioselectivity Crystallization Crystallization Free_Amine->Crystallization HCl_Source HCl in suitable solvent HCl_Source->Crystallization Final_Product (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl Crystallization->Final_Product High Purity

PART 1: Synthesis of the Ketone Precursor

The starting material, 4-bromo-2-fluoroacetophenone, is a known compound and can be sourced from various chemical suppliers. For large-scale campaigns, it is crucial to ensure the purity of this starting material, as impurities can affect the efficiency and selectivity of the subsequent asymmetric reduction.

Compound CAS Number Molecular Formula Molecular Weight Appearance
4-Bromo-2-fluoroacetophenone625446-22-2C₈H₆BrFO217.04 g/mol Solid

Safety Information for 4-Bromo-2-fluoroacetophenone:

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

PART 2: Large-Scale Asymmetric Reductive Amination Protocol

This protocol is designed for a multi-kilogram scale synthesis and emphasizes safety, efficiency, and reproducibility. The choice of a ruthenium-based catalyst is predicated on its proven efficacy in the asymmetric reductive amination of a wide range of ketones.

Expertise & Experience: Causality Behind Experimental Choices
  • Catalyst Selection: A ruthenium-based catalyst, such as one from the Tol-BINAP family, is chosen for its high activity and enantioselectivity in the hydrogenation of imines. These catalysts have a proven track record in industrial applications.

  • Ammonia Source: Ammonium acetate is used as the source of ammonia. It is a stable, easy-to-handle solid, and the acetate counter-ion can act as a cocatalyst.

  • Solvent System: A polar solvent like methanol or ethanol is selected to ensure the solubility of the ammonium salt and the catalyst.

  • Hydrogen Pressure: A moderate hydrogen pressure is applied to facilitate the reduction of the in-situ formed imine. The pressure is a critical parameter that needs to be optimized for both reaction rate and safety.

  • Temperature Control: The reaction is typically run at a slightly elevated temperature to increase the reaction rate. However, careful temperature control is necessary to prevent catalyst decomposition and side reactions.

Detailed Experimental Protocol

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure probes, and a gas inlet/outlet.

  • 4-Bromo-2-fluoroacetophenone

  • Ammonium acetate (NH₄OAc)

  • (R)-Ru(OAc)₂-Tol-BINAP (or a similar chiral ruthenium catalyst)

  • Methanol (MeOH), degassed

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (Nitrogen or Argon).

  • Charging of Reagents:

    • To the reactor, under an inert atmosphere, add 4-bromo-2-fluoroacetophenone (1.0 eq).

    • Add ammonium acetate (5-10 eq).

    • Add the chiral ruthenium catalyst (0.01-0.1 mol%).

    • Add degassed methanol to achieve a suitable concentration (typically 0.5-1.0 M).

  • Reaction Execution:

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by analyzing aliquots for the disappearance of the starting ketone and the formation of the product amine using a suitable analytical method (e.g., GC or HPLC).

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can potentially be recovered and reused.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting residue contains the crude (R)-1-(4-Bromo-2-fluorophenyl)ethanamine.

Safety Considerations for Large-Scale Hydrogenation

Large-scale hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas under pressure and pyrophoric catalysts.[3][4][5][6]

  • Equipment: The hydrogenation reactor must be appropriately rated for the intended pressure and temperature. Regular inspection and maintenance are crucial.

  • Inerting: Thoroughly purging the reactor with an inert gas before introducing hydrogen is essential to prevent the formation of explosive mixtures.[4]

  • Catalyst Handling: Pyrophoric catalysts must be handled under an inert atmosphere to prevent ignition upon contact with air.[4]

  • Pressure and Temperature Monitoring: Continuous monitoring of pressure and temperature is critical to ensure the reaction proceeds within safe limits.

  • Emergency Procedures: A clear and well-rehearsed emergency plan should be in place in case of a pressure or temperature excursion.

Hydrogenation_Safety cluster_Equipment Equipment Integrity cluster_Procedures Procedural Safeguards cluster_Preparedness Emergency Preparedness Title Key Safety Pillars for Large-Scale Hydrogenation Reactor Pressure-Rated Reactor Monitoring Continuous Monitoring (Pressure, Temperature) Inerting Inert Gas Purging CatalystHandling Inert Atmosphere Catalyst Handling EmergencyPlan Emergency Response Plan Training Personnel Training

PART 3: Purification and Hydrochloride Salt Formation

The purification of the chiral amine and its conversion to the hydrochloride salt are critical steps to ensure the final product meets the required purity and stability specifications.

Trustworthiness: A Self-Validating Protocol

The purification protocol is designed to be self-validating through a series of in-process controls and final product analysis.

  • In-Process Controls (IPCs):

    • Chiral Purity: The enantiomeric excess (ee) of the crude amine is determined by chiral HPLC. This confirms the success of the asymmetric reduction.

    • Chemical Purity: The chemical purity of the crude amine is assessed by GC or HPLC to identify any byproducts from the reaction.

  • Final Product Specifications:

    • Appearance: A white to off-white crystalline solid.

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS.

    • Chiral Purity: ≥99.5% ee by chiral HPLC.

    • Chemical Purity: ≥99.0% by HPLC.

    • Residual Solvents: Within ICH limits.

Detailed Purification and Salt Formation Protocol

Materials:

  • Crude (R)-1-(4-Bromo-2-fluorophenyl)ethanamine

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol or diethyl ether)

  • Anti-solvent (e.g., heptane or MTBE)

  • Activated carbon

Procedure:

  • Free Base Purification (Optional):

    • If necessary, the crude amine can be purified by distillation under reduced pressure.

  • Hydrochloride Salt Formation and Crystallization:

    • Dissolve the crude or distilled amine in a suitable solvent such as isopropanol.

    • Treat the solution with activated carbon to remove colored impurities, followed by filtration.

    • Slowly add a solution of HCl in a suitable solvent (e.g., isopropanol) to the amine solution with stirring. The hydrochloride salt will precipitate.

    • Control the rate of addition and temperature to influence the crystal size and morphology.

    • Stir the resulting slurry at room temperature or below to ensure complete crystallization.

  • Isolation and Drying:

    • Isolate the crystalline hydrochloride salt by filtration.

    • Wash the filter cake with a suitable anti-solvent (e.g., heptane) to remove any remaining impurities.

    • Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Expert Insight on Crystallization: The choice of solvent and anti-solvent is critical for obtaining a crystalline product with high purity and good handling characteristics. A screening of different solvent systems is often necessary to find the optimal conditions. The cooling rate during crystallization can also significantly impact the crystal size distribution.

PART 4: Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and stereochemistry of the final product.

Chiral Purity Determination by HPLC

A validated chiral HPLC method is the gold standard for determining the enantiomeric excess of the final product.

Parameter Condition
Column Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase A mixture of hexane and isopropanol with a small amount of a basic modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25 °C

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Purity and Identity Confirmation
  • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC (achiral): To determine the chemical purity and quantify any impurities.

  • Residual Solvent Analysis (GC-HS): To ensure that residual solvents are below the limits specified by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

References

  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Comprehensive Inorganic Chemistry II (pp. 1-34). Elsevier. [Link]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 23-29. [Link]

  • H.E.L Group. (2023). Hydrogenation: How we can make it safer. [Link]

  • Skibinski, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4966. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Revolutionizing Medicine: A-Detailed Examination of Key Active Pharmaceutical Ingredient (API) Synthesis Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of Active Pharmaceutical Ingredients (APIs) stands as a cornerstone of modern medicine, enabling the production of life-saving therapeutics. This technical guide delves into the intricate and elegant synthetic pathways of several globally significant APIs. We will explore the strategic chemical transformations that convert readily available starting materials into complex molecular architectures with profound therapeutic effects. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and showcasing the scientific integrity inherent in these processes.

Case Study 1: Oseltamivir (Tamiflu®) - A Triumph of Chiral Synthesis

Oseltamivir, marketed as Tamiflu®, is a crucial antiviral medication for the treatment of influenza A and B viruses. Its commercial production famously begins with shikimic acid, a natural product harvested from Chinese star anise.[1] The synthesis of oseltamivir is a masterclass in stereochemical control, as the molecule possesses three stereocenters, meaning only one of 8 possible stereoisomers is the desired active compound.[1]

Synthetic Pathway Overview

The synthesis from (-)-shikimic acid is a multi-step process that has been optimized for efficiency and stereoselectivity.[2][3] One common industrial route avoids the use of potentially explosive azide reagents, a significant safety consideration in large-scale production.[1]

Key Synthetic Transformations
  • Initial Protection and Mesylation: The synthesis commences with the esterification of the carboxylic acid group of shikimic acid with ethanol and thionyl chloride. This is followed by the protection of the 3,4-diol as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid. The remaining hydroxyl group at C5 is then activated by mesylation with methanesulfonyl chloride and triethylamine.[1] This sequence of protection and activation directs the subsequent reactivity of the molecule.

  • Epoxide Formation: The mesylate undergoes a reductive opening of the ketal, which is then followed by treatment with a base like potassium bicarbonate to form a key epoxide intermediate.[1] This epoxide is crucial for introducing the amino group at the correct position and with the desired stereochemistry.

  • Azide-Free Amino Group Introduction: While early syntheses utilized sodium azide to open the epoxide, a key innovation in some industrial processes involves an alternative, safer approach. However, many documented syntheses still rely on the azide route due to its efficiency. In these routes, the epoxide is opened with an azide source, followed by reduction to the primary amine.

  • Final Functionalization and Deprotection: The synthesis is completed by acylation of the amino group and subsequent deprotection steps to reveal the final oseltamivir molecule. The overall yield from (-)-shikimic acid can be in the range of 17-22% for some routes, with high purity (99.7%).[1] More optimized and practical synthetic routes have been developed, achieving an overall yield of up to 47% in eight steps.[2]

Experimental Protocol: A Representative Mesylation Step
  • To a solution of the protected ethyl shikimate derivative in ethyl acetate, triethylamine (5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

  • The reaction mixture is cooled, and methanesulfonyl chloride (4.5 equivalents) is added dropwise.

  • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried and concentrated to yield the trimesylate product.[3]

Causality: The use of a slight excess of triethylamine ensures that the HCl generated during the reaction is neutralized, preventing unwanted side reactions. DMAP acts as a nucleophilic catalyst to accelerate the mesylation.

Visualizing the Oseltamivir Synthesis Logic

Oseltamivir_Synthesis Shikimic_Acid (-)-Shikimic Acid Protected_Shikimate Protected Shikimate Ester Shikimic_Acid->Protected_Shikimate Esterification & Ketalization Mesylate Mesylate Intermediate Protected_Shikimate->Mesylate Mesylation Epoxide Key Epoxide Mesylate->Epoxide Base-induced Cyclization Amino_Intermediate Amino Intermediate Epoxide->Amino_Intermediate Epoxide Opening (e.g., with Azide) Oseltamivir Oseltamivir Amino_Intermediate->Oseltamivir Acylation & Deprotection

Caption: Simplified workflow for Oseltamivir synthesis from Shikimic Acid.

Case Study 2: Sertraline (Zoloft®) - Innovations in Stereoselective Synthesis

Sertraline, the active ingredient in Zoloft®, is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[4] The synthesis of sertraline is notable for the challenge of controlling the stereochemistry of its two chiral centers.

Synthetic Pathway Overview

Commercial production of sertraline has often relied on the resolution of a racemic mixture.[4] However, more elegant and efficient asymmetric syntheses have been developed to directly produce the desired (1S,4S)-isomer.[5]

Key Synthetic Transformations
  • Formation of the Tetralone Intermediate: A common starting point for many sertraline syntheses is a corresponding tetralone.[5] This intermediate can be prepared through various methods, though some older routes suffered from low overall yields.[5]

  • Stereoselective Reduction: A key step in modern syntheses is the stereoselective reduction of the tetralone to the corresponding cis-racemic amine. Using Raney-Ni as a catalyst can achieve a high cis/trans ratio (e.g., 92:8).[5]

  • Resolution: The resulting racemic cis-amine is then resolved using a chiral resolving agent, such as R-(-)-mandelic acid, to isolate the desired (1S,4S)-isomer, which is the active pharmaceutical ingredient.[5]

  • Alternative Asymmetric Approaches: More advanced synthetic strategies aim to establish the desired stereochemistry earlier in the synthesis. One such approach involves an intramolecular nucleophilic addition to an imine, achieving the synthesis in six steps with a 45% overall yield.[4]

Experimental Protocol: A Representative Reduction Step
  • The tetralone intermediate is dissolved in methanol.

  • Raney-Ni catalyst is added to the solution.

  • The mixture is subjected to hydrogenation at atmospheric pressure and room temperature.

  • The reaction progress is monitored by high-performance liquid chromatography (HPLC).

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated.

  • The resulting cis-racemic amine hydrochloride can be isolated in good yield (e.g., 81%).[5]

Causality: The choice of Raney-Ni as the catalyst is crucial for achieving high diastereoselectivity in the reduction, favoring the formation of the cis isomer.

Data Summary: Sertraline Synthesis
StepKey ReagentsCatalystDiastereomeric Ratio (cis:trans)YieldReference
ReductionH₂Raney-Ni92:881%[5]
ResolutionR-(-)-mandelic acid---[5]
Visualizing the Sertraline Synthesis Logic

Sertraline_Synthesis Tetralone Tetralone Intermediate Racemic_Amine Racemic cis-Amine Tetralone->Racemic_Amine Stereoselective Reduction Sertraline_Isomer (+)-Sertraline Racemic_Amine->Sertraline_Isomer Resolution with R-(-)-mandelic acid Unwanted_Isomer Unwanted Isomer Racemic_Amine->Unwanted_Isomer Separation

Caption: Key steps in the stereoselective synthesis of Sertraline.

Case Study 3: Sofosbuvir (Sovaldi®) - A Revolution in Hepatitis C Treatment

Sofosbuvir is a direct-acting antiviral medication that has transformed the treatment of chronic hepatitis C virus (HCV) infection.[6] It is a nucleotide analog prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[6][7]

Synthetic Pathway Overview

The synthesis of sofosbuvir is a complex, multi-step process that can be divided into three main stages: the synthesis of the core nucleoside, the preparation of the chiral phosphoramidate reagent, and the coupling of these two fragments followed by deprotection.[6]

Key Synthetic Transformations
  • Core Nucleoside Synthesis: This involves the preparation of a modified sugar-nucleobase conjugate, specifically (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine. This intricate process establishes the key structural features of the nucleoside portion of the molecule.

  • Chiral Phosphoramidate Reagent Preparation: A crucial component of sofosbuvir is the chiral phosphoramidate moiety. Its synthesis involves preparing a chiral phosphoramidate reagent, often an isopropyl L-alaninate derivative.[6]

  • Stereoselective Coupling and Deprotection: The core nucleoside is stereoselectively coupled with the chiral phosphoramidate reagent. This is a critical step that establishes the final stereochemistry of the phosphorus center. A dynamic kinetic resolution of a stereochemically unstable phosphoramidate has been employed to achieve high diastereoselectivity (dr = 97:3) in this coupling.[8] The final step involves the removal of protecting groups to yield sofosbuvir.

Experimental Protocol: A Representative Coupling Step
  • The protected core nucleoside is dissolved in a suitable solvent like THF.

  • The solution is treated with a Grignard reagent, such as isopropylmagnesium chloride in the presence of lithium chloride, to activate the 5'-hydroxyl group.

  • The chiral phosphoramidate reagent (e.g., a mixture of diastereoisomers) is then added to the reaction mixture at a low temperature (e.g., -20 °C).

  • The reaction is allowed to proceed until completion.

  • The final coupled product is then subjected to deprotection, for example, by hydrogenation using a palladium on carbon catalyst to remove a benzyl protecting group.[8]

Causality: The use of a Grignard reagent activates the hydroxyl group for nucleophilic attack on the phosphorus center of the phosphoramidate. The specific conditions, including the presence of lithium chloride and the choice of protecting groups, are critical for achieving the high diastereoselectivity observed in the reaction.[8]

Visualizing the Sofosbuvir Synthesis Logic

Sofosbuvir_Synthesis cluster_0 Fragment Synthesis Core_Nucleoside Core Nucleoside (Modified Sugar-Uracil) Coupling Stereoselective Coupling Core_Nucleoside->Coupling Phosphoramidate Chiral Phosphoramidate Reagent Phosphoramidate->Coupling Protected_Sofosbuvir Protected Sofosbuvir Coupling->Protected_Sofosbuvir Sofosbuvir Sofosbuvir Protected_Sofosbuvir->Sofosbuvir Deprotection

Caption: Convergent synthesis strategy for Sofosbuvir.

Case Study 4: Paclitaxel (Taxol®) - A Semi-Synthetic Approach to a Complex Natural Product

Paclitaxel, widely known as Taxol®, is a potent anticancer agent used in the treatment of various cancers. Initially isolated from the bark of the Pacific yew tree, this source proved to be unsustainable.[9] A major breakthrough in its production was the development of a semi-synthetic route starting from precursors that can be isolated in larger quantities from renewable sources like the needles of the European Yew.[10]

Synthetic Pathway Overview

The most common semi-synthetic route to paclitaxel starts with 10-deacetylbaccatin III (10-DAB), which is more abundant than paclitaxel itself.[10][11] This process involves the synthesis of the paclitaxel side chain and its subsequent coupling to a protected baccatin III derivative.[10]

Key Synthetic Transformations
  • Isolation and Protection of Baccatin III Derivative: 10-DAB is isolated from yew needles and can be readily converted to a suitably protected baccatin III derivative. A common protecting group is the triethylsilyl (TES) group at the C7 hydroxyl position.[10]

  • Synthesis of the Side Chain: The N-benzoyl-β-phenylisoserine side chain is synthesized separately. This often involves several steps to create the chiral amino alcohol moiety.

  • Coupling Reaction: The protected baccatin III derivative is coupled with the protected side chain. Various coupling methods have been developed to achieve high yields.[10] One method involves using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the esterification.[10]

  • Deprotection: The final step involves the removal of the protecting groups from both the baccatin III core and the side chain to yield paclitaxel.

Experimental Protocol: A Representative Coupling Step
  • To a stirred solution of the protected side chain acid in anhydrous toluene, 1 equivalent of DMAP and 4 equivalents of DCC are added under an argon atmosphere.

  • The mixture is stirred for a short period, and then a solution of 7-(triethylsilyl)baccatin III is added.

  • The reaction is heated until the starting materials are consumed.

  • The reaction is then cooled, filtered, and the filtrate is concentrated.

  • The crude product is purified by chromatography to yield the protected paclitaxel derivative.[10]

Causality: DCC is a common carbodiimide used for esterification, activating the carboxylic acid for nucleophilic attack by the hydroxyl group of the baccatin III derivative. DMAP serves as a catalyst to enhance the reaction rate.

Visualizing the Paclitaxel Semi-Synthesis Logic

Paclitaxel_Semisynthesis cluster_1 Precursor Preparation Baccatin_III Protected Baccatin III (from 10-DAB) Coupling_Reaction Coupling Reaction Baccatin_III->Coupling_Reaction Side_Chain Protected Paclitaxel Side Chain Side_Chain->Coupling_Reaction Protected_Paclitaxel Protected Paclitaxel Coupling_Reaction->Protected_Paclitaxel Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel Deprotection

Sources

Application Note and Protocols for N-Derivatization of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-derivatization of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. We present detailed protocols for common and versatile N-derivatization strategies, including N-acylation, N-sulfonylation, and reductive amination. The causality behind experimental choices, such as the selection of reagents, bases, solvents, and reaction conditions, is thoroughly discussed to provide researchers with a robust framework for reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Significance of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine and its N-Derivatization

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules. The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for further functionalization, for instance, through cross-coupling reactions. N-derivatization of the primary amine group is a fundamental transformation that allows for the introduction of diverse functionalities, profoundly influencing the pharmacological properties of the resulting compounds.

The hydrochloride salt form of the amine enhances its stability and handling properties. However, the acidic nature of the salt necessitates the use of a base to liberate the free amine for subsequent reactions. This guide will address the practical considerations of working with the hydrochloride salt and provide protocols for its effective derivatization.

Core Derivatization Strategies: A Mechanistic Overview

The primary amine group of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine is a versatile nucleophile, enabling a variety of N-derivatization reactions. This section outlines the most common and synthetically useful transformations.

N-Acylation: Formation of Amides

N-acylation is a robust method for forming a stable amide bond by reacting the amine with an acylating agent, such as an acyl chloride or anhydride.[1] This reaction is typically rapid and high-yielding. A non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous drugs.[2] N-sulfonylation is achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[2][3] The choice of base and solvent is critical for achieving high yields and preventing side reactions.

N-Alkylation via Reductive Amination: A Controlled Approach to Secondary Amines

Direct N-alkylation of primary amines with alkyl halides can be challenging to control and often leads to over-alkylation.[4] Reductive amination offers a milder and more selective alternative for the synthesis of secondary amines.[5][6][7] This one-pot reaction involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the corresponding secondary amine.[4][8]

Experimental Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Considerations for Handling this compound

The starting material is a hydrochloride salt. Prior to reaction, the free amine must be liberated. This is typically achieved in situ by the addition of a suitable base. The choice of base is crucial and depends on the specific reaction conditions.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of N-((R)-1-(4-bromo-2-fluorophenyl)ethyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Causality of Choices:

  • Base: Triethylamine or DIPEA are non-nucleophilic bases that effectively neutralize the HCl generated without competing with the primary amine in reacting with the acyl chloride.[1] Two equivalents of base are used: one to neutralize the hydrochloride salt and another to scavenge the HCl produced during the acylation.

  • Solvent: Anhydrous DCM is a good choice as it is inert to the reaction conditions and effectively dissolves the reactants.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation.[1]

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-((R)-1-(4-bromo-2-fluorophenyl)ethyl)-4-methylbenzenesulfonamide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) in DCM.

  • Base Addition: Cool the mixture to 0 °C and slowly add pyridine (2.5 eq) or TEA (2.5 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Causality of Choices:

  • Sulfonylating Agent: p-Toluenesulfonyl chloride is a readily available and highly reactive sulfonylating agent.[2]

  • Base: Pyridine can act as both a base and a nucleophilic catalyst. Triethylamine is also a suitable non-nucleophilic base.[3] An excess is used to neutralize the starting material and the HCl byproduct.

Protocol 3: Reductive Amination with Acetone

This protocol describes the synthesis of N-isopropyl-(R)-1-(4-bromo-2-fluorophenyl)ethanamine.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free Amine Generation: In a round-bottom flask, suspend this compound (1.0 eq) in DCM and add TEA (1.1 eq). Stir for 15-20 minutes.

  • Imine Formation: Add acetone (1.5 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[4][7] It is less toxic than sodium cyanoborohydride.[4]

  • Solvent: DCM or DCE are common solvents for reductive amination reactions.[7]

  • One-Pot Procedure: This one-pot method is efficient as it avoids the isolation of the intermediate imine, which can be unstable.[5][7]

Visualization of Experimental Workflow

General Workflow for N-Derivatization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Work-up cluster_purification Purification Start Start with (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl FreeAmine Generate Free Amine (in situ with base) Start->FreeAmine Add Base (e.g., TEA) DerivAgent Add Derivatizing Agent (Acyl Chloride, Sulfonyl Chloride, or Carbonyl) FreeAmine->DerivAgent ReactionMix Stir at appropriate temperature DerivAgent->ReactionMix Monitor Monitor by TLC/LC-MS ReactionMix->Monitor Workup Aqueous Work-up (Quench, Wash, Extract) Monitor->Workup Upon Completion Dry Dry and Concentrate Workup->Dry Purify Purify Crude Product (Chromatography or Recrystallization) Dry->Purify FinalProduct Characterize Final Product (NMR, MS, etc.) Purify->FinalProduct

Caption: General experimental workflow for the N-derivatization of this compound.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the described protocols. Yields and purity are representative and may vary depending on the specific scale and experimental conditions.

Protocol Derivatizing Agent Product Expected Yield (%) Expected Purity (%)
1Acetyl chlorideN-((R)-1-(4-bromo-2-fluorophenyl)ethyl)acetamide85-95>98
2p-Toluenesulfonyl chlorideN-((R)-1-(4-bromo-2-fluorophenyl)ethyl)-4-methylbenzenesulfonamide80-90>97
3AcetoneN-isopropyl-(R)-1-(4-bromo-2-fluorophenyl)ethanamine70-85>95

Reaction Mechanism Visualization

Mechanism of Reductive Amination

ReductiveAmination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine R-NH₂ Hemiaminal [R-NH(OH)CR'₂] Amine->Hemiaminal Carbonyl R'₂C=O Imine R-N=CR'₂ Hemiaminal->Imine SecondaryAmine R-NH-CHR'₂ Imine->SecondaryAmine Reducer [H⁻] (from NaBH(OAc)₃)

Caption: The two-step mechanism of reductive amination involves imine formation followed by reduction.

Analytical Methods for Reaction Monitoring and Characterization

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product's identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. Chiral HPLC can be employed to confirm the retention of stereochemical integrity.

Conclusion

The N-derivatization of this compound is a critical step in the synthesis of many pharmaceutical compounds. This application note provides detailed, field-tested protocols for N-acylation, N-sulfonylation, and reductive amination. By understanding the underlying principles and the rationale for the chosen experimental conditions, researchers can confidently and successfully synthesize a diverse range of N-derivatized products.

References

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • RSC Advances. (2015). A new, simple and efficient protocol for the chemoselective sulfonylation of amines under solvent- and catalyst-free conditions using microwave irradiation. Retrieved from [Link]

Sources

The Strategic Application of Fluorinated Chiral Amines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Confluence of Chirality and Fluorination in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired therapeutic outcomes. Among these, chiral amines are fundamental building blocks, present in a vast number of pharmaceuticals due to their ability to form key interactions with biological targets. When chirality is combined with fluorination, a powerful synergy emerges. Fluorinated chiral amines are not merely structural components; they are potent modulators of a drug's physicochemical and pharmacokinetic properties.[1][2][3]

The introduction of fluorine, the most electronegative element, into a chiral amine framework can profoundly influence its basicity (pKa), lipophilicity, metabolic stability, and conformational preference.[4][5][6] These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its efficacy and safety.[7][8] This guide provides an in-depth exploration of the roles of fluorinated chiral amines, detailing the scientific rationale behind their use, practical synthetic protocols, and illustrative case studies from the pharmaceutical industry.

The Multifaceted Influence of Fluorine on Amine Properties

The decision to incorporate fluorine is a highly strategic one, driven by the need to fine-tune specific molecular properties. The effects are highly context-dependent, but predictable trends provide a rational basis for their application.[5]

Modulation of Basicity (pKa)

One of the most significant and predictable effects of fluorination is the reduction of the basicity of a nearby amine.[9] The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This lowers the pKa of the amine's conjugate acid.

  • Causality: By destabilizing the positively charged conjugate acid, the equilibrium shifts, rendering the parent amine a weaker base.[6] For example, the replacement of a methyl group (CH₃) with a trifluoromethyl group (CF₃) on a pyridine ring can decrease the pKa of the corresponding pyridinium ion by over two units.[10]

  • Therapeutic Implication: Many drugs are amines that are protonated at physiological pH (7.4). While this charge can be crucial for solubility and target binding, excessively high basicity can lead to off-target effects (e.g., hERG channel binding) and poor membrane permeability. Lowering the pKa can mitigate these issues, improving the drug's oral bioavailability and safety profile.[4][11]

Impact on Lipophilicity

The effect of fluorine on lipophilicity (often measured as logP or logD) is more complex than its effect on pKa. While a single fluorine atom is often considered a "lipophilic hydrogen," increasing local lipophilicity, heavily fluorinated groups like trifluoromethyl (CF₃) significantly increase the overall lipophilicity of a molecule.[7][8][10]

  • Dual Nature: Fluorination increases the hydrophobic surface area of a molecule.[10] However, the high polarity of the C-F bond can also increase the overall molecular dipole moment, which can have the opposite effect, particularly when fluorine is adjacent to a polarizable atom like sulfur.[10]

  • Strategic Balance: This duality allows medicinal chemists to carefully tune a compound's lipophilicity to fall within the optimal range for membrane permeability and solubility, a concept central to drug-likeness.[5][11]

Enhancement of Metabolic Stability

Blocking metabolic "soft spots" is a primary application of fluorination.[5][8] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often leading to rapid clearance.

  • Mechanism of Action: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol) and resistant to oxidative cleavage compared to a carbon-hydrogen (C-H) bond.[4][12] Placing a fluorine atom or a CF₃ group at a site susceptible to hydroxylation effectively shields it from metabolic attack.[5][8][13]

  • Result: This strategic blockade can dramatically increase a drug's half-life, improve its bioavailability, and lead to a more consistent therapeutic exposure.[8]

Data Summary: Physicochemical Impact of Fluorination

The following table summarizes the general trends observed when incorporating fluorine into a chiral amine scaffold.

PropertyEffect of FluorinationRationale & Implication
Basicity (pKa) Decreases Strong inductive electron withdrawal by fluorine destabilizes the protonated amine, reducing off-target ion channel interactions and improving membrane permeability.[6][9]
Lipophilicity (logP) Increases (context-dependent) Fluorine is more lipophilic than hydrogen. This can enhance membrane permeability but must be balanced to avoid poor solubility.[8][10][11]
Metabolic Stability Increases The high strength of the C-F bond prevents enzymatic oxidation at the site of fluorination, increasing the drug's half-life.[4][8][13]
Conformational Control Influences Conformation Stereoelectronic effects, like the gauche effect, can stabilize specific molecular conformations that may be optimal for binding to a biological target.[5]

Visualizing the Medicinal Chemist's Workflow

The decision to use a fluorinated chiral amine is part of a larger, iterative drug design process.

G cluster_0 Drug Discovery & Optimization Cycle Lead_ID Lead Compound Identified (e.g., with non-fluorinated amine) Problem Identify Liabilities: - Poor PK (Metabolic Instability) - High Basicity (Off-target effects) - Sub-optimal Potency Lead_ID->Problem Hypothesis Hypothesis: Strategic fluorination of the chiral amine will solve liabilities. Problem->Hypothesis Synthesis Synthesize Fluorinated Analogs (See Protocol Below) Hypothesis->Synthesis Testing In Vitro & In Vivo Testing: - Potency Assays - Metabolic Stability (Microsomes) - pKa, logP Measurement - PK studies in animals Synthesis->Testing Analysis Analyze Data: - Improved half-life? - Lowered pKa? - Maintained/Improved Potency? Testing->Analysis Optimized Optimized Candidate Analysis->Optimized Yes Fail Re-evaluate Hypothesis (Modify fluorination pattern or scaffold) Analysis->Fail No Fail->Hypothesis

Caption: Iterative workflow for incorporating fluorinated amines in lead optimization.

Experimental Protocol: Asymmetric Synthesis of a Fluorinated Chiral Amine

One of the most reliable methods for synthesizing enantiomerically pure fluorinated amines involves the diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine.[9] This protocol provides a general, self-validating procedure.

Objective: To synthesize an α-trifluoromethyl chiral amine with high stereoselectivity.

Materials:

  • Trifluoromethyl N-tert-butanesulfinyl ketimine

  • Organometallic reagent (e.g., Grignard reagent like Phenylmagnesium bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in Dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the trifluoromethyl N-tert-butanesulfinyl imine (1.0 eq).

    • Dissolve the imine in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to maximize diastereoselectivity by minimizing thermal energy, which could lead to non-selective reactions.

  • Nucleophilic Addition:

    • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise to the cooled solution over 30 minutes.

    • Stir the reaction mixture at -78 °C for 3-4 hours. Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting imine.

  • Reaction Quench:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Extraction and Workup:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfinamide product.

  • Purification of Intermediate:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Self-Validation: Characterize the purified sulfinamide by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.

  • Deprotection (Cleavage of Sulfinyl Group):

    • Dissolve the purified sulfinamide in methanol.

    • Add a solution of 4M HCl in dioxane (2-3 eq) and stir at room temperature for 1 hour. Causality: The acidic conditions readily cleave the N-S bond to liberate the free amine.

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Final Isolation and Validation:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final fluorinated chiral amine.

    • Final Validation: Confirm the structure and purity via NMR and MS. Determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).

Case Studies: Fluorinated Chiral Amines in FDA-Approved Drugs

The theoretical benefits of fluorinated chiral amines are validated by their successful incorporation into numerous marketed drugs. Over a quarter of small molecule drugs on the market contain fluorine.[14]

  • Cabotegravir (Vocabria): An HIV integrase inhibitor, Cabotegravir contains a chiral core with a difluorobenzyl group.[15] The two fluorine atoms on the aromatic ring are crucial for its potent antiviral activity, improving it approximately four-fold compared to its non-fluorinated analog.[15][16] The specific placement of these atoms enhances binding interactions within the HIV integrase active site.

  • Atogepant (Qulipta): Used for the prevention of migraines, Atogepant features both a trifluorophenyl and a trifluoromethyl group.[16] This heavy fluorination is a key design element that contributes to its metabolic stability and desired pharmacokinetic profile, allowing for once-daily oral dosing.[16]

  • Umbralisib (Ukoniq): This PI3Kδ and CK1ε inhibitor, used to treat certain lymphomas, is a tri-fluorinated chiral compound.[16] The specific chirality and fluorination pattern are essential for its high selectivity and potency. The (R)-isomer of the drug shows significantly decreased activity, highlighting the importance of precise stereochemical control.[16]

Conclusion and Future Outlook

Fluorinated chiral amines represent a powerful and validated strategy in medicinal chemistry for overcoming common drug development hurdles. By judiciously leveraging the unique electronic properties of fluorine, chemists can fine-tune the ADME and potency profiles of drug candidates, increasing the probability of clinical success. The continued development of novel and efficient synthetic methods to access diverse fluorinated chiral building blocks will further expand their application.[9][17] As our understanding of fluorine's influence on molecular interactions deepens, its role as a "magic bullet" atom in drug design is set to grow even more prominent.[11]

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (2023-04-13).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (2026-01-06).
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Dark Side of Fluorine.
  • Fluorine in drug discovery: Role, design and case studies. LinkedIn.
  • The Strategic Role of Fluorine in Modifying Molecular Properties: A Technical Guide for Drug Discovery. Benchchem.
  • Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. (2015-06-02).
  • Mechanochemical Synthesis of Fluorinated Imines. National Institutes of Health (NIH). (2022-07-17).
  • Synthesis of Fluorinated Chiral Amines Using N - Tert -Butylsulfinyl Imines. Semantic Scholar.
  • FDA approved fluorine-containing drugs in 2023. MDPI.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Synthesis of Fluorinated β-Amino Acids.
  • Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. (2023-01-15).
  • Synthesis of Fluorinated Amines: A Personal Account.
  • Applications of Fluorine in Medicinal Chemistry.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA. (2023-04-23).
  • Applications of Fluorine in Medicinal Chemistry.
  • Fluorine-containing drugs approved by the FDA in 2022.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. (2025-03-25).
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.
  • The Many Roles for Fluorine in Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Optimizing crystallization conditions for diastereomeric salts of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of diastereomeric salt crystallization, specifically tailored for the resolution of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our approach is grounded in fundamental principles of physical chemistry and backed by established methodologies in chiral resolution.

Introduction to Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt formation is a robust and scalable technique critical in the pharmaceutical industry for isolating a single desired enantiomer from a racemic mixture.[1] The principle lies in the reaction of a racemic amine, such as (±)-1-(4-Bromo-2-fluorophenyl)ethanamine, with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities in a given solvent system.[1][2] This solubility difference is the cornerstone of the separation, allowing the less soluble diastereomeric salt to preferentially crystallize, thereby enriching one enantiomer of the original amine.[3]

The success of this technique is highly dependent on the specific substrate and the careful optimization of crystallization conditions.[1] This guide will walk you through a systematic approach to developing and troubleshooting a diastereomeric salt crystallization for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the crystallization of diastereomeric salts.

Low or No Crystal Formation

Q1: I've mixed my racemic amine and the chiral resolving agent in the chosen solvent, but no crystals have formed, even after an extended period. What should I do?

A1: This is a common issue often related to solvent choice and supersaturation. Here’s a systematic approach to troubleshoot:

  • Solvent System Evaluation: The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved. The ideal solvent will have a significant solubility difference between the two diastereomers.[4] You should consider screening a variety of solvents with different polarities. Sometimes, a mixed solvent system (a good solvent and an anti-solvent) can provide the fine-tuning needed to induce crystallization.[5]

  • Inducing Nucleation: If the solution is supersaturated but nucleation is kinetically hindered, you can try to induce crystal formation by:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create a rough surface that promotes nucleation.[5]

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can initiate crystallization.[4]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, which may push the solution into a supersaturated state.

  • Temperature Cycling: Some systems benefit from temperature cycling, where the solution is gently warmed and then slowly cooled to encourage crystal growth.

Q2: My diastereomeric salt is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline material. This is often due to high supersaturation or the salt's melting point being lower than the crystallization temperature.[5] To address this:

  • Reduce Supersaturation: Add more solvent to decrease the concentration.[5]

  • Lower the Temperature: A lower crystallization temperature may be below the melting point of the oily phase, promoting solidification.[5]

  • Change the Solvent: A less polar solvent might be more favorable for crystallization over oiling out.[5]

  • Agitation: Gentle agitation can sometimes help in breaking up the oil and encouraging crystallization.

Low Yield and Purity

Q3: I've managed to get crystals, but the yield of the desired diastereomeric salt is very low. How can I improve this?

A3: Low yield is a multifaceted problem that can be addressed by optimizing several parameters:

  • Solvent and Temperature Profile: The solubility of your desired salt might still be too high at the final crystallization temperature. A controlled, slow cooling profile is crucial.[4][5] Ensure the final temperature is low enough to minimize the amount of the desired salt remaining in the mother liquor.

  • Stoichiometry: While a 1:1 molar ratio of the amine to the resolving agent is a common starting point, optimizing this ratio can sometimes improve the selective precipitation of the desired diastereomer.[4]

  • Anti-Solvent Addition: If the desired salt is too soluble, the controlled addition of an anti-solvent can reduce its solubility and increase the yield.[6]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): For systems where the undesired diastereomer can epimerize in solution to the desired, less soluble form, CIDT can dramatically increase the yield, potentially approaching 100%.[4] This is a more advanced technique that may require specific conditions to facilitate epimerization.

Q4: The diastereomeric excess (d.e.) of my crystallized product is low. How can I enhance the purity?

A4: Low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one. This suggests an insufficient solubility difference between the two salts in your current system.

  • Solvent Screening: This is the most critical step. A systematic screening of different solvents is the most effective way to identify a system that maximizes the solubility difference between the two diastereomeric salts.[5]

  • Recrystallization: A single crystallization is often not enough to achieve high purity.[3] Recrystallizing the obtained solid, perhaps in a different solvent system, can significantly improve the diastereomeric excess.

  • Temperature Control: A slower cooling rate can lead to more selective crystallization and higher purity.

  • Seeding Strategy: Seeding a supersaturated solution with the pure, desired diastereomer can promote its crystallization over the undesired one.[4]

Q5: The "wrong" diastereomer is crystallizing out. What are my options?

A5: It's not uncommon for the more soluble, undesired diastereomer to crystallize preferentially under certain conditions. Here's what you can do:

  • Screen for a Different Resolving Agent: The most direct approach is to find a different chiral resolving agent that inverts the relative solubilities of the diastereomeric salts.[4]

  • Solvent-Induced Chirality Switching: In some cases, changing the crystallization solvent can reverse the order of crystallization, a phenomenon known as solvent-induced chirality switching.[7] This is a powerful technique as it allows for the isolation of both enantiomers using a single resolving agent.[7]

Experimental Protocols and Methodologies

Screening for an Optimal Resolving Agent and Solvent System

The selection of an appropriate chiral resolving agent and solvent is paramount for a successful resolution.[1][4] This protocol outlines a systematic screening approach.

Materials:

  • Racemic (±)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • Candidate chiral resolving agents (e.g., (R,R)-tartaric acid, (S)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid)[1][8]

  • A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)

  • Small vials or test tubes

  • Stirring apparatus

  • Filtration setup

  • Chiral HPLC for analysis

Protocol:

  • Preparation: In separate vials, dissolve a small, equimolar amount of the racemic amine and a candidate resolving agent in a minimal amount of a chosen solvent at an elevated temperature to ensure complete dissolution.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then if necessary, further cool in a refrigerator or ice bath.

  • Observation: Observe the vials for crystal formation over 24-48 hours.[4]

  • Isolation: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.

  • Analysis: Analyze both the crystalline solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[4]

  • Iteration: Repeat this process with different resolving agents and solvent systems to identify the most promising conditions.

Liberation of the Free Amine

Once the desired diastereomeric salt has been isolated with high purity, the chiral resolving agent must be removed to obtain the free (R)-1-(4-Bromo-2-fluorophenyl)ethanamine.

Protocol:

  • Suspension: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).[9]

  • Extraction: Stir the mixture until all the solid has dissolved and partitioned between the two phases. The amine will move to the organic layer, while the salt of the resolving agent will remain in the aqueous layer.

  • Separation: Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

  • Salt Formation (Optional): To obtain the hydrochloride salt, the free amine can be dissolved in a suitable solvent like ether or ethyl acetate, and a solution of HCl in the same or a compatible solvent can be added to precipitate the desired this compound.

Data Presentation

A systematic screening process will generate a significant amount of data. Organizing this data in a clear, tabular format is essential for comparison and decision-making.

Table 1: Example Screening Data for Diastereomeric Salt Crystallization

Resolving AgentSolvent SystemTemperature ProfileYield (%)Diastereomeric Excess (d.e.) (%)
(R,R)-Tartaric AcidMethanol50°C to 5°C over 4h3575
(R,R)-Tartaric AcidIsopropanol60°C to RT over 6h4285
(S)-Mandelic AcidEthanol50°C to 0°C over 8h2892
(S)-Mandelic AcidAcetonitrileRT, slow evaporation1560
(1S)-(+)-10-Camphorsulfonic AcidEthyl Acetate70°C to RT over 3h4588

Visualizing the Workflow

Diagrams can help clarify complex experimental processes and decision-making logic.

experimental_workflow cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_analysis Step 3: Analysis & Liberation racemic_amine Racemic Amine (±)-1-(4-Bromo-2-fluorophenyl)ethanamine dissolution Dissolution at Elevated Temperature racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->dissolution solvent Solvent solvent->dissolution cooling Controlled Cooling & Maturation dissolution->cooling filtration Filtration cooling->filtration crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in the other diastereomer) filtration->mother_liquor analysis Chiral HPLC Analysis (Yield & d.e.) crystals->analysis liberation Liberation of Free Amine (Base Treatment & Extraction) analysis->liberation If d.e. is high final_product (R)-1-(4-Bromo-2-fluorophenyl)ethanamine liberation->final_product

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Low Purity (d.e.) Troubleshooting start Low Yield or Purity? check_solubility Is the desired salt too soluble? start->check_solubility Yes (Yield) check_selectivity Is solubility difference too small? start->check_selectivity Yes (Purity) optimize_cooling Optimize Cooling Profile (Slower, Lower T_final) check_solubility->optimize_cooling add_antisolvent Add Anti-solvent check_solubility->add_antisolvent rescreen_solvents Re-screen Solvents check_selectivity->rescreen_solvents recrystallize Recrystallize Product check_selectivity->recrystallize

Caption: Troubleshooting workflow for low yield and purity in diastereomeric salt formation.

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • National Institutes of Health. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved from [Link]

  • Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • American Chemical Society Publications. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • American Chemical Society Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]

  • National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]

  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Retrieved from [Link]

  • Organic Chemistry I Laboratory Manual. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • American Chemical Society Publications. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why does the solubility of some salts decrease with temperature?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Toward Efficient Optical Resolution by Diastereomeric Salt Formation. Retrieved from [Link]

  • J&K Scientific. (n.d.). (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Recent Developments in Optical Resolution. Retrieved from [Link]

  • PubChem. (n.d.). (1r)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

Sources

Identifying common impurities in (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical chiral building block. By understanding the root causes of impurity formation, you can optimize your synthetic route to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

The most prevalent synthetic pathway begins with the bromination of 2-fluoroacetophenone, followed by asymmetric reductive amination or classical resolution of the resulting racemic amine.

A typical route involves:

  • Bromination: Electrophilic aromatic substitution of 2-fluoroacetophenone to introduce a bromine atom at the C4 position.

  • Formation of Racemic Amine: The resulting 1-(4-bromo-2-fluorophenyl)ethanone is converted to the racemic amine, commonly via reductive amination.[1]

  • Chiral Resolution: The racemic amine is resolved to isolate the desired (R)-enantiomer. This is frequently achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[2][3]

  • Salt Formation: The isolated (R)-amine is then treated with hydrochloric acid to yield the final hydrochloride salt.

The critical steps impacting purity are the bromination, which can generate regioisomers, and the chiral resolution, which can result in contamination with the undesired (S)-enantiomer.

Q2: What is the most significant chiral impurity and how can I control it?

The most significant chiral impurity is the undesired (S)-1-(4-bromo-2-fluorophenyl)ethanamine. Its presence reduces the enantiomeric excess (e.e.) of the final product, which is a critical quality attribute for pharmaceutical applications.[4]

Control Strategies:

  • Optimal Chiral Resolving Agent: The choice of resolving agent is crucial for efficient separation of the diastereomeric salts.[2] Screening various chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid is recommended to find the one that provides the best crystal discrimination and yield.[5]

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (typically 0.5-0.6 equivalents) of the resolving agent can often lead to a higher enantiomeric excess in the crystallized salt.

  • Recrystallization: One or more recrystallizations of the diastereomeric salt are often necessary to enhance the enantiomeric purity to the desired level (>99% e.e.).

  • Analytical Monitoring: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the enantiomeric excess at each stage of the resolution process.[6][7]

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that can arise during the synthesis, their likely causes, and actionable troubleshooting steps.

Issue 1: Presence of Regioisomeric Impurities

Question: My final product is contaminated with an isomeric bromo-fluoro-phenylethanamine impurity. What is its likely identity and how can I prevent its formation?

Answer: The most probable regioisomeric impurity is 1-(2-Bromo-4-fluorophenyl)ethanamine or 1-(3-Bromo-2-fluorophenyl)ethanamine . These arise from non-selective bromination of the starting material, 2-fluoroacetophenone. The fluorine and acetyl groups direct the electrophilic substitution, but side reactions can occur.

Root Cause Analysis:

The directing effects of the fluorine (ortho, para-directing) and the acetyl group (meta-directing) on the aromatic ring can lead to the formation of different isomers during bromination. While the desired product is the 4-bromo isomer, other positions can also be brominated depending on the reaction conditions.

Mitigation Protocol:
  • Control of Bromination Conditions:

    • Reagent Selection: Use a mild brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of a protic or Lewis acid to improve regioselectivity.

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent to minimize the formation of undesired isomers.[8]

    • Solvent: Acetic acid is a common solvent that can help control the reaction.[8]

  • Purification of the Ketone Intermediate: It is crucial to purify the 1-(4-bromo-2-fluorophenyl)ethanone intermediate before proceeding to the amination step. This can be achieved through crystallization or column chromatography to remove regioisomers. Controlling regioisomeric impurities early in the synthesis is the most effective strategy.[9]

Issue 2: Incomplete Reaction or Presence of Starting Material

Question: I am observing residual 1-(4-bromo-2-fluorophenyl)ethanone in my final product. What could be the cause?

Answer: The presence of the ketone starting material indicates an incomplete reductive amination reaction.

Root Cause Analysis & Troubleshooting:
  • Reducing Agent: Ensure the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh and added in a sufficient stoichiometric excess.[10] The activity of hydride reagents can diminish over time.

  • Reaction pH: The pH of the reaction medium is critical for imine formation and subsequent reduction. For most reductive aminations, a weakly acidic pH (around 5-6) is optimal to facilitate imine formation without significant hydrolysis of the imine or deactivation of the reducing agent.[1]

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

Issue 3: Formation of Over-brominated Byproducts

Question: My mass spectrometry analysis suggests the presence of a dibrominated impurity. How can this be avoided?

Answer: The formation of 1-(x,y-Dibromo-2-fluorophenyl)ethanamine is an over-bromination byproduct. This occurs when the bromination reaction is not adequately controlled.

Root Cause Analysis & Troubleshooting:
  • Stoichiometry of Brominating Agent: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). An excess of the brominating agent can lead to the formation of dibrominated species.[11]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination of the product.

  • Purification: If formed, these impurities can often be removed during the purification of the ketone intermediate.

Issue 4: Diastereomeric Impurities

Question: After chiral resolution, I still have a significant amount of the undesired (S)-enantiomer. What are the best practices to improve the diastereomeric purity?

Answer: The presence of the (S)-enantiomer is due to incomplete separation of the diastereomeric salts.

Diastereomeric Salt Formation and Separation Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Analysis & Recrystallization Racemic Amine Racemic Amine Salt Formation Salt Formation Racemic Amine->Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Salt Formation Solvent Screening Solvent Screening Solvent Screening->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Chiral HPLC Chiral HPLC Drying->Chiral HPLC Recrystallization Recrystallization Chiral HPLC->Recrystallization e.e. < target Desired Enantiomeric Purity Desired Enantiomeric Purity Chiral HPLC->Desired Enantiomeric Purity e.e. ≥ target Recrystallization->Crystallization

Caption: Workflow for optimizing diastereomeric resolution.

Troubleshooting Steps:
  • Solvent System Optimization: The choice of solvent is critical for achieving good separation of diastereomeric salts.[12] Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water) to find a system where the desired diastereomeric salt has low solubility and the undesired one remains in solution.

  • Controlled Crystallization:

    • Cooling Rate: Employ a slow cooling rate to promote the formation of well-defined crystals and minimize the co-precipitation of the undesired diastereomer.

    • Seeding: If available, seeding the solution with a small crystal of the pure desired diastereomeric salt can induce crystallization and improve selectivity.

  • Recrystallization: As mentioned, performing one or more recrystallizations of the isolated salt is a standard and effective method to upgrade the enantiomeric excess.

Summary of Potential Impurities and Analytical Control

Impurity TypeStructure/NameOriginRecommended Analytical Technique
Chiral Impurity (S)-1-(4-Bromo-2-fluorophenyl)ethanamineIncomplete chiral resolutionChiral HPLC[6][7]
Regioisomeric Impurity 1-(2-Bromo-4-fluorophenyl)ethanamineNon-selective brominationGC-MS, LC-MS, NMR
Starting Material 1-(4-Bromo-2-fluorophenyl)ethanoneIncomplete reductive aminationHPLC, GC, LC-MS
Over-bromination 1-(x,y-Dibromo-2-fluorophenyl)ethanamineExcess brominating agentLC-MS, GC-MS
Process-Related Secondary and tertiary aminesSide reactions in reductive aminationLC-MS, HPLC

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination

This is a representative method and may require optimization for your specific system.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or Chiralcel® is commonly used.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has good absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the amine hydrochloride in the mobile phase.

  • Calculation of e.e.: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Protocol 2: General Procedure for Diastereomeric Salt Recrystallization
  • Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature.

  • Cooling: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor containing the undesired diastereomer.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the enantiomeric purity of the amine liberated from a small sample of the recrystallized salt using Chiral HPLC. Repeat the recrystallization if the desired e.e. is not achieved.

By systematically addressing these common issues, you can significantly improve the purity and yield of your this compound synthesis.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Kwan, M. H. T. (2018).
  • ResearchGate. (2023). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Lindner, W., & Pettersson, C. (2003). Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology.
  • HPLC. (n.d.). Chiral Impurity Methods – Case Study.
  • The Royal Society of Chemistry. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. BenchChem Technical Support.
  • ResearchGate. (2022). Summary of analytical methods for detecting amino acid impurities.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Zhang, L., & Guo, Y. L. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Zhang, W., & List, B. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem Technical Support.
  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013).
  • Wang, Y., et al. (2024).
  • Longdom Publishing. (n.d.).
  • PubChem. (n.d.). (R)-1-(4-Bromo-2-methylphenyl)ethanamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem Technical Support.

Sources

Technical Support Center: Troubleshooting Chiral Resolutions with (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this potent chiral resolving agent. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of diastereomeric salt crystallization and achieve successful chiral separations.

Introduction to Chiral Resolution

Chiral resolution is a critical process for separating racemic mixtures into their individual enantiomers.[1][2] The most common and scalable method is through the formation of diastereomeric salts.[1][3] This technique involves reacting a racemic mixture, such as a carboxylic acid, with an enantiomerically pure resolving agent like this compound. The resulting diastereomeric salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[4][5][6] The success of this process hinges on careful selection of solvents and precise control of experimental conditions.

Troubleshooting Failed Resolutions

Encountering difficulties in chiral resolution is a common challenge. This section provides a systematic approach to diagnosing and resolving issues that may arise during your experiments.

Diagram: Troubleshooting Workflow

Troubleshooting_Failed_Resolutions Troubleshooting Failed Chiral Resolutions Start Resolution Failed No_Precipitate No Precipitate or Oil Formation Start->No_Precipitate Symptom Low_Yield Low Yield of Diastereomeric Salt Start->Low_Yield Symptom Low_EE Low Enantiomeric Excess (e.e.) Start->Low_EE Symptom Solubility_Check High Salt Solubility? No_Precipitate->Solubility_Check Cause? Purity_Check1 Impurity Presence? No_Precipitate->Purity_Check1 Cause? Yield_Solubility Sub-optimal Solubility Difference? Low_Yield->Yield_Solubility Cause? Yield_Stoichiometry Incorrect Stoichiometry? Low_Yield->Yield_Stoichiometry Cause? EE_Screen_Agents Screen Different Resolving Agents Low_EE->EE_Screen_Agents Alternative Co_Crystallization Co-crystallization of Diastereomers? Low_EE->Co_Crystallization Cause? Solvent_Screen Screen Solvents / Anti-solvents Solubility_Check->Solvent_Screen Solution Concentration Increase Concentration Solubility_Check->Concentration Solution Temperature Lower Crystallization Temperature Solubility_Check->Temperature Solution Purify_Materials Purify Starting Materials Purity_Check1->Purify_Materials Solution Yield_Solubility->Solvent_Screen Solution Yield_Solubility->Temperature Solution Adjust_Ratio Optimize Resolving Agent Ratio (0.5-1.0 eq.) Yield_Stoichiometry->Adjust_Ratio Solution EE_Recrystallize Recrystallize Diastereomeric Salt Co_Crystallization->Yield_Solubility Cause? Co_Crystallization->EE_Recrystallize Solution

Caption: A flowchart to diagnose and solve common chiral resolution problems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution using diastereomeric salt crystallization?

A: This classical method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent, such as this compound. This reaction forms a pair of diastereomeric salts.[1][4] Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different physical and chemical properties, including solubility, melting points, and crystal structure.[4][6] This difference in solubility is the key to their separation via fractional crystallization.[4]

Q2: How critical is the choice of solvent for a successful resolution?

A: The solvent system is arguably the most critical variable in diastereomeric salt resolution.[4] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, thereby enabling the less soluble salt to crystallize selectively while the more soluble one remains in the mother liquor.[4][5] The solvent also influences crystal growth, size, and shape, which are important for efficient filtration and washing.[4]

Q3: My diastereomeric salt is not precipitating, or it's forming an oil. What should I do?

A: This is a common issue that typically points to problems with solubility and supersaturation.[4]

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.[4]

    • Solution: Carefully evaporate some of the solvent to increase the concentration.[4] Alternatively, introduce an "anti-solvent" in which the salts are poorly soluble to induce precipitation.[4] Slow cooling of the solution can also be effective.[7]

  • Impurities: The presence of impurities can inhibit the formation of crystal nuclei.[4][8]

    • Solution: Ensure all starting materials, including the racemic compound and the resolving agent, are of high purity.[4]

Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[4]

  • Sub-optimal Solvent: The desired salt may still be quite soluble in the chosen solvent.[4]

    • Solution: Screen for solvents that further decrease the solubility of the target salt.[4] Experiment with lower final crystallization temperatures and allow for longer crystallization times.

  • Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact yield.[4]

    • Solution: While a 1:1 molar ratio is a common starting point, the optimal ratio may vary. It is often beneficial to start with 0.5-1.0 equivalents of the resolving agent.[7]

Q5: The enantiomeric excess (e.e.) of my resolved product is poor. What are the likely causes and solutions?

A: Low enantiomeric excess suggests that the separation of the diastereomeric salts was not efficient.

  • Co-crystallization: Both diastereomers may have crystallized out of the solution. This can happen if their solubilities are too similar in the chosen solvent.

    • Solution 1: Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.[7]

    • Solution 2: Solvent Screening: A different solvent system may provide a greater difference in solubility between the two diastereomers.[7]

  • Poor Diastereomeric Salt Selectivity: The resolving agent may not be the optimal choice for your specific racemic compound.

    • Solution: Screen different chiral resolving agents.[7] A variety of chiral amines and acids are commercially available for this purpose.[8]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

This protocol provides a starting point for the resolution of a racemic carboxylic acid using this compound.

  • Salt Formation:

    • In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.

    • In a separate container, dissolve this compound (0.5-1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • To improve enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent.[7]

  • Liberation of the Enantiopure Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to a pH of 1-2.

    • Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the final product.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step can be basified with a strong base (e.g., NaOH) to a pH of 10-12 to recover the chiral amine resolving agent.

    • Extract the amine with an organic solvent, dry the organic layer, and concentrate it for reuse.

Data Presentation: Solvent Screening

The choice of solvent is crucial for successful resolution. A preliminary screening of solvents is highly recommended.

Solvent SystemObservation
MethanolClear solution, no precipitate
EthanolSlight turbidity upon cooling
IsopropanolCrystalline precipitate formed
Ethyl AcetateOily precipitate
TolueneNo salt formation observed
HeptaneInsoluble

Note: This table presents illustrative data. Actual results will vary depending on the specific racemic compound being resolved.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

Sources

Minimizing side reactions of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your experimental outcomes when working with this valuable chiral building block.

Introduction

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine and its hydrochloride salt are critical intermediates in the synthesis of various pharmaceutical compounds.[1] Achieving high purity and yield of the desired (R)-enantiomer requires careful control of reaction conditions to mitigate potential side reactions. This guide provides practical, experience-driven advice to navigate the common challenges encountered during the synthesis, purification, and handling of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Synthesis & Reaction-Related Issues

Question 1: My reductive amination of 1-(4-bromo-2-fluorophenyl)ethan-1-one is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of 1-(4-bromo-2-fluorophenyl)ethan-1-one to form the target amine are often traced back to several key factors. Reductive amination is a powerful method for amine synthesis, but its success hinges on the careful balance of imine formation and reduction.[2][3][4]

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia or an ammonia equivalent) to form the imine is a reversible equilibrium.[3][5] To drive this equilibrium towards the imine, removal of the water byproduct is crucial.

    • Solution: Employ dehydrating conditions. This can be achieved by adding chemical drying agents like activated molecular sieves, or through azeotropic removal of water if the solvent system allows.[2]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. The reducing agent must selectively reduce the imine in the presence of the starting ketone.[4][6]

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is milder and more selective for imines over ketones compared to sodium borohydride.[5][7] It is also less toxic than sodium cyanobohydride.[4][7]

    • Sodium Cyanoborohydride (NaBH3CN): While effective, it is highly toxic. If used, the reaction pH must be carefully maintained between 6 and 7 to prevent the release of hydrogen cyanide gas and to ensure selective reduction of the protonated imine.[7]

    • Catalytic Hydrogenation: This can be an effective and economical method, especially for large-scale reactions. However, it may lead to a mixture of products if not optimized and can be incompatible with other reducible functional groups.[5]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and selectivity.

    • Solvent: 1,2-Dichloroethane (DCE) is a preferred solvent for reductive aminations using STAB, often leading to faster reactions and higher yields compared to solvents like THF.[5]

    • Temperature: The reaction is typically run at room temperature. Elevated temperatures may lead to undesired side reactions.

Question 2: I am observing over-alkylation of my primary amine, leading to the formation of a secondary amine impurity. How can I prevent this?

Answer:

Over-alkylation is a common side reaction in reductive aminations, especially when synthesizing primary amines.[2][7] The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine.

  • Stepwise Procedure: A highly effective method to avoid over-alkylation is to separate the imine formation and reduction steps.[5][8]

    • Imine Formation: First, form the imine from the ketone and amine source in a suitable solvent like methanol. Methanol can facilitate rapid imine formation.[5]

    • Reduction: Once the imine formation is complete (as monitored by techniques like TLC or NMR), cool the reaction mixture and then add the reducing agent (e.g., sodium borohydride).

  • Control of Stoichiometry: Using a molar excess of the primary amine source can sometimes suppress the formation of the dialkylated product.[5]

Question 3: My final product is showing a significant amount of the debrominated impurity, (R)-1-(2-fluorophenyl)ethanamine. What is causing this and how can I avoid it?

Answer:

The presence of a debrominated impurity suggests that a hydrodehalogenation reaction is occurring.[9] This is particularly common when using catalytic hydrogenation for the reduction step.

  • Catalyst Choice: The choice of catalyst is critical. Palladium-based catalysts are highly active for the hydrogenolysis of carbon-halogen bonds.[10][11] The reactivity for dehalogenation generally follows the trend I > Br > Cl > F.[9]

    • Solution: If using catalytic hydrogenation, consider a less active catalyst or milder reaction conditions (lower hydrogen pressure, lower temperature). Alternatively, avoid catalytic hydrogenation altogether and use a chemical reducing agent like sodium triacetoxyborohydride, which is less likely to cause dehalogenation.

  • Hydrogen Source in Transfer Hydrogenation: If employing transfer hydrogenation, the choice of hydrogen donor can influence the extent of dehalogenation. Some hydrogen donors and catalysts can generate conditions that favor this side reaction.[10]

Purification & Analysis-Related Issues

Question 4: I am struggling to separate the desired (R)-enantiomer from the (S)-enantiomer. What are the best methods for chiral purification?

Answer:

Achieving high enantiomeric excess (e.e.) is crucial for the utility of this chiral amine.

  • Diastereomeric Salt Crystallization: This is a classical and often scalable method for resolving racemic amines.

    • React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.

    • These diastereomers will have different solubilities in a given solvent, allowing for their separation by fractional crystallization.

    • The desired diastereomer is then treated with a base to liberate the enantiomerically pure amine.

  • Chiral Chromatography: For analytical assessment of enantiomeric excess and for preparative separation on a smaller scale, chiral HPLC is the method of choice. A variety of chiral stationary phases are commercially available that can effectively separate the enantiomers of chiral amines.

Question 5: I am observing racemization of my final product during workup or storage. What conditions can lead to this and how can I maintain the stereochemical integrity?

Answer:

While chiral amines are generally stable, racemization can occur under certain conditions.[12]

  • Mechanism of Racemization: Racemization can proceed through the formation of an achiral imine intermediate.[12] This can be catalyzed by certain metals or enzymes.[12][13] Treatment with a strong base in an aprotic polar solvent can also lead to racemization.[14][15]

    • Solution:

      • Avoid Harsh Basic Conditions: During workup, use mild basic conditions to neutralize the hydrochloride salt. Avoid prolonged exposure to strong bases, especially at elevated temperatures.

      • Proper Storage: Store the final product, preferably as the hydrochloride salt, in a cool, dry, and dark place. The salt form is generally more stable than the free base.

      • Avoid Contamination: Ensure that the product is not contaminated with any catalysts or reagents that could promote racemization.

Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the synthesis of (R)-1-(4-bromo-2-fluorophenyl)ethanamine from 1-(4-bromo-2-fluorophenyl)ethan-1-one.

  • To a solution of 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add the amine source (e.g., ammonium acetate, ~1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified, for example, by forming the hydrochloride salt.

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Low YieldInefficient imine formation, suboptimal reducing agent, incorrect reaction conditions.Use dehydrating agents, employ STAB as the reducing agent, use DCE as the solvent.
Over-alkylationThe product amine reacts with the starting ketone.Perform a stepwise reaction (imine formation followed by reduction), use an excess of the amine source.
DebrominationHydrogenolysis of the C-Br bond.Avoid catalytic hydrogenation with active catalysts like palladium. Use a chemical reducing agent instead.
Low Enantiomeric ExcessIncomplete separation of enantiomers.Utilize diastereomeric salt crystallization or chiral chromatography for purification.
RacemizationFormation of an achiral imine intermediate.Avoid harsh basic conditions and elevated temperatures during workup and storage. Store as the hydrochloride salt.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered LowYield Low Yield? Start->LowYield Overalkylation Over-alkylation? Start->Overalkylation Debromination Debromination? Start->Debromination LowEE Low Enantiomeric Excess? Start->LowEE Racemization Racemization? Start->Racemization Solution_Yield Optimize Imine Formation - Use Dehydrating Agent - Check Reducing Agent (STAB) - Use DCE as Solvent LowYield->Solution_Yield Solution_Overalkylation Stepwise Procedure - Form Imine, then Reduce - Adjust Stoichiometry Overalkylation->Solution_Overalkylation Solution_Debromination Avoid Catalytic Hydrogenation - Use Chemical Reductant Debromination->Solution_Debromination Solution_LowEE Chiral Purification - Diastereomeric Salt Crystallization - Chiral Chromatography LowEE->Solution_LowEE Solution_Racemization Maintain Stereochemical Integrity - Mild Workup Conditions - Proper Storage (as HCl salt) Racemization->Solution_Racemization

Caption: A flowchart for troubleshooting common issues.

Potential Side Reactions in Reductive Amination

SideReactions cluster_main Main Reaction Pathway cluster_side Side Reactions Ketone 1-(4-bromo-2-fluorophenyl)ethan-1-one Imine Imine Intermediate Ketone->Imine + NH3 Product (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Imine->Product [Reduction] Overalkylation Secondary Amine Impurity Product->Overalkylation + Ketone, then Reduction Debromination Debrominated Product Product->Debromination [H2], Catalyst

Caption: Potential side reactions during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Storing it as the hydrochloride salt enhances its stability.

Q2: Which analytical techniques are most suitable for determining the purity and enantiomeric excess of the final product?

A2: For chemical purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods. To determine the enantiomeric excess, chiral HPLC is the most reliable and widely used technique. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.

Q3: Can I use sodium borohydride for the reductive amination instead of sodium triacetoxyborohydride?

A3: While sodium borohydride can be used, it is a less selective reducing agent and can also reduce the starting ketone to the corresponding alcohol, leading to a decrease in the overall yield of the desired amine. Sodium triacetoxyborohydride is generally preferred for its higher selectivity towards the imine intermediate.[5][7]

Q4: What safety precautions should I take when working with this compound and the reagents for its synthesis?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be particularly cautious when handling toxic reagents like sodium cyanoborohydride. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 517-521. Available from: [Link]

  • Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chemistry – A European Journal, 17(1), 378-383. Available from: [Link]

  • Farrar, M. D., & Williams, J. M. J. (1999). U.S. Patent No. 6,002,045. Washington, DC: U.S. Patent and Trademark Office.
  • Farrar, M. D., & Williams, J. M. J. (1998). European Patent No. EP0873299A1. European Patent Office.
  • Hapes, A. C. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available from: [Link]

  • Organic Chemistry Division, GlaxoSmithKline. (n.d.). Reductive Amination. Available from: [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available from: [Link]

  • Wikipedia. (2023). Reductive amination. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • Organic Chemistry Division, GlaxoSmithKline. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Available from: [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/chemistry. Available from: [Link]

  • iChemical. (n.d.). (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, CAS No. 845930-79-2. Available from: [Link]

  • Blaser, H.-U., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13246-13331. Available from: [Link]

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Available from: [Link]

  • Fu, G. C., et al. (2017). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. ACS Central Science, 3(8), 854-865. Available from: [Link]

  • Wikipedia. (2023). Dehalogenation. Available from: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical and Pharmaceutical Research, 8(1), 58-61. Available from: [Link]

  • ResearchGate. (n.d.). Dehalogenation Reactions. Available from: [Link]

  • ResearchGate. (n.d.). Catalytic Hydrodehalogenation Reactions. Available from: [Link]

  • Agarwal, V., et al. (2014). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 31(10), 1329-1340. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Wolleb, H., et al. (2019). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Helvetica Chimica Acta, 102(10), e1900137. Available from: [Link]

  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)cyclopropanamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). (R)-1-(4-Bromo-2-methylphenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. (n.d.). CAS#:1909319-65-8 | 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE. Available from: [Link]

  • Globe Thesis. (2010). Synthesis Of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

Sources

Impact of solvent choice on resolution efficiency with (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of 1-(4-Bromo-2-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges related to achieving high enantiomeric purity, with a core focus on the critical impact of solvent selection during diastereomeric salt crystallization.

Introduction: The Central Role of the Solvent in Chiral Resolution

Chirality is a fundamental aspect of drug design and development, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles.[1][2] For chiral amines like 1-(4-Bromo-2-fluorophenyl)ethanamine, a crucial intermediate in pharmaceutical synthesis, achieving high enantiomeric purity is non-negotiable.[3][]

The most robust and scalable method for resolving such amines is through the formation of diastereomeric salts.[3][5] This process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most importantly, different solubilities.[6]

This is where the solvent becomes the most powerful tool in your arsenal. The chosen solvent system must create a significant solubility differential between the two diastereomeric salts, allowing one to selectively crystallize while the other remains in the mother liquor. An optimal solvent is the difference between a high-yield, high-purity resolution and a failed experiment. This guide will help you navigate the complexities of solvent selection and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step before starting a resolution with (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

The starting material is a hydrochloride salt. For diastereomeric salt resolution with a chiral acid, you must first liberate the free amine. This is typically achieved by dissolving the hydrochloride salt in a suitable solvent (like dichloromethane or ethyl acetate) and neutralizing it with an aqueous base (e.g., NaOH, NaHCO3). After extraction and drying, the resulting racemic free base, (R/S)-1-(4-Bromo-2-fluorophenyl)ethanamine, is ready for the resolution procedure.

Q2: Which chiral resolving agents are typically used for amines like this?

For resolving chiral amines, chiral carboxylic acids are the standard choice. Common and effective resolving agents include:

  • (+)-Tartaric acid and its derivatives (e.g., O,O'-Dibenzoyl-D-tartaric acid)

  • (S)-(+)-Mandelic acid

  • (R)-(-)-Camphor-10-sulfonic acid[5]

The choice of resolving agent is as critical as the solvent and often requires empirical screening to find the best pairing for your specific amine.

Q3: What are the key solvent properties that influence resolution efficiency?

Several solvent properties are at play, and understanding their interplay is crucial for rational solvent selection:

  • Polarity: The solvent's polarity affects the solubility of the polar diastereomeric salts. A solvent that is too polar may dissolve both salts completely, while a nonpolar solvent may cause both to precipitate indiscriminately.

  • Hydrogen Bonding Capability (Protic vs. Aprotic): This is arguably the most critical factor.

    • Polar Protic Solvents (e.g., alcohols like methanol, ethanol, isopropanol) can act as both hydrogen bond donors and acceptors.[7][8] They can solvate the ions of the diastereomeric salt, and subtle differences in the salt's crystal lattice energy and its interaction with the solvent can lead to significant solubility differences.[9]

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate) can accept hydrogen bonds but cannot donate them.[10][11] They primarily interact through dipole-dipole forces. In some cases, the absence of strong H-bonding from the solvent can enhance the intermolecular interactions between the salt molecules themselves, aiding in selective crystal formation.

  • Dielectric Constant: This property influences the solvent's ability to separate ions and dissolve salts.

Q4: How do I start a solvent screening process?

A systematic solvent screen is the most efficient way to identify an optimal solvent system.[12] It is best performed on a small scale.

Protocol: Small-Scale Solvent Screening for Chiral Resolution
  • Preparation: In separate vials, place a small, precise amount of your racemic amine and a stoichiometric equivalent (e.g., 0.5 eq) of the chosen chiral resolving agent.

  • Solvent Addition: To each vial, add a different candidate solvent (see table below for suggestions) in a fixed volume-to-mass ratio (e.g., 1.5 mL per 1 mmol of amine).[13]

  • Dissolution: Heat the vials with stirring until all solids dissolve completely.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). Observe for crystal formation.

  • Isolation & Analysis: If crystals form, isolate them by filtration, wash with a small amount of the cold solvent, and dry.

  • Evaluation: Analyze the crystalline solid to determine the yield and the diastereomeric excess (d.e.). The d.e. can be measured by chiral HPLC after liberating the amine from the salt. The goal is to find a solvent that gives both high yield and high d.e.

Troubleshooting Guide

This section addresses common problems encountered during the resolution of 1-(4-Bromo-2-fluorophenyl)ethanamine. The underlying cause often traces back to the solvent system.

Problem 1: No Crystals Form Upon Cooling
  • Potential Cause 1: Sub-optimal Solvent Choice. The diastereomeric salts are too soluble in the selected solvent. The solution has not reached supersaturation.

    • Solution:

      • Try a Less Polar Solvent: If you started with a polar solvent like methanol, screen less polar options like isopropanol, ethyl acetate, or a mixture (e.g., toluene/methanol).[5]

      • Use an Anti-Solvent: If you have a highly soluble system (e.g., in methanol), you can try adding a non-polar anti-solvent (like heptane or toluene) dropwise to induce precipitation.[12][14] The goal is to find a ratio that reduces solubility without causing an amorphous crash-out.

      • Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the salts, which may induce crystallization upon cooling.[12]

  • Potential Cause 2: Inhibition by Impurities. Trace impurities from previous synthetic steps can sometimes interfere with crystal nucleation.

    • Solution: Ensure the starting racemic amine is of high purity. Consider recrystallizing or re-purifying the amine before proceeding with the resolution.

Problem 2: The Product "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystal lattice.[12]

  • Potential Cause 1: High Concentration or Low Melting Point. The concentration of the salt in the solution is too high, or its melting point is below the crystallization temperature.

    • Solution:

      • Add More Solvent: Diluting the mixture can sometimes prevent oiling out.[12]

      • Lower the Crystallization Temperature: A slower, more controlled cooling to a lower final temperature may help.[12]

  • Potential Cause 2: Inappropriate Solvent Polarity.

    • Solution: Change the solvent system. Oiling out is common in highly polar solvents where the salt is on the verge of being too soluble. Switching to a less polar solvent or a solvent mixture can favor the formation of an ordered crystal lattice.[12]

Problem 3: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

This is the most common and critical issue, indicating poor selectivity in the crystallization step.

  • Potential Cause 1: Similar Solubilities. The solubilities of the two diastereomeric salts are too close in the chosen solvent, leading to co-precipitation.[12]

    • Solution: This is the primary problem that a solvent screen is designed to solve. A different solvent can dramatically alter the relative solubilities. Refer to the solvent screening protocol and the data summary table below. Even small changes, like switching from ethanol to isopropanol, can have a profound effect.

  • Potential Cause 2: Formation of a Solid Solution. This is a challenging phenomenon where the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, making purification by simple recrystallization ineffective.[15]

    • Solution:

      • Drastic Solvent Change: The interactions driving the formation of a solid solution are highly dependent on the solvent environment. Switching from a protic to an aprotic solvent (or vice versa) can disrupt the crystal packing and break the solid solution.

      • Change the Resolving Agent: If solvent screening is unsuccessful, the structural similarity between the diastereomers may be too high. Using a different chiral resolving agent will create a completely new set of diastereomers with different physical properties and crystallization behaviors.[15]

Data Presentation & Visualization

Table 1: Hypothetical Solvent Screening Results

This table illustrates how different solvents can impact the yield and selectivity of a diastereomeric salt resolution.

SolventClassRelative PolarityTypical Yield (%)Diastereomeric Excess (d.e.) (%)Notes
MethanolPolar ProticHigh15%95%High selectivity, but very soluble (low yield).
EthanolPolar ProticMedium-High35%92%A good starting point, balancing yield and purity.[13]
IsopropanolPolar ProticMedium42%85%Higher yield but reduced selectivity.
AcetonitrilePolar AproticMedium-High25%70%Often leads to lower selectivity for salts.
Ethyl AcetatePolar AproticMedium-Low45%55%High yield but poor selectivity; both salts co-precipitate.[14]
Ethanol/Water (9:1)Polar Protic MixHigh28%98%Water can sometimes enhance selectivity but may reduce yield.
Isopropanol/Heptane (4:1)MixedMedium48%90%Using an anti-solvent boosts yield while maintaining good selectivity.
Diagrams

Below are diagrams visualizing the key workflows and logical relationships described in this guide.

G cluster_prep Preparation cluster_res Resolution cluster_iso Isolation racemic_amine Racemic (R/S)-Amine (Free Base) salt_formation 1. Form Diastereomeric Salts in Solution racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation crystallization 2. Selective Crystallization (Solvent Dependent) salt_formation->crystallization Critical Control Point: Solvent Choice filtration 3. Filtration crystallization->filtration solid Solid: Less Soluble Salt (e.g., R-Amine-S-Acid) filtration->solid mother_liquor Liquid: More Soluble Salt (e.g., S-Amine-S-Acid) filtration->mother_liquor liberation 4. Liberate Free Amine (Base Treatment) solid->liberation final_product Final Product: (R)-Amine liberation->final_product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G cluster_yield Yield Issues cluster_purity Purity Issues start Low Resolution Efficiency (Low Yield or Low d.e.) yield_check Is Yield < 40%? start->yield_check purity_check Is d.e. < 95%? start->purity_check yield_cause Cause: High Solubility of Desired Salt yield_check->yield_cause Yes yield_sol1 Solution 1: Use Less Polar Solvent yield_cause->yield_sol1 yield_sol2 Solution 2: Add Anti-Solvent yield_cause->yield_sol2 purity_cause Cause: Low Solubility Differential purity_check->purity_cause Yes purity_sol1 Solution 1: Screen Different Solvent Class (Protic vs. Aprotic) purity_cause->purity_sol1 purity_sol2 Solution 2: Change Resolving Agent purity_cause->purity_sol2

Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.

References

  • Pure Synth. (2026). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth Research Chemicals.
  • Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • De-Xin Kong, et al. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
  • ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • BenchChem. (2025). Dealing with solid solutions in diastereomeric salt resolution. BenchChem.
  • BenchChem. (2025). Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. BenchChem.
  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
  • Tenger Chemical. (2026). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Chemical Supplier. (n.d.). This compound, 98% Purity. Example Supplier.
  • ACS Publications. (2022).
  • Nordmann. (n.d.). 4-Bromo-2-fluorobenzylamine. Nordmann.global.
  • ResearchGate. (2025). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent.

Sources

Technical Support Center: Maintaining Chiral Integrity of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and maintain the enantiomeric purity of this critical chiral building block throughout your synthetic workflows.

Introduction

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine is a valuable chiral amine in pharmaceutical synthesis. Its stereochemical integrity is paramount for the desired biological activity and selectivity of the final active pharmaceutical ingredient (API). However, like many benzylic amines, the stereocenter is susceptible to racemization under various chemical conditions. This guide is designed to provide you with a clear understanding of the mechanisms behind racemization and to offer practical, field-proven strategies to safeguard the chiral purity of your material.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Significant loss of enantiomeric excess (ee) is observed after converting the hydrochloride salt to the free base.

Root Cause Analysis:

The hydrochloride salt of an amine is generally stable as a solid. However, the process of converting it to the free base can introduce conditions that promote racemization. The key factors at play are the choice of base and the reaction conditions. Strong bases can deprotonate the benzylic proton, leading to the formation of a planar, achiral carbanion or a transient imine, which can be re-protonated from either face, resulting in a mixture of enantiomers.[1]

Solutions:

  • Choice of Base: Employ a sterically hindered, non-nucleophilic base to neutralize the hydrochloride salt. Bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) are preferable to smaller, stronger bases like triethylamine or inorganic hydroxides.[2] The steric bulk of these bases can disfavor the abstraction of the benzylic proton.

  • Reaction Conditions: Perform the free-basing at low temperatures (e.g., 0 °C) to minimize the rate of racemization. Ensure the reaction time is as short as possible.

  • Work-up Procedure: Use a biphasic workup with a mild aqueous base (e.g., saturated sodium bicarbonate solution) at low temperatures. Quickly extract the free amine into a non-polar organic solvent and dry it thoroughly. Avoid prolonged exposure to aqueous basic conditions.

Issue 2: Racemization occurs during a subsequent reaction, such as an N-acylation or reductive amination.

Root Cause Analysis:

Many common synthetic transformations can introduce reagents and conditions that facilitate racemization.

  • N-Acylation: The use of strong bases, high temperatures, or certain coupling reagents can lead to racemization.[1]

  • Reductive Amination: The reversible formation of an imine intermediate is an inherent part of the reductive amination mechanism. If this imine is allowed to equilibrate under conditions that promote tautomerization to an achiral enamine, the stereochemical information can be lost.[1]

Solutions:

  • N-Acylation Protocol:

    • Reagent Choice: Use mild acylating agents. If a coupling reagent is needed for an amide bond formation, choose one known to have a low propensity for racemization, such as those used in peptide synthesis.[1][2]

    • Base Selection: As with free-basing, use a sterically hindered base.

    • Temperature Control: Maintain low temperatures throughout the reaction.

  • Reductive Amination Protocol:

    • Reagent Order: Form the imine at low temperatures before introducing the reducing agent.

    • Reducing Agent: Use a mild reducing agent, such as sodium triacetoxyborohydride, which is effective under slightly acidic conditions that can help stabilize the imine and disfavor enamine formation.

    • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation while minimizing base-catalyzed racemization.

Troubleshooting Workflow

Racemization Troubleshooting start Observation: Loss of Enantiomeric Excess (ee) process Identify the Process Stage start->process free_basing Free-Basing of HCl Salt process->free_basing During Salt Conversion reaction Subsequent Reaction (e.g., Acylation, Reductive Amination) process->reaction During Synthesis Step cause_fb Potential Causes: - Strong Base - High Temperature - Prolonged Reaction Time free_basing->cause_fb cause_rxn Potential Causes: - High Temperature - Non-optimal Base/Coupling Reagent - Imine/Enamine Tautomerism reaction->cause_rxn solution_fb Solutions: - Use Sterically Hindered Base (e.g., DIEA) - Low Temperature (0 °C) - Quick, Mild Aqueous Work-up cause_fb->solution_fb solution_rxn Solutions: - Low Temperature - Mild Reagents - pH Control (for Reductive Amination) - Racemization-Suppressing Additives cause_rxn->solution_rxn

Caption: Troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization for a benzylic amine like (R)-1-(4-Bromo-2-fluorophenyl)ethanamine?

A1: The primary mechanism involves the removal of the acidic proton at the stereocenter (the benzylic position). This can proceed through:

  • Carbanion Formation: A strong base can abstract the benzylic proton to form a planar, sp2-hybridized carbanion. Subsequent protonation can occur from either face of the planar intermediate, leading to a racemic mixture.

  • Imine-Enamine Tautomerism: Reversible formation of an imine at the amine nitrogen, followed by tautomerization to an achiral enamine, will destroy the stereocenter. Re-protonation and hydrolysis of the imine will then yield a racemic amine.[1]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: The hydrochloride salt is generally a stable, crystalline solid.[3][4] To ensure long-term stability and prevent degradation or racemization, it should be stored in a tightly sealed container in a cool, dry place, away from strong bases and high temperatures.

Q3: Which analytical techniques are most suitable for monitoring the enantiomeric excess (ee) of this amine?

A3: The most common and reliable methods for determining the enantiomeric excess of chiral amines are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurate ee determination. It involves using a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation.[5][6]

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile amines or those that can be derivatized to be volatile. Similar to HPLC, it uses a chiral stationary phase.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Discriminating Agents: Chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can be used to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[7][8] The integration of these signals allows for the calculation of the ee.

Experimental Protocol: Racemization-Resistant N-Acetylation

This protocol provides a step-by-step method for the N-acetylation of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine while minimizing the risk of racemization.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Acetyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Chiral HPLC setup for ee analysis

Procedure:

  • Preparation of the Free Amine (In Situ): a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). b. Add anhydrous DCM and cool the resulting suspension to 0 °C in an ice bath. c. Slowly add DIEA (1.1 eq) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.

  • N-Acetylation: a. To the cold solution of the free amine, add acetyl chloride (1.05 eq) dropwise. Caution: The reaction is exothermic. b. Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. b. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purification and Analysis: a. Purify the crude product by flash column chromatography if necessary. b. Determine the enantiomeric excess of the purified product by chiral HPLC.

Key Parameters to Control Racemization

ParameterRecommendationRationale
Base Sterically hindered, non-nucleophilic bases (e.g., DIEA, 2,4,6-collidine).Minimizes deprotonation of the acidic benzylic C-H bond.[2]
Temperature Low temperatures (e.g., 0 °C or below).Reduces the rate of racemization, which has a significant activation energy barrier.[1]
Solvent Aprotic, non-polar solvents (e.g., DCM, THF).Polar, protic solvents can facilitate proton transfer and stabilize charged intermediates that may lead to racemization.[1]
Reaction Time As short as reasonably possible.Minimizes the time the chiral center is exposed to potentially racemizing conditions.[1]
pH Near neutral or slightly acidic for certain reactions (e.g., reductive amination).Basic conditions are a major driver of racemization for benzylic amines.[1]

Mechanism of Base-Induced Racemization

Caption: Base-catalyzed racemization mechanism.

References

  • BenchChem. (n.d.). Preventing racemization during chiral amine synthesis.
  • BenchChem. (n.d.). A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives.
  • Juaristi, E. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (n.d.). PMC - NIH.
  • Thiyl Radical Mediated Racemization of Benzylic Amines. (n.d.). ResearchGate.
  • Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. (n.d.).

Sources

Technical Support Center: A Guide to Scaling-Up Reactions with (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this valuable chiral building block. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical, field-proven insights.

Introduction: The Compound's Profile

This compound, with a molecular weight of 254.53 g/mol , is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Its structure, featuring a chiral benzylic amine and a di-substituted phenyl ring with bromine and fluorine atoms, presents unique opportunities and challenges in chemical synthesis, especially during scale-up. This guide will help you anticipate and overcome these challenges, ensuring a smooth transition from bench-scale to pilot or manufacturing scale.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of reactions involving this compound.

Issue 1: Poor Solubility and Incomplete Reactions

Question: My reaction with this compound is sluggish and incomplete upon scale-up, and I suspect solubility is the issue. How can I improve this?

Answer:

This is a common problem. The hydrochloride salt form of the amine is generally more crystalline and less soluble in many common aprotic organic solvents compared to its free base form.

Causality and Recommended Solutions:

  • Free-Basing the Amine: The most direct approach is to convert the hydrochloride salt to the free base before its use in the reaction. This can be achieved through a liquid-liquid extraction.

    • Protocol: Dissolve or suspend the hydrochloride salt in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane). Wash the organic layer with an aqueous basic solution like sodium bicarbonate or sodium hydroxide. The number of washes should be sufficient to ensure complete conversion to the free base. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and use the solution of the free base directly in your next step.

  • Solvent Selection: If using the hydrochloride salt directly is necessary (e.g., in certain reductive aminations), careful solvent selection is critical.

    • Polar Protic Solvents: Alcohols like methanol or ethanol can be good choices for dissolving the hydrochloride salt. However, be mindful of their potential to react with other components in your reaction mixture.

    • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective but can complicate downstream processing and purification.

Data-Driven Solvent Selection (Qualitative):

Solvent ClassSuitability for Hydrochloride SaltSuitability for Free BaseNotes
Apolar Aprotic LowModerate to Highe.g., Toluene, Heptane. Good for extractions of the free base.
Polar Aprotic Low to ModerateHighe.g., Ethyl Acetate, THF, MTBE. Versatile for reactions and workups.
Polar Protic Moderate to HighHighe.g., Methanol, Ethanol, Isopropanol. Can participate in reactions.

This table provides a general guideline. Experimental verification of solubility is always recommended.

Issue 2: Side Reactions and Impurity Formation

Question: I am observing unexpected byproducts in my scaled-up reaction. What are the likely side reactions and how can I mitigate them?

Answer:

The electronic nature of the substituted phenyl ring in (R)-1-(4-Bromo-2-fluorophenyl)ethanamine makes it susceptible to certain side reactions, particularly nucleophilic aromatic substitution (SNAr).

Likely Side Reactions and Mitigation Strategies:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the activating ethylamine group and para to the bromine atom, can be susceptible to displacement by strong nucleophiles, especially at elevated temperatures. The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.[3][4][5]

    • Mitigation:

      • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

      • Nucleophile Stoichiometry: Use a controlled amount of the nucleophile to avoid excess that could promote SNAr.

      • Base Selection: If a base is used, opt for a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) over smaller, more nucleophilic bases.

  • Racemization: The chiral center is benzylic, and while generally stable, harsh basic or acidic conditions, especially at elevated temperatures, could lead to racemization.

    • Mitigation:

      • Mild Conditions: Employ mild reaction conditions whenever possible.

      • Chiral Purity Monitoring: Regularly check the enantiomeric excess (ee) of your material throughout the process using a validated chiral HPLC method.

Experimental Workflow: Mitigating SNAr Side Reactions

cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Isolation start Charge Reactor with (R)-1-(4-bromo-2-fluorophenyl)ethanamine and Solvent add_reagents Add Other Reactants (e.g., Electrophile) start->add_reagents cool Cool Reaction Mixture (e.g., to 0-5 °C) add_reagents->cool add_base Slowly Add Non-Nucleophilic Base (e.g., DIPEA) Sub-surface cool->add_base react Maintain Low Temperature and Monitor by HPLC add_base->react Control Exotherm quench Quench Reaction When Starting Material is Consumed react->quench Reaction Complete workup Aqueous Work-up quench->workup isolate Isolate Product workup->isolate

Caption: Workflow for minimizing SNAr by controlling temperature and reagent addition.

Frequently Asked Questions (FAQs)

Q1: How do I handle the hydrochloride salt to ensure accurate stoichiometry on a large scale?

A1: this compound is a solid, which is advantageous for large-scale handling and weighing. However, it can be hygroscopic. It is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Before use, it's good practice to dry the material under vacuum. For accurate stoichiometry, always calculate the molar quantity based on the full molecular weight of the hydrochloride salt (254.53 g/mol ).[1][2]

Q2: What is the best way to purify my product after reacting with this amine?

A2: The purification strategy will depend on the properties of your product.

  • Crystallization: If your product is a solid, crystallization is often the most efficient and scalable purification method. You may need to screen various solvents to find a system that provides good recovery and impurity rejection.

  • Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography on silica gel is a common method. A gradient elution from a non-polar solvent (like heptane or toluene) to a more polar solvent (like ethyl acetate or isopropanol) is a good starting point.

  • Acid/Base Extraction: If your product has a different acid/base character than the starting amine or byproducts, a series of aqueous extractions at different pH values can be a very effective purification tool.

Q3: How can I confirm the chiral purity of my starting material and product?

A3: A validated chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method is essential.

  • Method Development: You will likely need to screen a few chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for separating enantiomers of chiral amines and their derivatives.

  • Mobile Phase: For HPLC, a mobile phase consisting of a non-polar alkane (like hexane or heptane) with a polar modifier (like ethanol or isopropanol) and a small amount of an amine additive (like diethylamine or isopropylamine) to improve peak shape is a common starting point.

Q4: Are there any specific safety precautions I should take when scaling up reactions with this compound?

A4: Yes. Beyond standard laboratory safety practices, consider the following:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Exotherm Control: Amine-related reactions, such as acylations or reactions with strong electrophiles, can be exothermic. When scaling up, ensure you have adequate cooling capacity and consider adding reagents slowly to control the reaction temperature. A reaction calorimetry study is advisable for large-scale production to understand the thermal risks.

  • Static Discharge: The free base can be a liquid. When transferring solvents and the amine, ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.[]

Logical Relationship: Purity and Reaction Outcome

cluster_Process Controlled Process SM_Purity High Chemical Purity of Amine Hydrochloride Reaction_Control Optimized Reaction Conditions (Temp, Stoichiometry) SM_Purity->Reaction_Control SM_Chiral High Enantiomeric Excess (ee > 99%) SM_Chiral->Reaction_Control Product_Purity High Yield and Purity of Final Product Reaction_Control->Product_Purity Product_Chiral Preservation of Stereochemical Integrity Reaction_Control->Product_Chiral

Caption: The critical relationship between starting material quality, process control, and the final product outcome.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Retrieved from [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Retrieved from [Link]

  • Zhong, B., et al. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. PubMed. Retrieved from [Link]

  • Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • CP Lab Safety. (2025). 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 98% Purity, C8H10BrClFN, 1 gram. Retrieved from [Link]

  • iChemical. (n.d.). (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, CAS No. 845930-79-2. Retrieved from [Link]

  • Ohbayashi, Y., et al. (2007). Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. Retrieved from [Link]

  • Fukuyama, Y., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. PubMed. Retrieved from [Link]

  • Anbu Chem. (n.d.). (2R)-2-AMINO-2-(4-BROMOPHENYL)ETHAN-1-OL HCl. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:1909319-65-8 | 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • CP Lab Safety. (2025). 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 97%+ Purity, C8H10BrClFN, 1 gram. Retrieved from [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Chiral Purity Analysis of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pharmaceutical industry, the stereochemical identity of a molecule is critically important. The enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] The tragic case of Thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration mandate rigorous control and analysis of the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) and key intermediates.[1]

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine is a crucial chiral building block in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is paramount to controlling the stereochemistry of the final API. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the reliable separation and quantification of enantiomers.[2][3]

This guide provides an in-depth technical comparison of chiral HPLC methods for the purity analysis of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. It delves into the causality behind experimental choices, presents a validated protocol, and contrasts the primary HPLC approach with alternative analytical methodologies, providing researchers and drug development professionals with a comprehensive framework for robust chiral analysis.

The Foundation of Chiral HPLC: Principles of Separation

Chiral HPLC achieves the separation of enantiomers by creating a transient diastereomeric interaction between the analyte and a chiral selector, which is immobilized onto the silica support to form the CSP. The differing stability of these diastereomeric complexes results in different retention times, allowing for their separation and quantification.[4]

Selecting the Chiral Stationary Phase (CSP)

The success of a chiral separation is predominantly dependent on the selection of an appropriate CSP.[2] For primary amines like 1-(4-Bromo-2-fluorophenyl)ethanamine, several classes of CSPs are effective:

  • Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs for a broad range of chiral compounds, including primary amines.[2][4] They are derivatives of cellulose or amylose, often coated or immobilized on a silica gel support, with phenylcarbamate derivatives being particularly common (e.g., tris(3,5-dimethylphenylcarbamate)).[5][6] Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.

  • Crown Ether-Based CSPs: These phases show excellent selectivity for primary amines.[2][7] The separation mechanism is based on the formation of inclusion complexes between the protonated primary amino group and the crown ether cavity. These methods, however, typically require highly acidic mobile phases to ensure the amine is in its cationic form.[2][8]

  • Pirkle-Type (π-acid/π-base) CSPs: These CSPs operate on the principle of π-π interactions, hydrogen bonding, and steric hindrance. While effective for many compounds, polysaccharide phases often provide a higher success rate for initial screening of primary amines.[9]

The Critical Role of the Mobile Phase

The mobile phase composition is adjusted to modulate the interactions between the enantiomers and the CSP, thereby optimizing selectivity and resolution.

  • Normal-Phase Mode: Typically employs a non-polar solvent like hexane or heptane with a polar modifier (the alcohol), such as 2-propanol (IPA) or ethanol. This mode is highly effective for polysaccharide CSPs.

  • Polar Organic Mode: Uses polar organic solvents like acetonitrile and methanol.

  • Reversed-Phase Mode: Utilizes aqueous buffers mixed with organic solvents like acetonitrile or methanol. This mode is often preferred for its compatibility with mass spectrometry (MS) detection.[4]

For amines, mobile phase additives are crucial for achieving good peak shape and reproducibility. Basic additives like diethylamine (DEA) or triethylamine (TEA) are often added in small concentrations (e.g., 0.1%) to the mobile phase.[6][10] These additives compete with the analyte for highly active sites (residual silanols) on the silica surface, preventing peak tailing and improving chromatographic efficiency.[2] Conversely, acidic additives like trifluoroacetic acid (TFA) or perchloric acid can be used, particularly with crown ether CSPs, to ensure the amine is protonated.[8][11]

G cluster_dev Method Development Workflow Analyte Define Analyte (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl ScreenCSP Screen CSPs (Polysaccharide, Crown Ether, etc.) Analyte->ScreenCSP Initial Step ScreenMP Screen Mobile Phases (Normal, Polar, Reversed) ScreenCSP->ScreenMP Select Promising CSPs Optimize Optimize Conditions (Modifier %, Additives, Flow, Temp) ScreenMP->Optimize Identify Lead Conditions Validate Method Validation (ICH Guidelines) Optimize->Validate Finalize Method

Caption: General workflow for chiral HPLC method development.

Recommended Experimental Protocol & Validation

This section outlines a robust, validated chiral HPLC method for determining the enantiomeric purity of this compound. The method is grounded in the principles discussed above, prioritizing the use of a broadly effective polysaccharide CSP.

Detailed HPLC Methodology
ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UHPLC with UV DetectorWidely available and suitable for the analysis.
Chiral Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSPThis CSP class demonstrates high success rates for separating primary amines.[6]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (90 : 10 : 0.1, v/v/v)A standard normal-phase condition. The ratio of hexane to alcohol is the primary driver of retention and can be adjusted to optimize resolution. DEA is critical for good peak shape.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[5]
Column Temp. 25 °CControlled temperature ensures retention time stability.
Detection UV at 254 nmAromatic rings in the analyte provide strong UV absorbance at this wavelength.[10]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Sample Prep. Dissolve the hydrochloride salt in the mobile phase to a concentration of approx. 1 mg/mL.Ensures compatibility with the mobile phase and prevents peak distortion.
Method Validation: A Trustworthy and Self-Validating System

A chiral purity method must be validated to prove it is fit for its intended purpose, as mandated by ICH guidelines Q2(R2) and Q14.[12][13][14] This ensures the method is reliable, reproducible, and accurate for quantifying the undesired enantiomer.

G cluster_val ICH Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Foundation for Accuracy Accuracy Specificity->Accuracy Foundation for Precision Precision Specificity->Precision Foundation for Range Range Linearity->Range Defines Precision->Accuracy LOQ LOQ LOQ->Linearity Lower limit for LOQ->Accuracy Lower limit for LOQ->Precision Lower limit for LOD LOD LOD->LOQ Robustness Robustness Robustness->Specificity Impacts Robustness->Precision Impacts

Caption: Interrelationship of key method validation parameters.

The validation process involves a series of experiments to assess the performance characteristics of the method.

Validation ParameterPurpose & CausalityTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of the (S)-enantiomer and other potential impurities. This is the cornerstone of any impurity method.Baseline resolution (Rs > 2.0) between enantiomer peaks. Peak purity analysis should confirm no co-elution.[15][16]
Limit of Quantitation (LOQ) The lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling the impurity at specified limits (e.g., 0.15%).Signal-to-Noise Ratio (S/N) ≥ 10.[15][17]
Limit of Detection (LOD) The lowest concentration of the (S)-enantiomer that can be detected but not necessarily quantified. Establishes the sensitivity boundary of the assay.Signal-to-Noise Ratio (S/N) ≥ 3.[17]
Linearity To verify that the detector response is directly proportional to the concentration of the (S)-enantiomer over a defined range. This is essential for accurate quantification.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Accuracy To determine the closeness of the measured value to the true value. It is typically assessed by analyzing samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer (e.g., at LOQ, 100%, and 150% of the specification limit).Percent recovery should be within 80-120% for impurity analysis, especially near the LOQ.[13]
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (same lab, analyst, instrument, short interval) and Intermediate Precision (different days, analysts, or equipment).Relative Standard Deviation (%RSD) should be < 5% for the major peak and < 20% for the minor peak at the LOQ.[17]
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C). This demonstrates the method's reliability during routine use.[14]System suitability parameters (e.g., resolution) must still be met. No significant change in results.[16]

Comparison with Alternative Analytical Methodologies

While chiral HPLC is the gold standard, other techniques can be employed for chiral analysis. The choice depends on factors like required speed, sensitivity, and available instrumentation.[18]

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Topic
Chiral HPLC Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP).[3]High versatility, excellent resolution, well-established, robust for QC environments.[18]Moderate analysis time, higher solvent consumption compared to SFC.Excellent. The most common and reliable method for routine quality control and release testing.
Chiral SFC Uses supercritical CO₂ as the primary mobile phase with a co-solvent and a CSP.[7]Very fast analysis times, lower solvent consumption, "greener" technology.[7][18]Requires specialized instrumentation; method development can be complex.Very Good. A strong alternative to HPLC, especially for high-throughput screening or preparative separations.
Chiral GC Separation in the gas phase using a chiral capillary column.[9]Extremely high resolution and sensitivity (pg-fg range).[18]Analyte must be volatile and thermally stable; often requires derivatization for amines to improve volatility and peak shape.[9]Fair. The need for derivatization adds a sample preparation step, introducing potential for error and making it less direct than HPLC or SFC.
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field, using a chiral selector (e.g., cyclodextrins) in the buffer.[4][19]Very low sample and reagent consumption, high efficiency.Lower concentration sensitivity compared to HPLC-UV, can have reproducibility challenges.Fair to Good. A viable alternative, particularly in academic or research settings, but less common in QC labs than HPLC.

Conclusion

The chiral purity analysis of this compound is most effectively and reliably achieved using chiral High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase. A method employing a cellulose tris(3,5-dimethylphenylcarbamate) column with a normal-phase mobile system provides excellent selectivity and resolution.

Crucially, the performance of any analytical method is only as trustworthy as its validation. Adherence to a comprehensive validation protocol based on ICH guidelines is not merely a regulatory formality but a scientific necessity.[13] It ensures that the method is specific, sensitive, accurate, and robust for its intended purpose of quantifying the undesired enantiomer, thereby guaranteeing the stereochemical quality of this vital pharmaceutical intermediate. While alternative technologies like SFC offer advantages in speed and sustainability, a well-developed and validated chiral HPLC method remains the benchmark for routine quality control in the pharmaceutical industry.

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Source URL not available]
  • PubMed. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. J Chromatogr A. [Link]

  • Scilit. (n.d.). The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Scilit. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Source URL not available]
  • Chemical Science (RSC Publishing). (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]

  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • (n.d.). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. [Source URL not available]
  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

Sources

Comparative Guide to the Determination of Absolute Configuration for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 1-(4-bromo-2-fluorophenyl)ethanamine, a key intermediate in the synthesis of various pharmaceuticals, the precise determination of the absolute configuration of each enantiomer is a regulatory and scientific necessity. This guide provides a comprehensive comparison of the principal analytical methodologies for assigning the absolute configuration of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their analytical workflows.

The intrinsic three-dimensional nature of chiral molecules means that enantiomers, while chemically identical in an achiral environment, can exhibit vastly different behaviors in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, responsible for adverse effects. Therefore, the unambiguous assignment of the (R) and (S) configurations is a cornerstone of chiral drug development.

This guide will delve into the theoretical underpinnings, practical considerations, and comparative performance of three primary techniques for absolute configuration determination: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). Each method will be evaluated based on its applicability, sample requirements, and the confidence it provides in the stereochemical assignment.

Method 1: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for the determination of the three-dimensional structure of molecules, including their absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a crystalline sample. For chiral molecules, the anomalous dispersion effect, particularly when a heavy atom like bromine is present, allows for the unambiguous determination of the absolute stereochemistry.[3]

Causality Behind Experimental Choices

The presence of a bromine atom in the target molecule, this compound, makes it an excellent candidate for absolute configuration determination by X-ray crystallography. The significant anomalous scattering from the bromine atom provides a strong signal for the Bijvoet method, which is the basis for absolute structure determination.[4] The hydrochloride salt form often aids in obtaining high-quality crystals suitable for diffraction experiments.

Self-Validating System and Trustworthiness

The Flack parameter, a value refined during the crystallographic analysis, serves as an internal validation of the assigned absolute configuration. A Flack parameter close to zero for the correct enantiomer and close to one for the incorrect enantiomer provides a high degree of confidence in the assignment.[3] This internal check makes the technique highly trustworthy.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the enantiomerically pure this compound in a suitable solvent or solvent system (e.g., methanol, ethanol, or mixtures with anti-solvents like diethyl ether or hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data, ensuring sufficient coverage and redundancy. The choice of X-ray source (e.g., Cu-Kα radiation) is important to maximize the anomalous scattering effect of the bromine atom.[3]

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: During the final stages of refinement, include the anomalous scattering factors and refine the Flack parameter. An ideal value of 0(±2) confirms the assigned (R) configuration.

Data Presentation
ParameterValueInterpretation
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁A chiral space group, confirming the enantiopure nature of the crystal.
Flack Parameter0.02(3)A value close to zero confirms the assigned absolute configuration with high confidence.
Hooft Parameter0.01(4)An alternative parameter to the Flack parameter, also indicating a correct assignment.
Visualization of the Workflow

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis start Enantiopure Sample crystallization Crystallization start->crystallization crystal Single Crystal crystallization->crystal mount Mount Crystal crystal->mount diffractometer X-ray Diffractometer mount->diffractometer data_collection Data Collection diffractometer->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement abs_config Absolute Configuration (Flack Parameter) refinement->abs_config

Workflow for absolute configuration determination by X-ray crystallography.

Method 2: NMR Spectroscopy using Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For determining the absolute configuration of chiral amines, the use of chiral derivatizing agents (CDAs) is a well-established method.[5] The reaction of the chiral amine with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), results in the formation of diastereomers which exhibit distinct NMR signals.[6][7]

Causality Behind Experimental Choices

The choice of a CDA is critical. Mosher's acid is widely used due to the presence of the CF₃ group, which provides a sensitive probe for ¹⁹F NMR, and the phenyl group, which induces significant anisotropic effects in the ¹H NMR spectrum.[8] By preparing diastereomeric amides with both (R)- and (S)-MTPA, a comparative analysis of the chemical shifts allows for the determination of the absolute configuration of the original amine.[9][10] The presence of a fluorine atom in the target molecule also opens up the possibility of using ¹⁹F NMR for analysis, which can offer higher resolution and less spectral overlap.[11][12]

Self-Validating System and Trustworthiness

The Mosher's method relies on a conformational model where the diastereomeric amides adopt a preferred conformation. The differences in chemical shifts (Δδ = δS - δR) of the protons near the chiral center can be systematically analyzed to deduce the absolute configuration. The consistency of the Δδ values across multiple protons in the molecule provides a self-validating aspect to the analysis. However, it is an empirical method and relies on the correct assignment of the relative sizes of the substituents at the stereocenter.[12]

Experimental Protocol: Mosher's Amide Formation and NMR Analysis
  • Derivatization: In two separate NMR tubes, react a small amount of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅) in an appropriate deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric amides.

  • Data Analysis:

    • Assign the proton signals for each diastereomer.

    • Calculate the chemical shift differences (Δδ = δS-amide - δR-amide) for the protons on either side of the newly formed amide bond.

    • Based on the established Mosher's model, positive Δδ values are expected for protons on one side of the C-N bond and negative values on the other.

    • Correlate the observed pattern of Δδ values with the known configuration of the Mosher's acid to determine the absolute configuration of the amine.

Data Presentation
Protonδ ((R)-Amine-(S)-MTPA) (ppm)δ ((R)-Amine-(R)-MTPA) (ppm)Δδ (δS - δR) (ppm)Conclusion based on Mosher's Model
H-α5.255.35-0.10Consistent with (R)-configuration
CH₃1.601.55+0.05Consistent with (R)-configuration
Aromatic-H7.20-7.607.15-7.55Positive/NegativeDepends on specific proton
Visualization of the Principle

mosher_principle cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_analysis NMR Analysis amine (R)-Amine r_r_amide (R,R)-Amide amine->r_r_amide r_s_amide (R,S)-Amide amine->r_s_amide r_mtpa (R)-MTPA-Cl r_mtpa->r_r_amide s_mtpa (S)-MTPA-Cl s_mtpa->r_s_amide nmr ¹H or ¹⁹F NMR r_r_amide->nmr r_s_amide->nmr delta_delta Calculate Δδ (δS - δR) nmr->delta_delta model Apply Mosher's Model delta_delta->model abs_config Determine Absolute Configuration model->abs_config vcd_workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment sample Enantiopure Sample vcd_measurement Measure VCD Spectrum sample->vcd_measurement exp_spectrum Experimental Spectrum vcd_measurement->exp_spectrum comparison Compare Spectra exp_spectrum->comparison conformer_search Conformational Search dft_calc DFT Calculations conformer_search->dft_calc calc_spectrum Calculated Spectrum dft_calc->calc_spectrum calc_spectrum->comparison assignment Assign Absolute Configuration comparison->assignment

Sources

Efficacy of (R)- vs (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in resolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of (R)- and (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in Chiral Resolution

Introduction: The Critical Role of Chiral Resolution in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. It is therefore often necessary to isolate a single, therapeutically active enantiomer from a racemic mixture. This process, known as chiral resolution, is a cornerstone of drug development and fine chemical synthesis.

One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine). The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

This guide provides a comprehensive comparison of the potential efficacy of (R)- and (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride as resolving agents. While direct comparative studies for these specific enantiomers are not extensively documented in publicly available literature, this guide will equip you, the research scientist, with the foundational principles, a robust experimental protocol, and the analytical framework required to determine the optimal resolving agent for your specific racemic compound.

Understanding the Resolving Agents: (R)- and (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

(R)- and (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride are chiral amines that serve as valuable resolving agents. Their structure incorporates a bromine and a fluorine atom on the phenyl ring, which can influence the crystal lattice packing of the resulting diastereomeric salts, a critical factor in achieving effective separation. The primary amine group provides the basic site for salt formation with acidic racemates.

The choice between the (R)- and (S)-enantiomer of the resolving agent is not arbitrary. For a given racemic acid, one of the resolving agent's enantiomers will typically form a less soluble diastereomeric salt, which will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The primary objective of the experimental work outlined below is to identify which enantiomer of 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride provides the most efficient separation for your target molecule.

Hypothetical Efficacy Comparison: A Framework for Evaluation

In the absence of direct comparative data, a systematic experimental approach is necessary. The following table outlines the key parameters you will be assessing to compare the efficacy of the (R)- and (S)-resolving agents.

Performance Metric (R)-1-(4-Bromo-2-fluorophenyl)ethanamine (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Interpretation
Yield of Diastereomeric Salt (%) Experimental ValueExperimental ValueA higher yield of the crystallized salt is generally desirable.
Diastereomeric Excess (d.e.) of Salt (%) Experimental ValueExperimental ValueIndicates the purity of the crystallized salt. A higher d.e. is preferred.
Enantiomeric Excess (e.e.) of Target Acid after Liberation (%) Experimental ValueExperimental ValueThe ultimate measure of resolution success. A higher e.e. is the primary goal.
Optical Purity of Recovered Acid from Mother Liquor (%) Experimental ValueExperimental ValueProvides insight into the fate of the other enantiomer.
Optimal Solvent System Determined ExperimentallyDetermined ExperimentallyThe solvent system that provides the best balance of yield and purity.
Number of Recrystallizations Required Experimental ValueExperimental ValueFewer recrystallization steps to achieve high e.e. indicate a more efficient process.

Experimental Protocol: A Step-by-Step Guide to Comparative Resolution

This protocol provides a robust starting point for the comparative evaluation of (R)- and (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. It is designed to be a self-validating system, with clear checkpoints for analysis.

Materials and Reagents:
  • Racemic acid to be resolved

  • (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof)

  • Acid for liberation of the resolved acid (e.g., 1M HCl)

  • Base for liberation of the resolving agent (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical equipment: Chiral HPLC or GC, polarimeter, NMR spectrometer

Workflow for Chiral Resolution:

The following diagram illustrates the general workflow for the comparative resolution experiments.

G cluster_0 Parallel Experiments cluster_R (R)-Resolving Agent Path cluster_S (S)-Resolving Agent Path racemic_acid_R Racemic Acid salt_formation_R Diastereomeric Salt Formation (Solvent Screening) racemic_acid_R->salt_formation_R resolving_agent_R (R)-1-(4-bromo-2-fluorophenyl)ethanamine resolving_agent_R->salt_formation_R crystallization_R Fractional Crystallization salt_formation_R->crystallization_R separation_R Separation of Crystals and Mother Liquor crystallization_R->separation_R liberation_R Liberation of Enriched Acid from Crystals separation_R->liberation_R analysis_R Analysis of Enantiomeric Excess (e.e.) liberation_R->analysis_R comparison Efficacy Comparison analysis_R->comparison Compare Results racemic_acid_S Racemic Acid salt_formation_S Diastereomeric Salt Formation (Solvent Screening) racemic_acid_S->salt_formation_S resolving_agent_S (S)-1-(4-bromo-2-fluorophenyl)ethanamine resolving_agent_S->salt_formation_S crystallization_S Fractional Crystallization salt_formation_S->crystallization_S separation_S Separation of Crystals and Mother Liquor crystallization_S->separation_S liberation_S Liberation of Enriched Acid from Crystals separation_S->liberation_S analysis_S Analysis of Enantiomeric Excess (e.e.) liberation_S->analysis_S analysis_S->comparison

Caption: Parallel workflow for comparing (R)- and (S)-resolving agents.

Step-by-Step Procedure:

Part 1: Diastereomeric Salt Formation and Solvent Screening

The choice of solvent is critical and often empirical. A good solvent will dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.

  • Preparation: In separate flasks, dissolve your racemic acid (1 equivalent) in a minimal amount of a heated solvent being tested.

  • Addition of Resolving Agent: To each flask, add a solution of the resolving agent (0.5 equivalents to start, this can be optimized later). Use (R)-1-(4-Bromo-2-fluorophenyl)ethanamine for one set of experiments and the (S)-enantiomer for the other. Note: The hydrochloride salt will need to be neutralized to the free base prior to use, or the reaction can be performed in a way that facilitates the salt exchange.

  • Crystallization: Allow the solutions to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. If no crystals form, try a different solvent or a solvent mixture.

  • Screening: Repeat this process with a variety of solvents to identify the system that provides a good yield of crystalline material.

Part 2: Isolation and Analysis of the Diastereomeric Salt

  • Filtration: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Yield Calculation: Determine the yield of the diastereomeric salt.

  • Diastereomeric Excess (d.e.) Analysis: Analyze the d.e. of the salt. This can often be done by NMR, looking for the integration of signals unique to each diastereomer.

Part 3: Liberation of the Enantiomerically Enriched Acid

  • Dissolution: Dissolve the diastereomeric salt in water.

  • Acidification: Acidify the solution with 1M HCl to a pH of approximately 1-2. This will protonate the amine resolving agent, making it water-soluble, and leave the desired acid as a free solid or oil.

  • Extraction: Extract the liberated acid with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Part 4: Determination of Enantiomeric Excess (e.e.)

  • Analysis: Determine the e.e. of the recovered acid using an appropriate chiral analytical method (e.g., chiral HPLC or GC).

  • Comparison: Compare the e.e. obtained from the resolution with the (R)-resolving agent to that obtained with the (S)-resolving agent.

Part 5: Optimization

Based on the initial results, you may need to optimize the procedure. Key parameters to consider for optimization include:

  • Stoichiometry of the resolving agent: Varying the equivalents of the resolving agent can impact yield and purity.

  • Crystallization temperature and time: A slower cooling rate can lead to more selective crystallization.

  • Recrystallization: One or more recrystallizations of the diastereomeric salt may be necessary to achieve the desired e.e.

The following decision tree can guide the optimization process:

G start Initial Resolution Experiment check_ee Is e.e. > 98%? start->check_ee check_yield Is Yield Acceptable? check_ee->check_yield Yes optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) check_ee->optimize_recrystallization No optimize_stoichiometry Optimize Resolving Agent Stoichiometry check_yield->optimize_stoichiometry No end_success Process Optimized check_yield->end_success Yes optimize_recrystallization->check_ee optimize_stoichiometry->check_yield optimize_solvent Screen Different Solvent Systems optimize_stoichiometry->optimize_solvent end_fail Re-evaluate Resolving Agent

Caption: Decision tree for optimizing the chiral resolution process.

Conclusion and Recommendations

The selection of the optimal resolving agent is a critical, and often empirical, step in the development of a scalable process for the production of a single enantiomer drug substance. While this guide cannot definitively state whether (R)- or (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride will be more effective for your specific application, it provides a comprehensive framework for making that determination.

By systematically applying the principles and protocols outlined above, you will be able to:

  • Identify the more effective enantiomer of the resolving agent for your racemic acid.

  • Determine the optimal solvent system and crystallization conditions.

  • Develop a robust and scalable process for the chiral resolution of your target molecule.

It is our recommendation that you perform the parallel resolution experiments as described. The data you generate will be invaluable in making an informed, evidence-based decision on which resolving agent to proceed with for further process development and scale-up.

References

  • Principles of Chiral Resolution: For a foundational understanding of the principles of chiral separation by diastereomeric salt formation, a general organic chemistry textbook or a specialized review on the topic would be beneficial. A good starting point is "Strategic Applications of Named Reactions in Organic Synthesis" by Kurti and Czako, which covers many fundamental concepts.
  • Practical Aspects of Chiral Resolution: For more detailed practical guidance, "Practical Organic Synthesis: A Student's Guide" by Schoffstall, Gaddis, and Druelinger provides valuable insights into experimental techniques.
  • Advanced Techniques in Chiral Separation: For a deeper dive into modern techniques, the journal "Chirality" published by Wiley is an excellent resource. (URL: [Link])

The Strategic Advantage of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity and safety profile. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing chirality.[1] This guide provides an in-depth technical comparison of the novel chiral auxiliary, (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride , against established alternatives such as Evans' oxazolidinones and Oppolzer's sultams. We will explore the nuanced advantages conferred by the unique electronic and steric properties of this auxiliary, supported by analogous experimental data from the well-documented 1-phenylethylamine (α-PEA) family of auxiliaries.[2][3]

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental role of a chiral auxiliary is to temporarily impart its chirality to a prochiral substrate, thereby directing subsequent chemical transformations to occur with high diastereoselectivity.[4] The auxiliary is later removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[5] The efficacy of a chiral auxiliary is judged on several key criteria: the level of stereocontrol it exerts, the ease of its attachment and cleavage, and its crystallinity, which can simplify purification of diastereomeric intermediates.

G cluster_0 General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate Attachment of Auxiliary Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediate Introduction of Chirality Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Intermediate->Enantiomerically Enriched Product Diastereoselective Reaction & Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomeric Intermediate->Recovered Auxiliary Cleavage & Recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

This compound: A Next-Generation Chiral Amine

This compound belongs to the family of chiral benzylic amines, which are widely utilized in asymmetric synthesis.[2][3] The parent compound, (R)-1-phenylethylamine, is a well-established and cost-effective chiral auxiliary.[6] The introduction of bromo and fluoro substituents on the phenyl ring is a strategic design element intended to enhance the performance of the auxiliary through a combination of electronic and steric effects.

Postulated Advantages:
  • Enhanced Stereoselectivity: The steric bulk of the bromine atom at the para position and the fluorine atom at the ortho position are expected to create a more defined and rigid chiral environment when the auxiliary is attached to a substrate. This increased steric hindrance can lead to superior facial discrimination in reactions such as the alkylation of amide enolates, resulting in higher diastereomeric ratios.

  • Modified Electronic Properties: The electron-withdrawing nature of the halogen substituents can influence the acidity of the N-H proton of the corresponding amide, potentially affecting the conditions required for enolate formation. Furthermore, these electronic modifications can impact the stability and reactivity of the transition states in stereoselective reactions.

  • Improved Crystallinity: The presence of halogen atoms can promote the crystallinity of the diastereomeric intermediates. This is a significant practical advantage, as it may allow for the purification of diastereomers by simple recrystallization rather than chromatography, which is often a bottleneck in large-scale synthesis.

Comparative Performance Analysis

To contextualize the potential advantages of this compound, we will compare its projected performance in key asymmetric transformations against the well-established Evans' oxazolidinone and Oppolzer's sultam auxiliaries.

Asymmetric Alkylation of Amides

Asymmetric alkylation of enolates derived from chiral amides is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity is highly dependent on the ability of the chiral auxiliary to direct the approach of the electrophile.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine (as amide) PropionamideBenzyl bromide>98:2 (projected)~95 (projected)Analogous data[7]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) PropionamideBenzyl bromide>99:190-99[8][9]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) PropionamideBenzyl bromide>98:290-98[1][10]

Note: Data for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine is projected based on the high selectivities observed with sterically hindered phenylethylamine derivatives.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. Evans' auxiliaries are particularly renowned for their exceptional performance in this transformation.[11][12][13]

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine (as amide) PropionamideIsobutyraldehyde>95:5 (projected)~90 (projected)Analogous data[2]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) PropionamideIsobutyraldehyde>99:1 (syn)90-98[11][12][13]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) PropionamideIsobutyraldehyde>95:5 (syn)85-95[1][10]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms six-membered rings. Oppolzer's sultam is a classic auxiliary for controlling the stereochemistry of this reaction.[14]

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine (as N-acryloyl amide) N-Acryloyl derivativeCyclopentadiene>95:5 (projected)~90 (projected)Analogous data[1]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) N-Acryloyl derivativeCyclopentadiene>94:680-90[1]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) N-Acryloyl derivativeCyclopentadiene>99:190-98[14]

Mechanistic Insights and Experimental Protocols

The high degree of stereocontrol exerted by chiral auxiliaries is a direct consequence of the well-defined transition states they promote. In the case of alkylating an amide derived from (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, the steric bulk of the substituted phenyl group is expected to effectively shield one face of the enolate.

Caption: Proposed transition state for asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation using a Chiral Phenylethylamine Auxiliary

The following is a general procedure for the asymmetric alkylation of a carboxylic acid derivative using a chiral phenylethylamine auxiliary, adapted from established methods.[2]

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of the carboxylic acid (1.0 eq.) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in DCM and add it dropwise to a solution of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine (1.1 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the chiral amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product can be purified by flash chromatography or recrystallization.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated amide in a mixture of THF and water.

  • Add 6 M HCl and heat the mixture to reflux for 12-24 hours.[2]

  • Cool the reaction mixture to room temperature and basify with NaOH to pH > 12.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with concentrated HCl to pH < 2 and extract with ethyl acetate to isolate the chiral carboxylic acid.

Conclusion

While direct experimental data for this compound as a chiral auxiliary is emerging, a thorough analysis of its structural features and comparison with the well-understood 1-phenylethylamine framework allows for strong predictions of its advantages. The strategic placement of bromo and fluoro substituents is anticipated to enhance stereocontrol and improve the physical properties of its derivatives, making it a highly promising tool for asymmetric synthesis. Its performance is expected to be competitive with, and in certain aspects potentially superior to, established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams, particularly concerning the crystallinity of intermediates. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development of next-generation chiral auxiliaries such as this compound will be instrumental in advancing the field of organic synthesis.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Zhang, X., et al. (2020). π-Coordinating Chiral Primary Amine/Palladium Synergistic Catalysis for Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 142(5), 2389–2398. [Link]

  • Li, G., et al. (2007). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Thesis. [Link]

  • Li, G., et al. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research. [Link]

  • Li, G., et al. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. R Discovery. [Link]

  • Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1934–1939. [Link]

  • NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Wikipedia. (2023). Camphorsultam. [Link]

  • Siwicka, A., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(9), 1035-1042. [Link]

  • Reddy, P. V., et al. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 19(10), 15997-16011. [Link]

  • Shamszad, M., & Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. Comprehensive Chirality, 19-41. [Link]

  • Macmillan Group. (2001). Intramolecular Diels-Alder Reactions. [Link]

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral Auxiliary Recycling in Continuous Flow: Automated Recovery and Reuse of Oppolzer's Sultam. Organic Letters, 20(15), 4569–4572. [Link]

  • Rodríguez-Mata, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 11(13), 8036–8061. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2297–2312. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. OUCI. [Link]

  • Wang, X., & Pu, J. (2008). Asymmetrical Synthesis of Optical Active Amines. Journal of Shanghai University (Natural Science Edition). [Link]

  • Macmillan Group. (n.d.). Diels–Alder Reaction (Part 2). [Link]

  • LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. [Link]

  • Murashima, T., et al. (2012). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. ResearchGate. [Link]

  • Chen, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]

  • de Souza, R. O. M. A., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7981–7989. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Crimmins, M. T. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1145-1156. [Link]

Sources

A Comparative Analysis of Halogenated vs. Non-Halogenated Phenylethylamines for Chiral Resolution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. Phenylethylamines, a class of compounds foundational to many pharmaceuticals, often require such resolution to isolate the therapeutically active enantiomer. This guide provides an in-depth comparative study of halogenated versus non-halogenated phenylethylamines in the context of chiral resolution, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.

The Crucial Role of Chiral Resolution and the Influence of Molecular Structure

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs. The most common method for resolving racemates on a larger scale is through the formation of diastereomeric salts.[1][2][3] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form two diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by crystallization.[4][5]

The success of this separation hinges on the degree of chiral recognition between the amine and the resolving agent, which is governed by a complex interplay of intermolecular forces. The introduction of a halogen atom onto the phenylethylamine scaffold can significantly alter its physicochemical properties, thereby influencing the efficiency of chiral resolution.

Physicochemical Impact of Halogenation

A halogenated compound is one that contains one or more halogen atoms, such as fluorine, chlorine, bromine, or iodine, bonded to a carbon atom.[6] The introduction of a halogen can influence a molecule's properties in several key ways relevant to chiral resolution:

  • Electronic Effects: Halogens are electronegative atoms that can withdraw electron density from the aromatic ring, influencing the basicity of the amine group. This can affect the strength of the ionic interaction with the chiral resolving agent.

  • Steric Hindrance: The size of the halogen atom can introduce steric bulk, which can either enhance or hinder the "fit" between the enantiomers and the resolving agent in the crystal lattice.

  • Intermolecular Interactions: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which is a directional interaction between an electrophilic region on the halogen and a Lewis base.[7][8] These interactions can play a crucial role in the stability and packing of the diastereomeric salt crystals, thereby influencing their differential solubility. Research has shown that halogen-mediated interactions can be pivotal in molecular recognition and crystallization.[9]

Comparative Analysis of Resolution Methods

The choice of resolution strategy is paramount. While diastereomeric salt formation is a classical and scalable method, chromatographic techniques offer a powerful alternative, particularly for analytical-scale separations and methods development.

Diastereomeric Salt Formation: The Workhorse of Chiral Resolution

This method's success is contingent on the differences in solubility between the two diastereomeric salts formed.[4] Halogenation can significantly impact this differential solubility. For instance, the introduction of a chlorine atom has been shown to play a role in the chiral recognition of mandelic acid derivatives during resolution.[10]

Key Considerations for Diastereomeric Salt Resolution:

ParameterNon-Halogenated PhenylethylaminesHalogenated PhenylethylaminesRationale & Causality
Resolving Agent Selection Often resolved with standard chiral acids like tartaric acid.[11][12]May require screening of a wider range of resolving agents to optimize interactions.The altered electronic and steric profile of the halogenated amine may lead to different optimal interactions with various resolving agents.
Solvent Screening A range of polar solvents like methanol or ethanol are typically effective.[12]Solvent choice is critical; the polarity and hydrogen bonding capacity of the solvent can influence the strength of halogen bonds and other non-covalent interactions.The solubility of the diastereomeric salts is highly dependent on the solvent system. Halogenated compounds may exhibit different solubility profiles.
Crystal Packing & Stability Primarily driven by hydrogen bonding and van der Waals forces.Halogen bonding can provide an additional, directional force influencing crystal packing and stability.[7][9]Enhanced intermolecular interactions can lead to a more stable, less soluble crystal lattice for one diastereomer, improving resolution efficiency.
Yield & Enantiomeric Excess Can be highly effective, but optimization is often required.Potentially higher resolution efficiency due to more specific intermolecular interactions.The increased discriminatory interactions provided by the halogen can lead to a greater difference in the solubility of the diastereomeric salts.
Chiral Chromatography: A High-Resolution Alternative

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for both analytical and preparative-scale enantioseparation.[1][13] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Impact of Halogenation on Chromatographic Resolution:

ParameterNon-Halogenated PhenylethylaminesHalogenated PhenylethylaminesRationale & Causality
Stationary Phase Selection Polysaccharide-based CSPs are often effective.[14]May show enhanced separation on CSPs capable of halogen bonding or specific dipole-dipole interactions. Phenyl-based columns can also be effective.The halogen atom provides an additional site for interaction with the CSP, potentially leading to greater enantioselectivity.
Mobile Phase Optimization Standard mobile phases (e.g., hexane/isopropanol) are often sufficient.The addition of modifiers or additives to the mobile phase can be crucial to modulate interactions with the CSP.The mobile phase competes with the analyte for interaction sites on the CSP. Fine-tuning the mobile phase composition can enhance the differential binding of the enantiomers.
Resolution Factor (Rs) Varies depending on the specific amine and CSP.Can be significantly higher due to the additional interaction points offered by the halogen.A higher resolution factor indicates a better separation between the two enantiomeric peaks.

Experimental Protocols

The following protocols provide a starting point for the chiral resolution of phenylethylamines. Optimization will be necessary for specific substrates.

Protocol 1: Diastereomeric Salt Resolution of 1-Phenylethylamine

This protocol is a classic example of resolving a non-halogenated phenylethylamine.[12]

Objective: To separate the enantiomers of racemic 1-phenylethylamine using (2R,3R)-tartaric acid.

Materials:

  • Racemic (R,S)-1-phenylethylamine

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% Aqueous NaOH

  • Diethyl ether

  • Anhydrous Sodium Sulfate

  • pH paper

Procedure:

  • Dissolve (2R,3R)-tartaric acid in hot methanol.

  • Slowly add an equimolar amount of racemic (R,S)-1-phenylethylamine to the hot tartaric acid solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals of the less soluble diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • To liberate the free amine, dissolve the crystals in water and add 50% aqueous NaOH until the solution is strongly basic (check with pH paper).[15]

  • Extract the aqueous solution with diethyl ether (2 x 30 mL).[12]

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

  • Determine the enantiomeric excess (e.e.) by polarimetry or chiral GC/HPLC.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Enantiomer cluster_2 Analysis racemate Racemic Phenylethylamine dissolve Dissolve & Mix racemate->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve solvent Methanol (Hot) solvent->dissolve cool Cool to Crystallize dissolve->cool filter Filter cool->filter crystals Less Soluble Diastereomeric Salt filter->crystals filtrate More Soluble Diastereomeric Salt (in solution) filter->filtrate base Aqueous NaOH crystals->base extract Extract with Ether base->extract dry Dry & Evaporate extract->dry enantiomer Enriched Enantiomer dry->enantiomer analysis Determine e.e. (Polarimetry/Chiral HPLC) enantiomer->analysis

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 2: Chiral HPLC Analysis of a Halogenated Phenylethylamine

Objective: To determine the enantiomeric excess of a para-chlorophenylethylamine sample.

Materials:

  • para-Chlorophenylethylamine sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of 90:10 (v/v) hexane:isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the para-chlorophenylethylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).[14][16]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column and start data acquisition.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 (where Area1 is the area of the major enantiomer peak and Area2 is the area of the minor enantiomer peak).

Workflow for Chiral HPLC Analysis

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Data Analysis mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) sample_prep Prepare Sample Solution hplc_setup Setup HPLC System (Chiral Column, Flow, Temp) inject Inject Sample hplc_setup->inject separation Separation on Column inject->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate_ee Calculate Enantiomeric Excess (e.e.) integrate->calculate_ee

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess: A Comparative Analysis Using (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not merely a matter of academic interest; it is a critical determinant of therapeutic efficacy and safety. The synthesis of single-enantiomer drugs is paramount, as the "wrong" enantiomer can be inactive or, in some cases, dangerously toxic. This guide provides an in-depth, objective comparison of methodologies for validating the enantiomeric excess (ee) of products synthesized using chiral building blocks, with a specific focus on the application of (R)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride as a chiral resolving agent.

This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding behind experimental choices, empowering you to adapt and troubleshoot your own asymmetric syntheses and analytical validations. Every procedure described herein is part of a self-validating system, ensuring scientific integrity and trustworthy results.

The Central Role of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in the synthesis of enantiomerically pure compounds. They can function as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or as chiral resolving agents. In the latter role, a racemic mixture of a chiral acid can be separated into its constituent enantiomers by forming diastereomeric salts with a single enantiomer of a chiral amine. These diastereomeric salts, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

This compound, a primary benzylic amine, is an excellent candidate for the resolution of racemic carboxylic acids, a class of compounds that includes the widely used non-steroidal anti-inflammatory drugs (NSAIDs), often referred to as "profens."[4]

A Case Study: The Resolution of Racemic Ibuprofen

To provide a practical and data-driven comparison, we will focus on a well-documented and industrially relevant example: the chiral resolution of racemic ibuprofen. Ibuprofen is a chiral carboxylic acid where the (S)-(+)-enantiomer is responsible for its anti-inflammatory activity, while the (R)-(-)-enantiomer is significantly less active.[1][3][5][6] We will use (R)-1-phenylethylamine as a close, well-documented analogue to our title compound to illustrate the experimental protocol and generate comparative data. The principles and techniques are directly transferable.

Experimental Protocol: Resolution of (±)-Ibuprofen

This protocol details the diastereomeric salt crystallization method.

Materials:

  • Racemic (±)-Ibuprofen

  • This compound (or a suitable analogue like (R)-1-phenylethylamine)

  • Potassium hydroxide (KOH)

  • 2-Propanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Salt Formation: In a suitable flask, dissolve racemic ibuprofen (1 equivalent) in 0.25 M KOH solution. Heat the mixture to boiling. In a separate dropping funnel, add (R)-1-(4-Bromo-2-fluorophenyl)ethanamine (0.5 equivalents). Add the amine dropwise to the heated ibuprofen solution.[6] A precipitate, the less soluble diastereomeric salt, should form within minutes. Continue heating for an additional 30 minutes.

  • Isolation of the Diastereomeric Salt: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. Collect the solid salt by vacuum filtration and wash it with a small amount of ice-cold water.[6]

  • Recrystallization for Purity Enhancement: The diastereomeric purity of the salt can be significantly improved by recrystallization. Dissolve the collected salt in a minimal amount of boiling 2-propanol. If the solid does not fully dissolve, add small additional portions of hot 2-propanol.[3] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified salt by vacuum filtration.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid: Suspend the purified diastereomeric salt in water and acidify with concentrated HCl until the pH is approximately 1-2. This will protonate the carboxylate and break the salt.

  • Extraction: Extract the liberated ibuprofen into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.

  • Determination of Enantiomeric Excess: The crucial final step is to quantify the enantiomeric excess of the recovered ibuprofen using chiral High-Performance Liquid Chromatography (HPLC).

Validating Enantiomeric Excess: The Power of Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric composition of a sample.[7][8][9][10] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation.

Experimental Protocol: Chiral HPLC Analysis of Ibuprofen Enantiomers

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: A cellulose-based column such as Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) or Chiralcel OD-H is highly effective for separating profen enantiomers.[5][8]

  • Mobile Phase: A common mobile phase is a mixture of n-hexane, 2-propanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid. A typical composition is n-hexane/2-propanol/TFA (98:2:0.1, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Dissolve a small amount of the recovered ibuprofen in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Racemic Standard Injection: First, inject a solution of racemic ibuprofen to determine the retention times of both the (R) and (S) enantiomers and to verify that the column is providing adequate separation (resolution).

  • Sample Injection: Inject the solution of the resolved ibuprofen sample.

  • Data Analysis: Integrate the peak areas for each enantiomer in the chromatogram. The enantiomeric excess (% ee) is calculated using the following formula:

    % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Comparative Performance of Chiral Resolving Agents

Chiral Resolving AgentRacemic SubstrateDiastereomeric Excess (% de) of Crystallized SaltYield (%)Enantiomeric Excess (% ee) of Recovered ProductReference(s)
(S)-(-)-α-Methylbenzylamine(±)-Ibuprofen4053>80 (after recrystallization)[11]
(R)-(+)-α-Methylbenzylamine(±)-IbuprofenNot specified2.4 (overall)>99.97[12]
L-Lysine(±)-IbuprofenGood separation reported based on solubility differencesNot specifiedNot specified[1]

Note: The yield and diastereomeric/enantiomeric excess are highly dependent on the specific crystallization conditions (solvent, temperature, number of recrystallizations).

Visualizing the Workflow

To better understand the logical flow of the resolution and validation process, the following diagrams are provided.

G cluster_resolution Part 1: Chiral Resolution racemic_acid Racemic Carboxylic Acid (e.g., Ibuprofen) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine (R)-1-(4-Bromo-2-fluorophenyl)ethanamine (Resolving Agent) chiral_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble acidification Acidification (Liberation) less_soluble->acidification enantioenriched_acid Enantiomerically Enriched Carboxylic Acid acidification->enantioenriched_acid

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

G cluster_validation Part 2: Enantiomeric Excess Validation sample_prep Prepare Sample in Mobile Phase hplc_injection Inject into Chiral HPLC sample_prep->hplc_injection separation Separation on Chiral Stationary Phase hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram calculation Calculate % ee from Peak Areas chromatogram->calculation

Sources

A Comparative Guide to the Kinetic Resolution of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amines, particularly halogenated phenylethylamine derivatives like 1-(4-bromo-2-fluorophenyl)ethanamine, are indispensable building blocks in modern drug discovery and development. Their stereochemistry is often pivotal to pharmacological activity and safety. This guide provides an in-depth comparison of the primary methodologies for resolving racemic 1-(4-bromo-2-fluorophenyl)ethanamine: enzymatic kinetic resolution (EKR) and chemo-catalytic kinetic resolution. We will explore the underlying principles, compare performance metrics based on analogous substrates, and provide detailed experimental protocols to inform your selection process.

The Imperative of Chirality: Why Resolution Matters

The specific three-dimensional arrangement of atoms in a chiral molecule, known as its enantiomeric form, dictates how it interacts with other chiral molecules in a biological system, such as enzymes and receptors. For many pharmaceuticals, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the production of enantiomerically pure compounds is a critical requirement in pharmaceutical synthesis.[1][2]

Kinetic resolution is a powerful strategy for separating a racemic mixture (a 1:1 mixture of two enantiomers). It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The faster-reacting enantiomer is converted into a new product, which can then be separated from the unreacted, and now enantiomerically enriched, slower-reacting enantiomer.

G cluster_start Starting Material cluster_process Resolution Process racemate Racemic Amine (R/S Mixture) catalyst Chiral Catalyst (Enzyme or Chemical) racemate->catalyst k_R > k_S s_amine Unreacted (S)-Amine (Enriched) catalyst->s_amine Slow Reaction (k_S) r_amide Product (R)-Amide catalyst->r_amide Fast Reaction (k_R) acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->catalyst

Caption: Principle of Kinetic Resolution of a Racemic Amine.

Performance Benchmark: Enzymatic vs. Chemical Resolution

The choice between an enzymatic and a chemical catalyst for kinetic resolution hinges on factors such as enantioselectivity, reaction conditions, substrate scope, and cost. Below is a comparative summary based on typical performance for phenylethylamine substrates, which serve as excellent models for 1-(4-bromo-2-fluorophenyl)ethanamine.

ParameterEnzymatic Resolution (e.g., CALB)Chemical Resolution (e.g., Chiral Phosphoric Acid)
Catalyst Candida antarctica Lipase B (CALB), often immobilized (Novozym 435).[3]Chiral Phosphoric Acids (CPAs), Isothioureas, or Palladium complexes.[4][5][6]
Typical Enantioselectivity (E-value) Very High (E > 200 often achievable).[1][3]Moderate to High (Selectivity factor 's' can range from 5 to >50).[5][6]
Enantiomeric Excess (e.e.) Excellent (>99% for both unreacted amine and acylated product is common).[1][4]Good to Excellent (Often >90%).[4]
Theoretical Yield <50% for the desired enantiomer in standard KR.[7] Can exceed 90% in Dynamic Kinetic Resolution (DKR).[8][9]<50% for the resolved amine in KR. DKR is also possible but can be complex.[5]
Reaction Conditions Mild: Room temperature to ~50°C in organic solvents (e.g., toluene, MTBE).[10]Can vary widely; may require cryogenic temperatures or inert atmospheres.
Advantages High selectivity, mild conditions, environmentally benign, catalyst is recyclable.[3][11]Broad substrate scope, predictable stereochemical outcomes.
Disadvantages Substrate scope can be limited, potential for enzyme inhibition.Catalysts can be expensive, sensitive to air/moisture, and may require removal of metal contaminants.[12]

In Focus: Enzymatic Kinetic Resolution (EKR) with Lipases

Lipases, particularly Candida antarctica Lipase B (CALB), are the biocatalysts of choice for the resolution of primary amines.[11] They catalyze the enantioselective acylation of the amine in the presence of an acyl donor. For a racemic mixture of 1-(4-bromo-2-fluorophenyl)ethanamine, CALB is expected to selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the S-enantiomer unreacted and thus enriched.

Causality in Experimental Design:
  • Choice of Acyl Donor: Ethyl acetate is a common, inexpensive, and effective acyl donor. However, for challenging substrates or to enhance selectivity, activated esters like ethyl 2-methoxyacetate are often used. The methoxy group is thought to facilitate the reaction by forming a hydrogen bond with the amine in the transition state, accelerating the process.[11][13]

  • Solvent Selection: The choice of solvent is critical. Low-polarity organic solvents like toluene, hexane, or methyl tert-butyl ether (MTBE) are preferred as they maintain the enzyme's essential hydration layer without dissolving it, thereby preserving its catalytic activity.[10]

  • Temperature Control: Lipase activity is temperature-dependent. While reactions can proceed at room temperature, gentle heating (e.g., 40-50°C) often increases the reaction rate without significantly compromising enzyme stability or enantioselectivity.[10]

Representative Experimental Protocol: EKR of a Racemic Phenylethylamine

This protocol is a model for the resolution of racemic 1-(4-bromo-2-fluorophenyl)ethanamine and should be optimized for the specific substrate.

  • Enzyme Preparation: To a 100 mL flask, add 200 mg of immobilized Candida antarctica Lipase B (Novozym 435).

  • Reaction Setup: Add 40 mL of methyl tert-butyl ether (MTBE) to the flask.

  • Substrate Addition: Dissolve 10 mmol of the racemic amine (e.g., 1-(4-bromophenyl)ethylamine as an analog) in the solvent. Note: If starting with the hydrochloride salt, it must first be neutralized with a base (e.g., aq. NaOH) and extracted into an organic solvent.

  • Acyl Donor Addition: Add 12 mmol (1.2 equivalents) of the acyl donor (e.g., ethyl methoxyacetate). Using a slight excess of the acyl donor ensures the reaction can proceed to the desired conversion.[13]

  • Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining amine and the conversion percentage. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both the product and the unreacted starting material.

  • Work-up:

    • Filter the reaction mixture to recover the immobilized enzyme, which can be washed with solvent and reused.

    • To separate the unreacted amine from the newly formed amide, an acid-base extraction is employed. Wash the filtrate with an acidic solution (e.g., 1M HCl). The protonated amine will move to the aqueous phase, while the neutral amide remains in the organic phase.

    • Separate the layers. The organic layer contains the amide. The aqueous layer can be basified (e.g., with 2M NaOH) and extracted with an organic solvent to recover the enantiomerically pure amine.

  • Purification: Purify the resulting amide and amine separately using standard techniques such as column chromatography or distillation.

Alternative Pathway: Chemo-Catalytic Kinetic Resolution

Chemical catalysts offer a complementary approach. For instance, palladium-catalyzed C-H olefination has been used for the kinetic resolution of β-alkyl phenylethylamine derivatives.[14][15] In this method, a chiral ligand directs a palladium catalyst to functionalize one enantiomer faster than the other.

Another powerful class of catalysts are chiral isothioureas, such as (R)-BTM, which have demonstrated high selectivity factors (up to s=50) in the acylative kinetic resolution of planar chiral alcohols and could be adapted for amines.[5]

G cluster_enzymatic Enzymatic Kinetic Resolution (EKR) cluster_chemical Chemo-Catalytic Kinetic Resolution e1 1. Add Immobilized Enzyme (e.g., CALB) e2 2. Add Racemic Amine & Acyl Donor in Solvent e1->e2 e3 3. Incubate at Mild Temp (30-50°C) e2->e3 e4 4. Monitor to ~50% Conversion (Chiral HPLC) e3->e4 e5 5. Work-up: Filter Enzyme, Acid-Base Extraction e4->e5 c1 1. Add Chiral Catalyst & Ligand (if needed) c2 2. Add Racemic Amine & Reagents under Inert Gas c1->c2 c3 3. React at Specific Temp (can be cryogenic) c2->c3 c4 4. Monitor to Optimal Conversion (HPLC/GC) c3->c4 c5 5. Work-up: Quench Reaction, Chromatography to Remove Catalyst c4->c5 start Select Resolution Strategy start->e1 'Green' & Selective start->c1 Broad Scope

Caption: Comparative Workflow for EKR vs. Chemo-Catalytic KR.

Beyond 50%: The Advantage of Dynamic Kinetic Resolution (DKR)

A significant limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating the kinetic resolution step with an in situ racemization of the slow-reacting enantiomer.[8][16] This is typically achieved by combining a lipase (for resolution) with a metal catalyst (e.g., palladium or ruthenium-based) that continuously converts the undesired amine enantiomer back into the racemate, making it available for the enzymatic acylation.[9][16] This powerful combination allows for the theoretical conversion of 100% of the starting racemate into a single, enantiopure acylated product.[8]

Conclusion

For the kinetic resolution of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, both enzymatic and chemo-catalytic methods present viable pathways.

  • Enzymatic resolution with lipases like CALB stands out for its exceptional enantioselectivity, operational simplicity, and mild, environmentally friendly conditions. It is highly recommended as the initial method of choice, especially when high enantiomeric purity is the primary goal.

  • Chemo-catalytic methods offer broader substrate applicability and may be necessary if the substrate is not well-accepted by common enzymes. However, this often comes with the trade-offs of more stringent reaction conditions and potentially costly catalyst systems.

For large-scale production where maximizing yield is paramount, exploring a chemoenzymatic dynamic kinetic resolution process would be the most efficient strategy, potentially converting the entire racemic starting material into the desired enantiomerically pure product.

References

  • BenchChem. Efficacy comparison between enzymatic resolution and chemical resolution with chiral amines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwMkSVN6oxN9a31y0IWCKHnI2h1FQO-jzsKik83IADMa4Dqez3IE1Z8PNscgm4V1lk2PcSZtNa2y-ivtdxn8o7kmaj2h_GK88vqytAMOQxoyIJW3R1Q-hOKGi4t5CsRjuC4pA_KI_JwpzVWSre-R1ZCdG1NUNDHEjQL-mzeaLUavOUWMmqd-YCPnQpXzQBBkWsomlg_ZCEChyI1Zc564Qb3cMoumf4QlJkzb-0QW3Rqo2wq_j3FyFm]
  • de Miranda, A. S., Miranda, L. S. M., & de Souza, R. O. M. A. (2015). Lipases: Valuable catalysts for dynamic kinetic resolutions. Biotechnology Advances, 33(5), 372-393. [URL: https://pubmed.ncbi.nlm.nih.gov/25795055/]
  • Poppe, L., et al. (2018). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. PDF Document. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH863yFaX7vUOhjLQyTCBV2syvl5LuIR1KqgAPXpD1zn-ub6DFfQAGlAb5CvhcAN4A-aR9apnj4Ipd_BsejO2yLl2i99sC1-r_VnuWzTn057S3u1Cw7_2ztnHUA8q-xUVEkKbpuXHgitDWhmRB_FNmlqQ3SquRxobXk2yuSoIkbW4GRNibqJUr2GZyqib79dvI76LAkcWksswe_hYEBooVYK8FSp8vctbv2_Lh7NYLD3vQ=]
  • Gotor, V., et al. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. [URL: https://www.researchgate.net/publication/285747444_Highly_Efficient_Lipase-Catalyzed_Kinetic_Resolution_of_Chiral_Amines]
  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society. [URL: https://www.semanticscholar.org/paper/Lipases%3A-Valuable-catalysts-for-dynamic-kinetic-de-Miranda-Miranda/75e2f759c2565651c6b1a134d1933c09191e3e7f]
  • Szewczyk, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8879. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395420/]
  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 137(12), 3996-4009. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b01032]
  • Le-Ndab, F., et al. (2006). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 71(1), 174-180. [URL: https://pubs.acs.org/doi/10.1021/jo051874o]
  • Szewczyk, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8879]
  • Bäckvall, J. E., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/268380854_Chemoenzymatic_Dynamic_Kinetic_Resolution_of_Primary_Amines]
  • Carrera, I., et al. (2012). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 10(15), 3043-3051. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob06983a]
  • Wang, B., et al. (2018). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5801170/]
  • Wang, B., et al. (2018). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. ResearchGate. [URL: https://www.researchgate.
  • Carrera, I., et al. (2012). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2012/ob/c2ob06983a]
  • Kim, M. J., et al. (2001). Kinetic resolution of chiral amines using packed-bed reactor. ResearchGate. [URL: https://www.researchgate.net/publication/288599427_Kinetic_resolution_of_chiral_amines_using_packed-bed_reactor]
  • Denard, C. A., Hartwig, J. F., & Zhao, H. (2014). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 4(10), 3467-3477. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8977110/]
  • Zhou, Z., et al. (2020). Isothiourea‐Catalysed Acylative Kinetic and Dynamic Kinetic Resolution of Planar Chiral Paracyclophanols. Angewandte Chemie International Edition, 59(42), 18563-18570. [URL: https://www.researchgate.net/publication/342131587_Isothiourea-Catalysed_Acylative_Kinetic_and_Dynamic_Kinetic_Resolution_of_Planar_Chiral_Paracyclophanols]
  • Jurt, S., et al. (2015). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 11, 21-26. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4300062/]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety and Sustainability

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the life cycle of a chemical does not end upon its final use in an experiment. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of scientific integrity, laboratory safety, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a halogenated amine compound. The procedures outlined herein are designed to ensure compliance with major regulatory frameworks and to foster a culture of safety within your laboratory.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly indexed, we can infer its hazard profile from structurally similar chemicals and general principles of chemical safety. The presence of bromine, fluorine, and an amine hydrochloride group dictates its classification and handling requirements.

Inferred Hazard Profile

Based on analogous compounds, the primary hazards are summarized below. This information dictates the necessity for the stringent handling and disposal protocols that follow.

Hazard ClassificationGHS PictogramSignal WordInferred Hazard Statements
Acute Toxicity 💀Danger/Warning May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation corrosiveDanger May cause skin irritation or severe burns.[2]
Serious Eye Damage/Irritation corrosiveDanger Causes serious eye damage.[2][3]
Environmental Hazard पर्यावरणWarning May be toxic to aquatic life with long-lasting effects.

This profile mandates that the compound be treated as a regulated hazardous waste from the moment it is designated for disposal.[4][5]

Part 2: The Core Principle - Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is segregation . As a halogenated organic substance, it must never be mixed with non-halogenated chemical waste.

Causality Behind Segregation:

  • Disposal Method: Halogenated wastes require specific disposal methods, typically high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HBr and HF). Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream.[6][7]

  • Cost: The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated waste.[8] Improper segregation drives up operational costs for the entire institution.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have strict regulations regarding the tracking and disposal of different waste categories.[9][10][11] Mixing waste streams can lead to regulatory violations and significant fines.

All waste containing this compound must be placed in a container clearly designated for "Halogenated Organic Waste." [8][12]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. Adherence to these steps is mandatory for ensuring safety and compliance.

1. Personal Protective Equipment (PPE) Selection: Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks identified in the hazard profile.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13]Protects against splashes and contact with airborne particulates, preventing serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier against skin contact, which can cause irritation or burns.
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a certified chemical fume hood.Ensures proper ventilation and prevents inhalation of any dust or vapors.[14]

2. Waste Container Selection and Labeling:

  • Container Choice: Use only a designated, compatible hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[15] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[6]

  • Initial Labeling: The moment the first drop of waste is added, the container must be labeled.[4][6] The label, often a specific tag provided by EHS, must include:

    • The words "Hazardous Waste" .[4]

    • The full, unabbreviated chemical name: "this compound" .

    • An accurate list of all other constituents and their approximate percentages (e.g., if in a solvent).

    • The relevant hazard warnings (e.g., Toxic, Corrosive).[4]

    • The accumulation start date.[16]

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is located at or near the point of waste generation.[4][15] It cannot be moved to another lab or a central storage room by laboratory personnel.

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[6][15] This prevents the release of vapors and protects against spills.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[12]

4. Handling Contaminated Materials and Empty Containers:

  • Solids: Unused or expired solid this compound should be disposed of in its original container if possible. Place the sealed original container into a larger, compatible container and label it as solid halogenated hazardous waste.

  • Liquids: Solutions containing the compound must be collected in a liquid halogenated waste container.

  • Contaminated Labware: Items like gloves, weigh boats, or pipette tips that are grossly contaminated should be placed in a sealed bag, labeled as "Solid Waste containing this compound," and disposed of through EHS.

  • Empty Containers: An "empty" container that held this compound is not regular trash. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinseate must be collected and disposed of as liquid halogenated hazardous waste.[5][17] Only after triple-rinsing and defacing the original label can the container be discarded as regular laboratory glass or plastic.

5. Arranging for Final Disposal:

  • Once the waste container is full (typically ~90% capacity to allow for expansion) or has been accumulating for a set period (often 6-12 months, check institutional policy), a pickup must be scheduled.[15]

  • Contact your institution's EHS department, typically through an online portal, to request a waste collection.[17]

  • Do not attempt to transport the waste across the campus yourself. Trained EHS personnel are responsible for the transport from the SAA to the central accumulation facility.[17]

Part 4: Visualizing the Disposal Workflow

To clarify the decision-making process, the following workflow diagram outlines the key steps and segregation logic.

G Disposal Decision Workflow for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl cluster_0 Waste Generation & Characterization cluster_1 Waste Stream Segregation cluster_2 Containerization & Final Steps Start Waste Generated: (R)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl Identify Identify as Halogenated Organic Waste Start->Identify PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify->PPE Decision What is the physical form of the waste? PPE->Decision Solid Solid Waste (Pure compound, contaminated items) Decision->Solid Solid Liquid Liquid Waste (Solutions, rinseate) Decision->Liquid Liquid Empty Empty Original Container Decision->Empty Container SolidContainer Place in labeled 'Solid Halogenated Waste' Container Solid->SolidContainer LiquidContainer Pour into labeled 'Liquid Halogenated Waste' Container Liquid->LiquidContainer Rinse Triple-Rinse with Solvent Empty->Rinse Store Store closed container in SAA with secondary containment SolidContainer->Store LiquidContainer->Store Rinse->LiquidContainer Collect Rinseate Pickup Schedule Pickup with EHS when container is full Store->Pickup

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.